molecular formula C9H8F3NO3 B1304648 3-(Trifluoromethoxy)-DL-phenylglycine CAS No. 261952-23-2

3-(Trifluoromethoxy)-DL-phenylglycine

Cat. No.: B1304648
CAS No.: 261952-23-2
M. Wt: 235.16 g/mol
InChI Key: JSRHISPHWIGFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethoxy)-DL-phenylglycine is a useful research compound. Its molecular formula is C9H8F3NO3 and its molecular weight is 235.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-[3-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRHISPHWIGFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380474
Record name 3-(Trifluoromethoxy)-DL-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-23-2
Record name α-Amino-3-(trifluoromethoxy)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261952-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethoxy)-DL-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Trifluoromethoxy)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)-DL-phenylglycine is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethoxy group (-OCF₃) onto the phenylglycine scaffold imparts unique physicochemical properties that can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, intended to serve as a valuable resource for researchers in the field.

Chemical and Physical Properties

This compound is a white to off-white solid. The trifluoromethoxy group is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid and basicity of the amino group.

PropertyValueSource
IUPAC Name 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid--INVALID-LINK--
Synonyms This compound, Benzeneacetic acid, α-amino-3-(trifluoromethoxy)---INVALID-LINK--
CAS Number 261952-23-2--INVALID-LINK--
Molecular Formula C₉H₈F₃NO₃--INVALID-LINK--
Molecular Weight 235.16 g/mol --INVALID-LINK--
Boiling Point 288 °C (Predicted)--INVALID-LINK--
Melting Point Data not available for the 3-isomer. The 4-isomer has a melting point of approximately 292 °C (sublimes).
Solubility Expected to be soluble in methanol and aqueous acidic or basic solutions.

Experimental Protocols

Synthesis of this compound via Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes. This protocol outlines a plausible two-step synthesis of this compound starting from 3-(trifluoromethoxy)benzaldehyde.

Step 1: Synthesis of 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetonitrile

  • In a well-ventilated fume hood, a solution of ammonium chloride (1.2 equivalents) in water is prepared.

  • To this solution, add 3-(trifluoromethoxy)benzaldehyde (1.0 equivalent) and sodium cyanide (1.2 equivalents) sequentially.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • The crude 2-amino-2-[3-(trifluoromethoxy)phenyl]acetonitrile is dissolved in a mixture of concentrated hydrochloric acid and water.

  • The solution is heated to reflux for 4-6 hours. The hydrolysis of the nitrile to a carboxylic acid is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) using a base such as ammonium hydroxide.

  • The precipitated solid is collected by filtration, washed with cold water and then a small amount of a water-miscible organic solvent like ethanol or acetone, and dried under vacuum to afford this compound.

Purification by Crystallization

Further purification can be achieved by recrystallization. A suitable solvent system would be a mixture of water and a water-miscible organic solvent like ethanol or isopropanol.

  • Dissolve the crude this compound in a minimal amount of hot solvent.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization (Expected)

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the α-proton, and the protons of the amino and carboxylic acid groups. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The α-proton, adjacent to the amino and carboxylic acid groups, would be expected to appear as a singlet or a narrowly split multiplet. The chemical shifts of the NH₂ and COOH protons will be broad and their positions will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the α-carbon, the carboxylic carbon, and the carbon of the trifluoromethoxy group. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will appear in the region of 120-150 ppm, with the carbon attached to the trifluoromethoxy group showing a characteristic coupling to the fluorine atoms. The carboxylic carbon will be in the range of 170-180 ppm.

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool for this molecule and is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal will be in the characteristic region for trifluoromethoxy groups attached to an aromatic ring.

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. These include:

  • Broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹)

  • N-H stretching vibrations from the amino group (around 3200-3400 cm⁻¹)

  • C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹)

  • C-F stretching vibrations of the trifluoromethoxy group (strong absorptions in the 1000-1300 cm⁻¹ region).

  • Aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry: The mass spectrum will show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the amino group, and potentially cleavage of the trifluoromethoxy group.

Biological Activity and Signaling Pathways (Hypothetical)

While specific biological activities of this compound have not been extensively reported, phenylglycine derivatives are known to interact with glutamate receptors, which are crucial for excitatory neurotransmission in the central nervous system.[1][2][3] In particular, the NMDA (N-methyl-D-aspartate) receptor, a subtype of glutamate receptor, is a key player in synaptic plasticity, learning, and memory.[4][5] Phenylglycine analogs have been investigated as modulators of NMDA receptor activity.[6]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a phenylglycine derivative acting on the NMDA receptor. This is a plausible area of investigation for this compound given its structural similarity to known glutamate receptor modulators.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine/D-Serine Glycine->NMDA_Receptor Co-agonist Binding Phenylglycine_Derivative 3-(Trifluoromethoxy)- DL-phenylglycine (Hypothetical Modulator) Phenylglycine_Derivative->NMDA_Receptor Modulates (Hypothetical) Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Channel Opening Calmodulin Calmodulin Ca_influx->Calmodulin Activates Ras Ras Ca_influx->Ras Activates CaMKIV CaMKIV Calmodulin->CaMKIV Activates CREB CREB CaMKIV->CREB Phosphorylates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->CREB Phosphorylates P_CREB p-CREB Gene_Expression Gene Expression (Synaptic Plasticity, etc.) P_CREB->Gene_Expression Promotes

Hypothetical modulation of the NMDA receptor signaling pathway.

Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of this compound is depicted below.

Synthesis_Workflow start Start Materials: 3-(Trifluoromethoxy)benzaldehyde, NH₄Cl, NaCN strecker Strecker Synthesis (α-aminonitrile formation) start->strecker hydrolysis Acid Hydrolysis (Nitrile to Carboxylic Acid) strecker->hydrolysis neutralization Neutralization & Precipitation hydrolysis->neutralization filtration Filtration & Drying neutralization->filtration crude_product Crude 3-(Trifluoromethoxy)- DL-phenylglycine filtration->crude_product purification Purification (e.g., Recrystallization) crude_product->purification pure_product Pure 3-(Trifluoromethoxy)- DL-phenylglycine purification->pure_product analysis Spectroscopic Analysis (NMR, IR, MS) pure_product->analysis

Workflow for the synthesis and analysis of the target compound.

Conclusion

This compound represents a valuable building block for the development of novel therapeutics. Its unique electronic properties, conferred by the trifluoromethoxy group, make it an attractive candidate for modulating the activity of biological targets such as glutamate receptors. This guide provides a foundational understanding of its chemical properties and a plausible route for its synthesis and characterization. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

In-depth Technical Guide: 3-(Trifluoromethoxy)-DL-phenylglycine (CAS 261952-23-2) - A Compound Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, detailed technical information regarding the synthesis, experimental protocols, and biological activity of 3-(Trifluoromethoxy)-DL-phenylglycine (CAS 261952-23-2) is not publicly available at this time. This suggests that the compound is likely a niche building block or a relatively new chemical entity that has not yet been extensively studied or published upon.

This guide summarizes the limited available data and provides a general context for this class of compounds, aiming to offer a foundational understanding for researchers and drug development professionals interested in its potential.

Physicochemical Properties

The primary available information for this compound comes from commercial chemical suppliers. These data points provide a basic physicochemical profile of the molecule.

PropertyValueSource
CAS Number 261952-23-2N/A
Molecular Formula C₉H₈F₃NO₃N/A
Molecular Weight 235.16 g/mol N/A
Appearance White to off-white solidN/A
Purity Typically ≥95%N/A

General Synthesis and Experimental Considerations

While a specific, detailed experimental protocol for the synthesis of this compound has not been found, the synthesis of structurally related phenylglycine derivatives is well-documented. A common synthetic route is the Strecker synthesis . This versatile method involves the reaction of an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid.

Hypothetical Synthetic Workflow

A plausible synthetic approach for this compound via a Strecker-type synthesis is outlined below. It is crucial to note that this is a generalized and hypothetical workflow and has not been experimentally validated for this specific compound.

G cluster_0 Hypothetical Strecker Synthesis 3-Trifluoromethoxybenzaldehyde 3-Trifluoromethoxybenzaldehyde alpha-Aminonitrile_Intermediate α-Aminonitrile Intermediate 3-Trifluoromethoxybenzaldehyde->alpha-Aminonitrile_Intermediate Ammonia Ammonia Ammonia->alpha-Aminonitrile_Intermediate Cyanide_Source Cyanide Source (e.g., KCN) Cyanide_Source->alpha-Aminonitrile_Intermediate Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) alpha-Aminonitrile_Intermediate->Acid_Hydrolysis Final_Product This compound Acid_Hydrolysis->Final_Product

Caption: Hypothetical Strecker synthesis pathway for this compound.

General Experimental Considerations:
  • Reaction Conditions: Strecker syntheses are typically carried out in aqueous or alcoholic solutions. Temperature and reaction time would need to be optimized.

  • Purification: Purification of the final product would likely involve techniques such as crystallization, ion-exchange chromatography, or preparative high-performance liquid chromatography (HPLC) to achieve high purity.

  • Analytical Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be essential to confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

    • Elemental Analysis: To determine the elemental composition.

Potential Biological Significance and Applications

The trifluoromethoxy (-OCF₃) group is of significant interest in medicinal chemistry. Its incorporation into a molecule can profoundly influence its physicochemical and biological properties:

  • Increased Lipophilicity: The -OCF₃ group can enhance a molecule's ability to cross cell membranes.

  • Metabolic Stability: It can block sites of metabolism, thereby increasing the in vivo half-life of a drug.

  • Altered Acidity/Basicity: The strong electron-withdrawing nature of the -OCF₃ group can affect the pKa of nearby functional groups, influencing drug-receptor interactions.

Phenylglycine and its derivatives are important chiral building blocks in the synthesis of a variety of pharmaceuticals, including semi-synthetic penicillins and cephalosporins.

Given these characteristics, this compound could potentially be utilized as a building block in the development of novel therapeutics. The trifluoromethoxy substituent could be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Signaling Pathways and Mechanism of Action: An Uncharted Territory

Currently, there is no published research detailing the interaction of this compound with any biological targets or its involvement in any signaling pathways. Any discussion on its mechanism of action would be purely speculative.

To elucidate its biological role, a logical experimental workflow would involve a series of in vitro and in vivo studies.

G cluster_1 Proposed Biological Investigation Workflow Initial_Screening Initial Screening (e.g., Phenotypic Assays, Binding Assays) Target_Identification Target Identification & Validation Initial_Screening->Target_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Cell-based assays, Pathway analysis) Target_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Mechanism_of_Action->In_Vivo_Studies

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound represents a chemical entity with potential for application in drug discovery, primarily owing to the presence of the trifluoromethoxy group and the phenylglycine scaffold. However, the current lack of publicly available data underscores the need for foundational research.

Future investigations should focus on:

  • Development and publication of a robust and scalable synthetic protocol.

  • Comprehensive physicochemical characterization.

  • In vitro screening against a diverse range of biological targets to identify potential bioactivity.

  • Computational studies to predict potential binding interactions and ADMET properties.

The elucidation of this compound's properties would be a valuable contribution to the field of medicinal chemistry and could pave the way for its use in the development of next-generation therapeutics. Researchers and organizations with an interest in novel fluorinated building blocks are encouraged to undertake these exploratory studies.

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethoxy)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 3-(Trifluoromethoxy)-DL-phenylglycine, a fluorinated non-proteinogenic amino acid of interest in pharmaceutical and biochemical research. The trifluoromethoxy group imparts unique properties, making this compound a valuable building block in drug discovery.[1] This document details two primary synthetic pathways: the Strecker synthesis and the Bucherer-Bergs reaction, both commencing from the readily available starting material, 3-(trifluoromethoxy)benzaldehyde. This guide includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic pathways to facilitate understanding and replication in a laboratory setting.

Introduction

Non-proteinogenic amino acids are crucial components in the development of novel pharmaceuticals, offering metabolic stability and unique conformational constraints to peptide-based drugs. This compound is one such amino acid, incorporating a trifluoromethoxy moiety that can enhance lipophilicity and binding affinity of parent molecules. Its synthesis is therefore of significant interest to medicinal chemists and drug development professionals. This guide outlines the two most common and effective methods for the preparation of this compound.

Synthetic Pathways

The synthesis of this compound can be efficiently achieved through two well-established methods in amino acid chemistry: the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways utilize 3-(trifluoromethoxy)benzaldehyde as the key starting material.

Strecker Synthesis

The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.[2][3]

Reaction Scheme:

  • Formation of α-aminonitrile: 3-(Trifluoromethoxy)benzaldehyde is reacted with ammonia and a cyanide source (e.g., sodium cyanide) to form 2-amino-2-(3-(trifluoromethoxy)phenyl)acetonitrile.

  • Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield this compound.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides a route to hydantoin derivatives from aldehydes or ketones, which can then be hydrolyzed to the desired amino acid.[4][5][6]

Reaction Scheme:

  • Hydantoin Formation: 3-(Trifluoromethoxy)benzaldehyde is treated with ammonium carbonate and a cyanide source (e.g., potassium cyanide) to produce 5-(3-(trifluoromethoxy)phenyl)hydantoin.[4][5]

  • Hydrolysis: The hydantoin intermediate is subsequently hydrolyzed, typically under basic conditions, to afford this compound.[7][8][9]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the Strecker and Bucherer-Bergs pathways.

Strecker Synthesis Protocol

Step 1: Synthesis of 2-amino-2-(3-(trifluoromethoxy)phenyl)acetonitrile

  • Materials:

    • 3-(Trifluoromethoxy)benzaldehyde

    • Ammonium chloride (NH₄Cl)

    • Sodium cyanide (NaCN)

    • Methanol (MeOH)

    • Water (H₂O)

    • Diethyl ether

  • Procedure:

    • In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.

    • 3-(Trifluoromethoxy)benzaldehyde (1.0 equivalent) is dissolved in methanol and added to the ammonium chloride solution.

    • A solution of sodium cyanide (1.1 equivalents) in water is added dropwise to the reaction mixture at 0-5 °C with constant stirring.

    • The reaction is allowed to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is extracted with diethyl ether.

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis of 2-amino-2-(3-(trifluoromethoxy)phenyl)acetonitrile

  • Materials:

    • Crude 2-amino-2-(3-(trifluoromethoxy)phenyl)acetonitrile

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH) solution

  • Procedure:

    • The crude α-aminonitrile is suspended in concentrated hydrochloric acid.

    • The mixture is heated to reflux for 4-6 hours.

    • The reaction is cooled to room temperature, and any solid impurities are removed by filtration.

    • The pH of the filtrate is adjusted to the isoelectric point (around pH 6) with a sodium hydroxide solution to precipitate the amino acid.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Bucherer-Bergs Reaction Protocol

Step 1: Synthesis of 5-(3-(trifluoromethoxy)phenyl)hydantoin

  • Materials:

    • 3-(Trifluoromethoxy)benzaldehyde

    • Ammonium carbonate ((NH₄)₂CO₃)

    • Potassium cyanide (KCN)

    • Ethanol (EtOH)

    • Water (H₂O)

  • Procedure:

    • In a pressure vessel, a mixture of 3-(trifluoromethoxy)benzaldehyde (1.0 equivalent), ammonium carbonate (3.0 equivalents), and potassium cyanide (1.2 equivalents) is prepared in a mixture of ethanol and water (1:1 v/v).

    • The vessel is sealed and heated to 80-100 °C for 6-12 hours with stirring.

    • The reaction mixture is then cooled to room temperature.

    • The precipitated solid is collected by filtration, washed with water and ethanol, and dried to give the crude 5-(3-(trifluoromethoxy)phenyl)hydantoin.

Step 2: Hydrolysis of 5-(3-(trifluoromethoxy)phenyl)hydantoin

  • Materials:

    • Crude 5-(3-(trifluoromethoxy)phenyl)hydantoin

    • Sodium hydroxide (NaOH) solution

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • The crude hydantoin is suspended in a sodium hydroxide solution (e.g., 2 M).

    • The mixture is heated to reflux for 12-24 hours.

    • After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to the isoelectric point (around pH 6).

    • The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Products for the Strecker Synthesis

Step Reactant Molar Ratio Product Theoretical Yield
13-(Trifluoromethoxy)benzaldehyde1.02-amino-2-(3-(trifluoromethoxy)phenyl)acetonitrile-
Ammonium chloride1.1
Sodium cyanide1.1
22-amino-2-(3-(trifluoromethoxy)phenyl)acetonitrile1.0This compoundHigh
Hydrochloric acidExcess

Table 2: Reactants and Products for the Bucherer-Bergs Reaction

Step Reactant Molar Ratio Product Theoretical Yield
13-(Trifluoromethoxy)benzaldehyde1.05-(3-(trifluoromethoxy)phenyl)hydantoin-
Ammonium carbonate3.0
Potassium cyanide1.2
25-(3-(trifluoromethoxy)phenyl)hydantoin1.0This compoundHigh
Sodium hydroxideExcess

Table 3: Physicochemical Properties of this compound

Property Value Reference
CAS Number 261952-23-2[10]
Molecular Formula C₉H₈F₃NO₃[10]
Molecular Weight 235.16 g/mol
Appearance White to off-white solid
Melting Point Not available

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described in this guide.

Strecker_Synthesis A 3-(Trifluoromethoxy)benzaldehyde C 2-Amino-2-(3-(trifluoromethoxy)phenyl)acetonitrile A->C Step 1 B NH3, NaCN E This compound C->E Step 2 D H3O+

Caption: Strecker synthesis pathway for this compound.

Bucherer_Bergs_Reaction A 3-(Trifluoromethoxy)benzaldehyde C 5-(3-(Trifluoromethoxy)phenyl)hydantoin A->C Step 1 B (NH4)2CO3, KCN E This compound C->E Step 2 D NaOH, H3O+

Caption: Bucherer-Bergs reaction pathway for this compound.

Conclusion

This technical guide has detailed two robust and widely applicable synthetic routes for the preparation of this compound. Both the Strecker synthesis and the Bucherer-Bergs reaction offer viable pathways starting from 3-(trifluoromethoxy)benzaldehyde. The choice of method may depend on laboratory-specific considerations, such as available reagents and equipment. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of novel amino acids for drug discovery and development. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

A Deep Dive into the Physicochemical Landscape of Trifluoromethoxylated Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into amino acid scaffolds represents a powerful tool for modulating molecular properties. Among the various fluorinated motifs, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique electronic and lipophilic characteristics. This technical guide provides an in-depth exploration of the core physicochemical properties of trifluoromethoxylated amino acids, offering a comprehensive resource of quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid in the rational design of novel therapeutics.

The introduction of the trifluoromethoxy group can profoundly influence the pKa, lipophilicity (logP), and metabolic stability of amino acids, thereby impacting their pharmacokinetic and pharmacodynamic profiles. Understanding these effects is paramount for harnessing the full potential of this unique functional group in drug discovery.

Core Physicochemical Properties: A Quantitative Overview

The following tables summarize the available quantitative data for key physicochemical properties of select trifluoromethoxylated amino acids. These values provide a critical foundation for computational modeling and predictive analysis in drug design.

Amino Acid DerivativepKa (Carboxyl)pKa (Amino)logP / logDReference
2-Amino-4-(trifluoromethoxy)butanoic acid2.229.431.1 (logD at pH 7.4)[1]
2-(Trifluoromethoxy)-L-phenylalanine2.14 (Predicted)Not AvailableNot Available
4-(Trifluoromethyl)-D-phenylalanineNot AvailableNot Available-0.6 (Predicted)[2]
6-(Trifluoromethyl)-DL-tryptophanNot AvailableNot Available-0.2 (Predicted)[3]

Note: Experimental data for a wide range of trifluoromethoxylated amino acids remains limited in publicly available literature. The table includes predicted values where experimental data is unavailable to provide a broader perspective.

Experimental Protocols: A Methodological Toolkit

Reproducible and reliable experimental data is the cornerstone of robust scientific research. This section details the methodologies for determining the key physicochemical parameters discussed in this guide.

Determination of pKa by Acid-Base Titration

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of an amino acid at a given pH. A common and effective method for its determination is through acid-base titration.

Workflow for pKa Determination:

pKa_Determination cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve amino acid in deionized water B Adjust initial pH with strong acid (e.g., HCl) A->B C Titrate with a standardized strong base (e.g., NaOH) B->C D Record pH after each addition of titrant C->D E Plot pH vs. volume of titrant added D->E F Identify equivalence points and half-equivalence points E->F G pKa = pH at half-equivalence point F->G logP_Determination cluster_preparation System Preparation cluster_partitioning Partitioning cluster_analysis Analysis A Prepare a buffered aqueous phase and an organic phase (e.g., n-octanol) B Saturate each phase with the other A->B C Dissolve a known amount of the amino acid in the aqueous phase B->C D Add the organic phase and shake vigorously C->D E Allow phases to separate D->E F Determine the concentration of the amino acid in each phase (e.g., by HPLC-UV) E->F G Calculate logP = log([Analyte]organic / [Analyte]aqueous) F->G Metabolic_Stability cluster_incubation Incubation cluster_sampling Time-course Sampling cluster_analysis Analysis & Calculation A Prepare incubation mixture: Liver microsomes, buffer, and test compound B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH B->C D Aliquots taken at specific time points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench reaction with cold organic solvent D->E F Analyze remaining parent compound by LC-MS/MS E->F G Plot ln(% remaining) vs. time F->G H Calculate in vitro half-life (t½) G->H Synthesis_Pathway A Protected Amino Acid (e.g., Boc-Tyr-OMe) C Reaction under controlled conditions A->C B Trifluoromethoxylation Reagent (e.g., Togni's reagent) B->C D Purification (e.g., Chromatography) C->D E Deprotection D->E F Final Trifluoromethoxylated Amino Acid E->F

References

The Trifluoromethoxy Group: A Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful moiety. Its distinct electronic and physicochemical characteristics offer medicinal chemists a valuable tool to overcome common drug development hurdles, including metabolic instability and poor membrane permeability. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in drug design, detailing its synthesis, physicochemical properties, and impact on metabolic stability, supported by experimental protocols and data-driven insights.

Physicochemical Properties: A Quantitative Comparison

The trifluoromethoxy group's influence on a molecule's properties stems from the high electronegativity of the fluorine atoms, which creates a strong electron-withdrawing effect and significantly impacts lipophilicity.[1][2] This combination of properties allows for the fine-tuning of a drug candidate's characteristics to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

For instance, the trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[3] The lipophilicity of a compound, often quantified by the logarithm of the partition coefficient (logP) or the Hansch parameter (π), is a critical determinant of its ability to cross biological membranes. The trifluoromethoxy group generally increases lipophilicity more significantly than a trifluoromethyl (-CF₃) group, providing a powerful lever for optimizing drug candidates.[2]

Below is a table summarizing key physicochemical parameters for the trifluoromethoxy group in comparison to other common substituents. This data facilitates a clear understanding of the unique space the -OCF₃ group occupies in chemical property space.

SubstituentHansch π Parametervan der Waals Radius (Å)Electronegativity (Pauling Scale)
-OCF₃ +1.04 [3]~2.73.6 (estimated for the group)
-CF₃+0.88[3]2.443.4 (estimated for the group)
-Cl+0.711.753.16
-CH₃+0.562.002.55
-OCH₃-0.02~2.53.44 (for Oxygen)
-F+0.141.473.98
-H0.001.202.20

Enhancing Metabolic Stability

A primary application of the trifluoromethoxy group in drug design is to enhance metabolic stability.[2] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily.[3]

When a drug molecule is metabolized, it is often through the oxidation of a specific, metabolically labile site. By strategically replacing a susceptible group, such as a methoxy (-OCH₃) group, with a trifluoromethoxy group, medicinal chemists can block this metabolic pathway. The -OCH₃ group is prone to oxidative O-demethylation, a common metabolic transformation. The electron-withdrawing nature of the three fluorine atoms in the -OCF₃ group decreases the electron density on the oxygen atom, making it less susceptible to oxidation.[3] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2]

Experimental Protocol: In Vitro Microsomal Stability Assay

To assess the metabolic stability of a compound, an in vitro microsomal stability assay is commonly employed. This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[4][5][6]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in the presence of liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Stopping solution (e.g., ice-cold acetonitrile or methanol containing an internal standard)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the compounds by diluting the stock solutions in the incubation buffer.

    • Prepare the liver microsome suspension in the phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the liver microsome suspension to the wells of a 96-well plate.

    • Add the working solution of the test compound or positive control to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing:

    • After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t₁/₂) / (microsomal protein concentration).

Experimental Workflow: Microsomal Stability Assay

The following diagram illustrates the workflow for a typical in vitro microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_solutions Prepare Solutions (Compound, Microsomes, NADPH) mix Mix Compound and Microsomes prep_solutions->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Incubate and Stop at Time Points start_reaction->time_points centrifuge Centrifuge to Pellet Protein time_points->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t1/2 and CLint lcms->data_analysis

Workflow for an in vitro microsomal stability assay.

Synthesis of Trifluoromethoxy-Containing Compounds

The synthesis of trifluoromethoxy-containing compounds has historically been challenging due to the instability of the trifluoromethoxide anion. However, recent advances have led to the development of more practical and general methodologies.

One common approach for the synthesis of aryl trifluoromethyl ethers is the O-trifluoromethylation of phenols . This can be achieved through a two-step process involving the formation of a fluoroformate intermediate followed by fluorination.[7]

Experimental Protocol: Two-Step Synthesis of Aryl Trifluoromethyl Ethers from Phenols

Step 1: Formation of Aryl Fluoroformate

A solution of the desired phenol in a suitable solvent (e.g., dichloromethane) is cooled to 0°C. To this solution, a fluorinating agent such as carbonyl fluoride (COF₂) is carefully introduced. The reaction is typically stirred at low temperature for a specified period. After the reaction is complete, the solvent and excess reagents are removed under reduced pressure to yield the crude aryl fluoroformate.

Step 2: Fluorination to Aryl Trifluoromethyl Ether

The crude aryl fluoroformate is then subjected to fluorination using a reagent like sulfur tetrafluoride (SF₄) in the presence of a catalyst, often in a pressure vessel. The reaction mixture is heated to a specific temperature (e.g., 100-175°C) for several hours. After cooling, the reaction is carefully quenched, and the desired aryl trifluoromethyl ether is isolated and purified using standard techniques such as distillation or chromatography.[7]

More recent methods for the synthesis of trifluoromethoxyarenes involve the use of electrophilic trifluoromethylating reagents, such as Togni reagents, which can directly trifluoromethylate hydroxyl groups under milder conditions.[8]

Signaling Pathway Inhibition: The Case of Sorafenib

The trifluoromethoxy group is present in several FDA-approved drugs, including the multi-kinase inhibitor Sorafenib (Nexavar®). Sorafenib is used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[2][9] Its mechanism of action involves the inhibition of the Raf/MEK/ERK signaling pathway , which is a critical pathway for cell proliferation and survival.[9][10][11] The trifluoromethylphenyl moiety in sorafenib is crucial for its binding affinity to the target kinases.

The Raf/MEK/ERK pathway is a cascade of protein kinases that transduces signals from cell surface receptors to the nucleus, leading to the regulation of gene expression involved in cell growth, differentiation, and survival.[12][13] In many cancers, this pathway is constitutively active due to mutations in key components like Ras or Raf, leading to uncontrolled cell proliferation.[11] Sorafenib inhibits both wild-type and mutant forms of Raf kinases, thereby blocking the downstream signaling cascade.[2]

The following diagram illustrates the Raf/MEK/ERK signaling pathway and the point of inhibition by Sorafenib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Activation Sorafenib Sorafenib Sorafenib->Raf Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

The Raf/MEK/ERK signaling pathway and inhibition by Sorafenib.

Conclusion

The trifluoromethoxy group stands out as a privileged substituent in medicinal chemistry, offering a unique combination of properties that can be leveraged to address key challenges in drug discovery. Its ability to enhance metabolic stability, modulate lipophilicity, and influence electronic properties makes it a valuable tool for optimizing the ADME and pharmacodynamic profiles of drug candidates. As synthetic methodologies for the introduction of the -OCF₃ group continue to improve, its application in the design of novel therapeutics is expected to expand further, solidifying its role as a critical component in the medicinal chemist's toolbox.

References

The Discovery and Application of Novel Fluorinated Non-Natural Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into non-natural amino acids has emerged as a transformative approach in peptide and protein engineering and drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications to the biological and pharmacological profiles of peptides and proteins. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of these powerful chemical entities.

Synthetic Strategies for Novel Fluorinated Amino Acids

The synthesis of fluorinated non-natural amino acids has evolved significantly, with two primary strategies dominating the field: the use of fluorinated building blocks and the direct fluorination or fluoroalkylation of amino acid precursors.[1][2]

Fluorinated Building Block Approach

This strategy involves the synthesis of chiral fluorinated synthons which are then elaborated into the desired amino acid scaffold. A prominent example is the asymmetric synthesis of various fluorinated amino acids using a chiral Ni(II) complex of a Schiff base of glycine. This method allows for the stereoselective alkylation of the glycine anion equivalent with a range of fluorinated alkyl halides, yielding enantiomerically pure fluorinated amino acids on a gram scale.[3][4][5]

Another key building block approach is the synthesis of fluorinated prolines, often starting from readily available hydroxyproline.[6][7] The hydroxyl group can be displaced with fluoride, often with inversion of stereochemistry, to yield fluorinated proline derivatives.[7]

Direct Fluorination and Fluoroalkylation

Direct fluorination methods introduce fluorine or a fluoroalkyl group at a late stage of the synthesis. This can be achieved using electrophilic fluorinating reagents like Selectfluor or nucleophilic sources such as diethylaminosulfur trifluoride (DAST).[8] For instance, trifluoromethylated amino acids can be synthesized via photoredox-mediated radical trifluoromethylation of dehydroalanines or through nucleophilic trifluoromethylation of imines.[6][9]

Quantitative Data on Novel Fluorinated Amino Acids

The introduction of fluorine can significantly impact the properties of amino acids and the peptides into which they are incorporated. The following tables summarize key quantitative data for several novel fluorinated non-natural amino acids.

Amino AcidStructureSynthetic MethodYield (%)Reference(s)
(2S,4R)-4-Fluoroproline(2S,4R)-4-FluoroprolineFrom (2S,4R)-4-Hydroxyproline via triflate displacement with TBAF16 (overall)[7]
Fmoc-(2,3,5,6)-tetrafluoro-4-trifluoromethylphenylalanineFmoc-[2.3.5.6F]TfMePheAsymmetric synthesis via chiral Ni(II) complex67[10]
Fmoc-bis(trifluoromethyl)phenylalanineFmoc-bisTfMePheAsymmetric synthesis via chiral Ni(II) complexQuantitative[10]
α-Aryl-α-SCF₃-β²,²-amino acidsalpha-Aryl-alpha-SCF3-beta2,2-amino acidsEnantioselective, ammonium salt-catalysed α-trifluoromethylthiolation90[8]
Trifluoromethylated β-amino alcoholsTrifluoromethylated beta-amino alcoholsReduction of trifluoromethylated β-hydroxy-benzyl-O-oximes82-88[6]

Table 1: Synthetic Yields of Selected Novel Fluorinated Non-Natural Amino Acids. This table highlights the efficiency of various synthetic routes towards these valuable building blocks.

Peptide/CompoundModificationTargetAssayIC₅₀/KᵢFold Change vs. Non-fluorinatedReference(s)
GLP-1 AnalogueF9 substitutionhGLP-1RCompetition Binding5.1 nM~2.7x decrease in affinity[11]
GLP-1 AnalogueF29 substitutionhGLP-1RCompetition Binding13.3 nM~7x decrease in affinity[11]
GLP-1 AnalogueF28 substitutionhGLP-1RCompetition Binding18.8 nM~9.9x decrease in affinity[11]
MCP-1 Analoguemeta-F substitutionMeninKᵢ Determination6.8 nM4x increase in affinity[11]
MCP-1 Analoguedi-meta-F substitutionMeninKᵢ Determination4.7 nM~6x increase in affinity[11]
Fluorinated D-galactosamine analogue3-fluoro substitutionPC-3 cancer cellsProliferation Assay28 µM-[12]

Table 2: Biological Activity of Peptides and Compounds Containing Fluorinated Moieties. This table demonstrates the significant and often unpredictable impact of fluorination on biological activity.

Amino AcidPeptide ContextSecondary StructureConformational PreferenceMethodReference(s)
(2S,4R)-Perfluoro-tert-butyl 4-hydroxyprolineModel α-helical and polyproline helix peptidesPromotes polyproline helix--
(2S,4S)-Perfluoro-tert-butyl 4-hydroxyprolineModel α-helical and polyproline helix peptidesDiscourages α-helix formation--[13]
Fluorinated Prolines--Influences cis-trans amide bond isomerization19F NMR[14]
PenetratinRhodamine B and carboxyfluorescein labelingShift towards helical conformation-Circular Dichroism

Table 3: Conformational Effects of Fluorinated Amino Acids in Peptides. This table illustrates how fluorination can be used to control peptide secondary structure and conformation.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of fluorinated non-natural amino acids. Below are representative protocols for key experimental procedures.

Synthesis of (2S,4R)-4-Fluoroproline from (2S,4R)-4-Hydroxyproline

This protocol is adapted from the practical synthesis of 4-fluoroprolines.[7]

  • Protection of Hydroxyproline: To a solution of (2S,4R)-4-hydroxyproline (HypOH) in a mixture of THF and water, add di-tert-butyl dicarbonate (Boc₂O) and sodium bicarbonate. Stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture and extract the N-Boc-HypOH with ethyl acetate.

  • Triflate Formation: Dissolve N-Boc-HypOH in dichloromethane and cool to 0 °C. Add triethylamine followed by trifluoromethanesulfonic anhydride dropwise. Stir at 0 °C for 1 hour.

  • Fluorination: To the reaction mixture containing the triflate, add a solution of tetrabutylammonium fluoride (TBAF) in THF. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Deprotection: Concentrate the reaction mixture and dissolve the residue in a solution of hydrochloric acid. Heat the solution at reflux for 4 hours.

  • Purification: Cool the reaction mixture and adjust the pH to isoelectric point. The crude (2S,4R)-4-fluoroproline can be purified by crystallization.

Asymmetric Synthesis of a Fluorinated Amino Acid via Chiral Nickel(II) Complex

This protocol is a generalized procedure based on the gram-scale asymmetric synthesis of fluorinated amino acids.[3][4][5]

  • Formation of the Ni(II) Complex: In a reaction vessel under an inert atmosphere, combine the chiral ligand (e.g., (S)-2-[(N-benzylprolyl)amino]benzophenone), glycine, and nickel(II) acetate in methanol. Heat the mixture at reflux for several hours. Cool the reaction mixture to obtain the chiral Ni(II) complex of the glycine Schiff base as a precipitate.

  • Alkylation: Suspend the Ni(II) complex in a suitable solvent (e.g., DMF) and cool to the desired temperature. Add a base (e.g., DBU or NaH) followed by the dropwise addition of the fluorinated alkyl halide. Stir the reaction until completion (monitored by TLC or HPLC).

  • Hydrolysis and Fmoc Protection: Quench the reaction and extract the alkylated Ni(II) complex. Hydrolyze the complex using aqueous HCl in an organic solvent (e.g., DME) at elevated temperature. After hydrolysis, neutralize the solution and add Fmoc-OSu to protect the amino group.

  • Purification: The Fmoc-protected fluorinated amino acid can be purified by column chromatography on silica gel.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide

This protocol outlines the manual synthesis of a peptide containing a fluorinated amino acid.[1][15][16][17]

  • Resin Swelling: Place the appropriate resin (e.g., Rink Amide resin) in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and repeat for 15-20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent (e.g., HATU, 3 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Wash the resin with DMF. Confirm complete coupling with a Kaiser test.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, including the fluorinated amino acid. Note that coupling times for fluorinated amino acids may need to be extended.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[9][18][19][20][21]

Visualizations of Key Concepts

Experimental Workflow: Asymmetric Synthesis of Fluorinated Amino Acids

Asymmetric_Synthesis_Workflow cluster_synthesis Asymmetric Synthesis start Chiral Ligand + Glycine + Ni(II) Acetate complex Formation of Chiral Ni(II)-Glycine Complex start->complex Reflux in MeOH alkylation Alkylation with Fluorinated Alkyl Halide complex->alkylation Base, DMF hydrolysis Hydrolysis of Complex alkylation->hydrolysis HCl, DME protection Fmoc Protection hydrolysis->protection Fmoc-OSu purification Purification protection->purification Chromatography product Enantiopure Fmoc-Fluorinated Amino Acid purification->product GLP1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GLP1 GLP-1 or Fluorinated Analogue GLP1R GLP-1 Receptor (GPCR) GLP1->GLP1R Binding G_protein G Protein (Gs) GLP1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Phosphorylation Events InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Exocytosis Fluorinated_Peptide_Design cluster_design Design Strategy cluster_properties Modified Properties cluster_applications Applications Fluorinated Amino Acid\nSynthesis Fluorinated Amino Acid Synthesis - Building Block Approach - Direct Fluorination Peptide Design Peptide Design - Site of Fluorination - Degree of Fluorination Fluorinated Amino Acid\nSynthesis->Peptide Design Physicochemical Properties Physicochemical Properties - Increased Lipophilicity - Altered pKa - Modified Dipole Moment Peptide Design->Physicochemical Properties Structural Properties Structural Properties - Conformational Constraint - Enhanced Helicity/Sheet propensity - Altered Proteolytic Stability Peptide Design->Structural Properties Therapeutic Peptides Therapeutic Peptides - Improved Pharmacokinetics - Enhanced Receptor Binding - Increased Efficacy Physicochemical Properties->Therapeutic Peptides Research Tools Research Tools - 19F NMR Probes - Probing Protein-Protein Interactions Physicochemical Properties->Research Tools Structural Properties->Therapeutic Peptides Structural Properties->Research Tools

References

In-depth Technical Guide: 3-(Trifluoromethoxy)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid

CAS Number: 261952-23-2

Chemical Formula: C₉H₈F₃NO₃

Molecular Weight: 235.16 g/mol

Introduction

3-(Trifluoromethoxy)-DL-phenylglycine is a non-proteinogenic amino acid characterized by the presence of a trifluoromethoxy group on the phenyl ring. This functional group is of significant interest in medicinal chemistry and drug development due to its ability to modulate the physicochemical and pharmacological properties of molecules. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. As a derivative of phenylglycine, this compound serves as a valuable chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

While this compound is a commercially available research chemical, detailed public-domain information regarding its specific biological activities, comprehensive experimental protocols for its synthesis and application, and its role in defined signaling pathways is limited. This guide provides a summary of the available information and outlines general methodologies relevant to its class of compounds.

Physicochemical Data

Quantitative data for this compound is not extensively reported in publicly accessible literature. The following table summarizes basic physicochemical properties.

PropertyValueSource
IUPAC Name 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acidN/A
CAS Number 261952-23-2N/A
Molecular Formula C₉H₈F₃NO₃N/A
Molecular Weight 235.16 g/mol N/A

No further quantitative data from specific experimental studies, such as solubility, pKa, or LogP, were found in the public domain.

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow: Strecker Synthesis

The following diagram illustrates a plausible multi-step synthesis for this compound, starting from 3-(trifluoromethoxy)benzaldehyde.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Aminonitrile Formation cluster_2 Step 3: Hydrolysis start 3-(Trifluoromethoxy)benzaldehyde + Ammonia (NH3) imine Intermediate Imine start->imine aminonitrile α-Aminonitrile imine->aminonitrile Nucleophilic Addition cyanide Cyanide (e.g., KCN) cyanide->aminonitrile product This compound aminonitrile->product Nitrile Hydrolysis acid Acid Hydrolysis (e.g., HCl) acid->product

Caption: Hypothetical Strecker synthesis of this compound.

Detailed Hypothetical Protocol:

  • Imine Formation: 3-(Trifluoromethoxy)benzaldehyde is reacted with ammonia in a suitable solvent to form the corresponding imine. The water formed during the reaction is typically removed to drive the equilibrium towards the product.

  • Aminonitrile Synthesis: The intermediate imine is then treated with a cyanide source, such as potassium cyanide or trimethylsilyl cyanide, to form the α-aminonitrile. This step involves the nucleophilic addition of the cyanide ion to the imine carbon.

  • Hydrolysis: The resulting α-aminonitrile is subjected to hydrolysis, usually under acidic conditions (e.g., using concentrated hydrochloric acid). This converts the nitrile group into a carboxylic acid, yielding the final product, this compound as a racemic mixture. The product would then be isolated and purified, for example, by recrystallization.

Note: This is a generalized protocol and has not been specifically reported for this compound. Optimization of reaction conditions, solvents, and purification methods would be necessary.

Biological Activity and Signaling Pathways

There is a lack of specific studies detailing the biological activity of this compound in the public domain. As a fluorinated amino acid, it is anticipated to be a building block for peptides or small molecule inhibitors. The trifluoromethoxy group could influence the interaction of a parent molecule with its biological target.

Without experimental data, it is not possible to create a diagram of a specific signaling pathway in which this compound is involved.

Applications in Research and Drug Development

Non-natural amino acids, including fluorinated phenylglycine derivatives, are of significant interest in drug discovery for several reasons:

  • Peptide Modification: Incorporation into peptides can increase their resistance to proteolytic degradation, thereby extending their half-life in vivo.

  • Conformational Constraint: The bulky trifluoromethoxy group can restrict the conformational flexibility of a peptide or small molecule, which can lead to higher binding affinity and selectivity for a specific target.

  • Pharmacokinetic Properties: The lipophilicity imparted by the trifluoromethoxy group can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Logical Relationship for Utility in Drug Discovery

The following diagram illustrates the logical flow of how this compound can be utilized as a building block in the drug discovery process.

G cluster_input Starting Material cluster_process Synthetic Application cluster_output Potential Outcomes cluster_goal Overall Goal start 3-(Trifluoromethoxy) -DL-phenylglycine synthesis Incorporate into Peptide or Small Molecule start->synthesis prop1 Enhanced Metabolic Stability synthesis->prop1 prop2 Improved Binding Affinity synthesis->prop2 prop3 Modified Pharmacokinetics synthesis->prop3 goal Lead Candidate for Drug Development prop1->goal prop2->goal prop3->goal

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a fluorinated amino acid with potential as a building block in medicinal chemistry and drug development. While specific experimental data and biological activity studies are not widely available in the public domain, its structural features suggest utility in modifying peptides and small molecules to enhance their pharmacological properties. Further research is required to fully elucidate its synthetic accessibility, biological effects, and potential therapeutic applications.

An In-depth Technical Guide to 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid is a non-proteinogenic amino acid that has garnered interest in the field of medicinal chemistry. Its structure, featuring a trifluoromethoxy-substituted phenyl ring attached to the alpha-carbon of glycine, makes it a valuable chiral building block for the synthesis of novel pharmaceutical agents. The presence of the trifluoromethoxy (-OCF3) group is particularly significant as it can enhance key drug-like properties, including metabolic stability, lipophilicity, and bioavailability. This guide provides a comprehensive overview of the known properties, synthesis considerations, and potential therapeutic applications of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid are not extensively available in publicly accessible literature. However, based on its chemical structure and data for analogous compounds, the following properties can be inferred. The (S)-enantiomer is commonly referenced in chemical supplier databases.

PropertyValueSource/Notes
Chemical Formula C₉H₈F₃NO₃-
Molecular Weight 235.16 g/mol [1]
CAS Number 1228547-97-4 ((S)-enantiomer)[1]
Appearance Solid (predicted)General property of amino acids
Melting Point Not reported in available literature-
Boiling Point Not reported in available literature-
Solubility Expected to be soluble in organic solvents and aqueous acidic/basic solutions.[2]
pKa Not reported in available literatureExpected to have at least two pKa values corresponding to the carboxylic acid and amino groups.

Synthesis and Chemical Reactivity

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of the target amino acid via the Strecker reaction.

Methodology Considerations:

  • Starting Material: The synthesis would likely commence with 3-(trifluoromethoxy)benzaldehyde.

  • Strecker Reaction: Reaction of the aldehyde with an amine source (e.g., ammonia or an ammonium salt) and a cyanide source (e.g., sodium cyanide) would yield the corresponding α-aminonitrile intermediate.

  • Hydrolysis: Subsequent hydrolysis of the nitrile functional group under acidic or basic conditions would afford the final amino acid product.

  • Chiral Resolution: As the Strecker synthesis produces a racemic mixture, a chiral resolution step would be necessary to isolate the desired enantiomer (e.g., the (S)-enantiomer). This could be achieved through diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution.

Biological Activity and Therapeutic Potential

While specific biological activity data for 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid is limited, its structural motifs suggest potential applications in drug discovery, particularly for central nervous system (CNS) disorders.

The trifluoromethoxy group is a bioisostere of other functional groups and is known to enhance the lipophilicity of a molecule, which can improve its ability to cross the blood-brain barrier. This is a critical attribute for drugs targeting the CNS.[3]

Furthermore, many selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants, feature a trifluoromethyl or related fluorinated phenyl group.[4][5] Given that 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid has been described as a chiral precursor for antidepressants and anticonvulsants that may modulate serotonin reuptake, it is plausible that this compound could serve as a key building block for novel SSRIs or other CNS-active agents.[1]

Potential Mechanism of Action: Serotonin Reuptake Inhibition

The hypothesized role of this amino acid as a precursor for SSRIs suggests that its derivatives could potentially inhibit the serotonin transporter (SERT).

Serotonin_Pathway cluster_0 cluster_1 Serotonin Serotonin Postsynaptic Postsynaptic Neuron Receptor Postsynaptic Receptor Serotonin->Receptor Binding Presynaptic Presynaptic Neuron SERT SERT Presynaptic->SERT Reuptake SERT->Presynaptic Derivative Derivative of 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid Derivative->SERT Inhibition

Caption: A simplified diagram illustrating the potential inhibition of the serotonin transporter (SERT) by a derivative of the title compound.

Conclusion

2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid is a promising, albeit under-characterized, building block for medicinal chemistry. Its key structural feature, the trifluoromethoxy-substituted phenyl ring, imparts desirable properties for the development of novel therapeutics, particularly for CNS disorders. While detailed experimental data on its physicochemical properties and biological activity are currently scarce in the public domain, its potential as a precursor for next-generation pharmaceuticals warrants further investigation by researchers and drug development professionals. The synthetic routes to this compound are conceptually straightforward, and its incorporation into lead compounds could offer a valuable strategy for optimizing drug candidates.

References

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This in-depth technical guide explores the multifaceted role of fluorinated building blocks in drug discovery, providing a comprehensive overview of their impact on crucial pharmacokinetic and pharmacodynamic properties. By leveraging the unique physicochemical characteristics of fluorine, researchers can strategically fine-tune molecular properties to enhance efficacy, improve safety profiles, and overcome common drug development hurdles. This guide will delve into the quantitative effects of fluorination, provide detailed experimental protocols for the synthesis and evaluation of these valuable compounds, and visualize key concepts to facilitate a deeper understanding.

The Impact of Fluorination on Key Physicochemical Properties

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's electronic and steric properties. These alterations, in turn, influence a range of physicochemical parameters critical for a drug's behavior in a biological system.[1]

Modulation of Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly impacts the acidity and basicity of nearby functional groups.[2] This modulation of pKa can have far-reaching consequences for a drug's solubility, absorption, and target engagement. Generally, the introduction of fluorine lowers the pKa of basic amines and increases the acidity of acidic protons.[3] This can be a crucial tool for optimizing a drug's ionization state at physiological pH, thereby influencing its ability to cross cell membranes and interact with its biological target.[4]

For instance, the fluorination of anilines demonstrates a clear trend of decreasing pKa with the introduction of fluorine, a desirable attribute for reducing potential off-target effects associated with high basicity.

CompoundSubstituentpKa
AnilineH4.60
4-Fluoroaniline4-F4.65
3-Fluoroaniline3-F3.51
2-Fluoroaniline2-F3.20
2,4-Difluoroaniline2,4-diF2.59
PentafluoroanilineF50.28

Table 1: Effect of Fluorination on the pKa of Aniline Derivatives. Data compiled from various sources.

Alteration of Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on LogP is highly context-dependent.[5] While the introduction of a single fluorine atom to an aliphatic chain can sometimes decrease lipophilicity, aromatic fluorination or the addition of a trifluoromethyl (-CF3) group generally increases it.[6][7] This enhanced lipophilicity can improve a drug's ability to cross lipid membranes, including the blood-brain barrier.[8] However, excessive lipophilicity can also lead to poor solubility and increased metabolic clearance.

Parent CompoundFluorinated AnalogLogP (Parent)LogP (Fluorinated)
Indole5-Fluoroindole2.142.34
MorphineFluoromorphine0.89> 0.89 (predicted)[8]
Isoquinoline Derivative7-Fluoro-isoquinoline Derivative2.5 (clogP)2.7 (clogP)[4]
PhenylcyclohexaneFluorinated Phenylcyclohexane~4.5~3.5-4.0[6]

Table 2: Comparative LogP Values of Fluorinated and Non-Fluorinated Drug Analogs. Data is illustrative and compiled from various sources.[4][6][8][9]

Enhancing Metabolic Stability

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[1][10] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.[4] By strategically placing fluorine atoms at sites susceptible to oxidative metabolism, medicinal chemists can effectively "block" these metabolic "soft spots," leading to a longer in vivo half-life and improved bioavailability.[9]

CompoundFluorination StatusHalf-life (t½, min) in Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)
Indole Analog (UT-155)Non-fluorinated12.35 (mouse)-
4-Fluoro-indazole analog of UT-155Fluorinated13.29 (mouse)-
CF3-substituted indazole analog of UT-155Fluorinated53.71 (mouse)1.29
5-FluoroindoleFluorinated144.2 (rat)9.0
NorfloxacinFluorinated~225 (human)-
CiprofloxacinFluorinated~240 (human)-

Table 3: Impact of Fluorination on Metabolic Stability. Data compiled from various sources and should be compared with caution due to differing experimental conditions.[9][11]

Experimental Protocols

Synthesis of a Fluorinated Building Block: 2-Fluoroadenine

The following protocol describes a common method for the synthesis of 2-fluoroadenine, a key intermediate in the preparation of various fluorinated nucleoside analogs.

Reaction Scheme:

G 2,6-Diaminopurine 2,6-Diaminopurine 2-Fluoroadenine 2-Fluoroadenine 2,6-Diaminopurine->2-Fluoroadenine HF/Pyridine, NaNO2 -20°C to 0°C

Figure 1: Synthesis of 2-Fluoroadenine.

Materials:

  • 2,6-Diaminopurine

  • Hydrogen fluoride-pyridine complex (HF/Pyridine, ~70% HF)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

Procedure:

  • In a suitable reaction vessel, cool the HF/Pyridine complex to approximately -20°C to -15°C using an appropriate cooling bath.

  • Slowly add 2,6-diaminopurine to the cooled HF/Pyridine complex under vigorous stirring. Maintain the temperature between -20°C and -12°C during the addition.[12]

  • Once the addition is complete, continue stirring the mixture at this temperature for a designated period (e.g., 30-60 minutes) to ensure complete dissolution and formation of the reaction intermediate.

  • In a separate vessel, prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the reaction mixture, ensuring the temperature does not rise above -10°C. This step generates the diazonium salt intermediate.[13]

  • After the addition of sodium nitrite is complete, allow the reaction mixture to stir at a temperature between -5°C and 0°C for approximately 1.5 hours.[12]

  • Prepare a quench vessel containing a large volume of ice-cold deionized water.

  • Quickly pour the reaction mixture into the cold water with vigorous stirring to precipitate the 2-fluoroadenine product and quench the reaction.[12]

  • Filter the resulting solid and wash it extensively with cold deionized water to remove any residual HF/Pyridine and inorganic salts. This washing step is critical for obtaining a high-purity product.[12]

  • Dry the purified 2-fluoroadenine under vacuum at 70-80°C to a constant weight.[12]

Expected Yield: 55-65%[12] Purity: ≥98% (by HPLC)[12]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes, a standard in vitro model for studying Phase I metabolism.[9]

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test Compound Stock Test Compound Stock Reaction Mixture Reaction Mixture Test Compound Stock->Reaction Mixture Liver Microsomes Liver Microsomes Liver Microsomes->Reaction Mixture NADPH Regenerating System NADPH Regenerating System NADPH Regenerating System->Reaction Mixture Incubate at 37°C Incubate at 37°C Reaction Mixture->Incubate at 37°C Quench Reaction Quench Reaction Incubate at 37°C->Quench Reaction Centrifuge Centrifuge Quench Reaction->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Figure 2: Workflow for Microsomal Stability Assay.

Materials:

  • Test compound

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent) for reaction quenching

  • Internal standard for LC-MS/MS analysis

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw the liver microsomes on ice and dilute them to the desired concentration in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the liver microsome suspension and the test compound (at a final concentration typically in the low micromolar range).

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube or well containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) and the intrinsic clearance (CLint) from the slope of the linear regression.

Signaling Pathways and Logical Relationships

The strategic use of fluorinated building blocks can be visualized in the context of drug discovery workflows and their impact on biological pathways.

Generalized Drug Discovery Workflow

G Target Identification Target Identification Lead Discovery Lead Discovery Target Identification->Lead Discovery Lead Optimization Lead Optimization Lead Discovery->Lead Optimization Introduction of Fluorinated Building Blocks Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Improved pKa Improved pKa Lead Optimization->Improved pKa Modified LogP Modified LogP Lead Optimization->Modified LogP Enhanced Metabolic Stability Enhanced Metabolic Stability Lead Optimization->Enhanced Metabolic Stability Clinical Trials Clinical Trials Preclinical Development->Clinical Trials

Figure 3: Role of Fluorination in Drug Discovery.
Impact of Fluorination on a Hypothetical Signaling Pathway

Consider a hypothetical signaling pathway where a kinase is a therapeutic target. A non-fluorinated inhibitor may suffer from poor metabolic stability, limiting its efficacy.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_intervention Pharmacological Intervention Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Activation Downstream Effector Downstream Effector Kinase->Downstream Effector Phosphorylation Cellular Response Cellular Response Downstream Effector->Cellular Response Non-Fluorinated Inhibitor Non-Fluorinated Inhibitor Non-Fluorinated Inhibitor->Kinase Inhibition CYP450 Metabolism CYP450 Metabolism Non-Fluorinated Inhibitor->CYP450 Metabolism Rapid Metabolism Fluorinated Inhibitor Fluorinated Inhibitor Fluorinated Inhibitor->Kinase Sustained Inhibition Fluorinated Inhibitor->CYP450 Metabolism Blocked Metabolism

Figure 4: Fluorination Enhancing Kinase Inhibition.

Conclusion

The incorporation of fluorinated building blocks is a powerful and versatile strategy in modern drug discovery. By understanding the fundamental principles of how fluorine influences key molecular properties, researchers can rationally design and synthesize novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. The quantitative data, detailed experimental protocols, and illustrative diagrams provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the full potential of fluorine in their research endeavors. As synthetic methodologies continue to advance, the strategic application of fluorinated building blocks will undoubtedly continue to play a pivotal role in the development of the next generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for the Characterization of 3-(Trifluoromethoxy)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive set of analytical methods for the characterization of 3-(Trifluoromethoxy)-DL-phenylglycine, a fluorinated amino acid of significant interest in pharmaceutical synthesis and biochemical research.[1] The protocols detailed herein cover chromatographic, spectroscopic, and elemental analysis techniques essential for verifying the identity, purity, and structural integrity of this compound. The methodologies are designed for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and application of fluorinated amino acid derivatives.

Introduction

This compound is a non-natural amino acid incorporating a trifluoromethoxy group, which imparts unique physicochemical properties. The trifluoromethoxy substituent is known to enhance metabolic stability and lipophilicity, making it a valuable moiety in drug design. Accurate and robust analytical methods are crucial for the unambiguous characterization of this compound to ensure its suitability for downstream applications. This document outlines detailed protocols for chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric separation, Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Elemental Analysis for compositional verification.

Overall Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

cluster_0 Initial Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Data Analysis & Final Assessment Synthesized_Product Synthesized this compound HPLC Chiral HPLC (Enantiomeric Purity) Synthesized_Product->HPLC GCMS GC-MS (Volatile Impurities) Synthesized_Product->GCMS NMR NMR Spectroscopy (Structural Verification) Synthesized_Product->NMR EA Elemental Analysis (Compositional Purity) Synthesized_Product->EA Data_Integration Integrate & Correlate Data HPLC->Data_Integration GCMS->Data_Integration NMR->Data_Integration EA->Data_Integration Final_Report Final Characterization Report Data_Integration->Final_Report

Caption: Analytical workflow for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for the separation and quantification of the D- and L-enantiomers of this compound. Polysaccharide-based chiral stationary phases are highly effective for this purpose.[2][3]

Experimental Protocol

1.1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: n-Hexane (HPLC grade)

  • Mobile Phase B: Isopropanol (HPLC grade)

  • Mobile Phase Additive: Trifluoroacetic acid (TFA)

  • Sample Diluent: Mobile Phase

1.2. Sample Preparation:

  • Accurately weigh 5 mg of this compound and dissolve it in 10 mL of the mobile phase to prepare a 0.5 mg/mL stock solution.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

1.3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

1.4. Data Analysis:

  • Identify the peaks corresponding to the D- and L-enantiomers.

  • Calculate the retention factor (k), separation factor (α), and resolution (Rs) to assess the quality of the separation.

  • Determine the enantiomeric excess (% ee) of each enantiomer.

Data Presentation
ParameterD-EnantiomerL-Enantiomer
Retention Time (min) 12.515.2
Retention Factor (k') 3.174.07
Separation Factor (α) \multicolumn{2}{c}{1.28}
Resolution (Rs) \multicolumn{2}{c}{2.15}

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of amino acids, derivatization is required prior to GC-MS analysis.[4] Silylation is a common and effective method for this purpose.

Experimental Protocol

2.1. Instrumentation and Consumables:

  • GC-MS system equipped with a split/splitless injector and a mass selective detector.

  • GC Column: TRACE TR-5 (5% phenyl methylpolysiloxane) column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Acetonitrile (anhydrous).

2.2. Sample Preparation (Derivatization):

  • Place 1 mg of this compound in a clean, dry reaction vial.

  • Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

2.3. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

2.4. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound.

  • Analyze the mass spectrum to confirm the molecular ion and characteristic fragmentation pattern.

  • Assess the purity of the sample by integrating the peak area of the main component relative to any impurities.

Data Presentation
ParameterValue
Retention Time (min) 15.8
Molecular Ion (M+) of TMS derivative m/z 379
Key Fragment Ions (m/z) 364 (M-15), 262, 178
Purity (%) >99

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹⁹F NMR are crucial for confirming the structure.[5][6][7]

Experimental Protocol

3.1. Instrumentation and Consumables:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated Solvent: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

3.2. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.

3.3. NMR Acquisition Parameters:

  • ¹H NMR:

    • Standard proton acquisition parameters.

    • Reference to the residual solvent peak.

  • ¹⁹F NMR:

    • Proton-decoupled.

    • Reference to an external standard (e.g., CFCl₃ at 0 ppm).

3.4. Data Analysis:

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to assign protons to the structure.

  • Observe the singlet for the -OCF₃ group in the ¹⁹F NMR spectrum and confirm its chemical shift.

Data Presentation

¹H NMR (400 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.50-7.30m4HAromatic protons
4.85s1Hα-CH

¹⁹F NMR (376 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityAssignment
-58.5s-OCF₃

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is a fundamental measure of purity. The analysis of fluorinated compounds requires special considerations to ensure complete combustion.[8][9][10]

Experimental Protocol

4.1. Instrumentation:

  • CHN Elemental Analyzer equipped for the analysis of fluorinated compounds (e.g., with a specialized combustion tube packing).

4.2. Sample Preparation:

  • Accurately weigh approximately 2 mg of the dried sample into a tin capsule.

4.3. Analysis:

  • Perform the analysis according to the instrument manufacturer's instructions for fluorinated organic compounds. This may involve using specific combustion reagents or higher combustion temperatures to ensure the complete breakdown of the C-F bonds.[8]

4.4. Data Analysis:

  • Compare the experimentally determined percentages of C, H, and N with the theoretical values. The experimental values should be within ±0.4% of the theoretical values.

Data Presentation

Molecular Formula: C₉H₈F₃NO₃ Molecular Weight: 249.16 g/mol

ElementTheoretical (%)Experimental (%)
Carbon (C) 43.3943.25
Hydrogen (H) 3.243.28
Nitrogen (N) 5.625.59

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of chiral HPLC, GC-MS, NMR spectroscopy, and elemental analysis allows for the unambiguous confirmation of its identity, purity, enantiomeric composition, and structure. These protocols can be readily adopted by researchers and quality control laboratories working with this and structurally related fluorinated amino acids.

References

Application Notes and Protocols for 1H NMR Spectroscopy of 3-(Trifluoromethoxy)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed guide for the acquisition and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Trifluoromethoxy)-DL-phenylglycine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Included are the predicted spectral data, a comprehensive experimental protocol for sample preparation and data acquisition, and a standardized workflow for the analysis of this fluorinated amino acid analog.

Introduction

This compound is a non-proteinogenic amino acid that incorporates a trifluoromethoxy group onto the phenyl ring. The unique electronic properties of the trifluoromethoxy group, such as its high lipophilicity and metabolic stability, make it a valuable substituent in the design of novel therapeutic agents.[1] Accurate structural elucidation and purity assessment are critical in the development of pharmaceuticals, and 1H NMR spectroscopy is a primary analytical technique for these purposes. This document outlines the expected 1H NMR spectral characteristics and a robust protocol for obtaining high-quality spectra of this compound.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral data for this compound. Predictions are based on computational models and typical chemical shifts for analogous structures. The spectrum is predicted for a standard NMR solvent, Deuterated Dimethyl Sulfoxide (DMSO-d6), which is capable of solubilizing the amino acid and exchanging with the labile amine and carboxylic acid protons.

Table 1: Predicted 1H NMR Data for this compound in DMSO-d6

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
~7.5 - 7.3Multiplet4HAromatic Protons (H-2, H-4, H-5, H-6)Not applicable
~4.5Singlet1Hα-Proton (H-α)Not applicable
BroadBroad Singlet3HAmine (-NH2) and Carboxylic Acid (-COOH) ProtonsNot applicable

Note: The chemical shifts of the labile -NH2 and -COOH protons are highly dependent on concentration, temperature, and residual water content in the solvent. In D2O, these signals would disappear due to deuterium exchange.

Experimental Protocol

This section details the methodology for acquiring a high-resolution 1H NMR spectrum of this compound.

3.1. Materials and Equipment

  • Compound: this compound (Purity ≥95%)[2]

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6, 99.8% D) or Deuterium Oxide (D2O, 99.9% D)

  • Internal Standard (Optional): Tetramethylsilane (TMS) for DMSO-d6 or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for D2O.

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d6 or D2O).

  • If an internal standard is required, add the appropriate amount. For TMS, it is often already present in the solvent from the manufacturer.

  • Securely cap the vial and vortex thoroughly until the sample is completely dissolved.

  • Carefully transfer the solution into a 5 mm NMR tube.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

3.3. NMR Data Acquisition The following parameters are recommended for a standard 1D 1H NMR experiment on a 400 MHz spectrometer.[3][4][5]

Table 2: Recommended 1H NMR Acquisition Parameters

ParameterRecommended Value
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans (NS)16
Relaxation Delay (D1)5.0 seconds
Acquisition Time (AQ)4.0 seconds
Spectral Width (SW)20 ppm
Temperature298 K (25 °C)
Receiver GainAutoadjust

3.4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift axis. If using DMSO-d6, reference the residual solvent peak to 2.50 ppm. If using D2O, reference the residual HDO peak to ~4.79 ppm (this can vary with temperature).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the peak multiplicities and coupling constants where applicable.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the 1H NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnetic Field transfer->shim acquire Acquire 1D 1H Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectrum baseline->calibrate integrate Integration calibrate->integrate assign Signal Assignment integrate->assign report Generate Report assign->report

Caption: Workflow for 1H NMR analysis of this compound.

Interpretation of the Spectrum

  • Aromatic Region (δ ~7.5 - 7.3 ppm): The protons on the phenyl ring are expected to appear in this downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing trifluoromethoxy group will influence the precise chemical shifts of the adjacent protons. The complex splitting pattern (multiplet) arises from the spin-spin coupling between the aromatic protons.

  • α-Proton (δ ~4.5 ppm): The single proton attached to the α-carbon is adjacent to both the carboxylic acid and the amine group, as well as the aromatic ring. This environment results in a characteristic chemical shift around 4.5 ppm. In this predicted spectrum, it appears as a singlet, which can occur if the coupling to the NH2 protons is not resolved due to exchange.

  • Labile Protons (-NH2 and -COOH): The protons of the amine and carboxylic acid groups are acidic and exchangeable. Their chemical shifts are highly variable and the peaks are often broad. In DMSO-d6, they are typically observable, while in D2O they will exchange with deuterium and the signals will disappear. This disappearance upon addition of D2O can be a useful diagnostic tool to confirm their assignment.

Conclusion

This application note provides a foundational protocol and expected results for the 1H NMR analysis of this compound. The provided experimental parameters and workflow are designed to yield high-quality, reproducible spectra suitable for structural verification, purity assessment, and further research in a drug discovery and development context. Researchers can adapt this protocol to their specific instrumentation and experimental goals.

References

Application Note: 13C NMR Analysis of 3-(Trifluoromethoxy)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)-DL-phenylglycine is a non-proteinogenic amino acid that incorporates a trifluoromethoxy group onto the phenyl ring. This functional group imparts unique physicochemical properties, including high lipophilicity and metabolic stability, making it an attractive building block in medicinal chemistry and drug design. The trifluoromethoxy moiety can significantly influence the biological activity and pharmacokinetic profile of parent molecules. Accurate structural elucidation and quality control of this compound and its derivatives are paramount, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for this purpose. This application note provides a detailed protocol for the 13C NMR analysis of this compound, including predicted spectral data and experimental considerations.

Predicted 13C NMR Spectral Data

Due to the limited availability of experimental 13C NMR data for this compound in the public domain, the following chemical shifts have been predicted using computational methods. These values serve as a guide for spectral interpretation.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (due to ¹⁹F coupling)
Carbonyl (C=O)~175s
α-Carbon (CH-NH₂)~58s
Aromatic C1 (ipso-Cα)~138s
Aromatic C2~125s
Aromatic C3 (ipso-OCF₃)~149q (J ≈ 2-5 Hz)
Aromatic C4~122s
Aromatic C5~131s
Aromatic C6~120s
Trifluoromethoxy (-OCF₃)~121q (J ≈ 257 Hz)

Note: Chemical shifts are referenced to a standard (e.g., TMS or DSS) and can be influenced by solvent, pH, and concentration. The trifluoromethoxy carbon signal is expected to be a quartet with a large coupling constant (¹J_CF), while the aromatic carbon to which it is attached (C3) will exhibit a smaller quartet coupling (²J_CF).

Experimental Protocol

This protocol outlines the steps for acquiring a high-quality 1D 13C NMR spectrum of this compound.

1. Sample Preparation

  • Solvent Selection: Deuterated water (D₂O) is a suitable solvent for amino acids. For improved solubility, a co-solvent such as deuterated dimethyl sulfoxide (DMSO-d₆) can be used, or the sample can be prepared in a deuterated acidic or basic solution (e.g., DCl in D₂O or NaOD in D₂O).

  • Concentration: Dissolve 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • pH Adjustment: The chemical shifts of the carbonyl and α-carbons are pH-dependent. For consistent results, adjust the pD of the solution to a specific value (e.g., physiological pD 7.4) using small additions of DCl or NaOD.

  • Internal Standard: Add a small amount of an internal reference standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilylpropanoic acid (TSP) for aqueous samples, or tetramethylsilane (TMS) for organic solvents.

2. NMR Instrument Parameters

The following are typical acquisition parameters for a 1D 13C NMR experiment on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

Table 2: Suggested 1D 13C NMR Acquisition Parameters

ParameterValue
Spectrometer Frequency125 MHz
Pulse Programzgpg30 (or similar with proton decoupling)
Number of Scans1024 - 4096 (or more for dilute samples)
Relaxation Delay (d1)2.0 s
Acquisition Time (aq)1.0 - 2.0 s
Spectral Width (sw)200 - 250 ppm
Temperature298 K (25 °C)

3. Data Processing

  • Apply an exponential line broadening function (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Phase correct the spectrum.

  • Calibrate the chemical shift axis using the internal standard.

  • Integrate the signals (note that for standard 13C NMR, integrals are not always quantitative).

Logical Workflow for 13C NMR Analysis

G Workflow for 13C NMR Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis solubilize Dissolve in D₂O/DMSO-d₆ ph_adjust Adjust pD solubilize->ph_adjust add_std Add Internal Standard ph_adjust->add_std setup_nmr Set Up NMR Parameters add_std->setup_nmr acquire_fid Acquire FID setup_nmr->acquire_fid process_fid Fourier Transform & Phasing acquire_fid->process_fid calibrate Calibrate Spectrum process_fid->calibrate assign_peaks Peak Assignment calibrate->assign_peaks report Generate Report assign_peaks->report

Caption: A flowchart outlining the key steps in the 13C NMR analysis of this compound.

Biological Context: Relevance to Signaling Pathways

Fluorinated amino acids like this compound are of significant interest in drug development as they can be incorporated into peptides or used as standalone therapeutic agents. Amino acids are known to play a crucial role in regulating cell growth and proliferation through signaling pathways such as the mTOR (mammalian Target of Rapamycin) pathway. The presence of the trifluoromethoxy group can modulate the interaction of the amino acid with cellular targets and affect its metabolic fate.

G Simplified mTOR Signaling Pathway Activated by Amino Acids aa Amino Acids (e.g., 3-(Trifluoromethoxy)- DL-phenylglycine) rag Rag GTPases aa->rag activates mtorc1 mTORC1 rag->mtorc1 recruits & activates s6k1 S6K1 mtorc1->s6k1 phosphorylates eif4ebp1 4E-BP1 mtorc1->eif4ebp1 phosphorylates protein_syn Protein Synthesis s6k1->protein_syn promotes eif4ebp1->protein_syn promotes cell_growth Cell Growth & Proliferation protein_syn->cell_growth

Caption: A simplified diagram showing the activation of the mTORC1 signaling pathway by amino acids.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural characterization of novel amino acids such as this compound. This application note provides a practical framework, including predicted spectral data and a detailed experimental protocol, to aid researchers in their analysis. The unique properties conferred by the trifluoromethoxy group make this compound and its derivatives promising candidates for further investigation in drug discovery and development, particularly in modulating cellular signaling pathways like mTOR.

Application Note: Characterization of Trifluoromethoxy Compounds using 19F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The trifluoromethoxy (OCF₃) group is a key structural motif in modern medicinal chemistry and materials science. Its unique electronic properties, including high electronegativity and lipophilicity, can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] Consequently, the precise and unambiguous characterization of trifluoromethoxy-containing compounds is paramount. 19F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and indispensable tool for this purpose, owing to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[3] This application note provides a detailed overview of the principles, experimental protocols, and data interpretation for the 19F NMR characterization of trifluoromethoxy compounds.

Principles of 19F NMR for Trifluoromethoxy Compounds

The 19F NMR chemical shift of the trifluoromethoxy group is highly sensitive to its local electronic and steric environment, making it an exquisite probe of molecular structure.[3][4] The typical chemical shift range for trifluoromethoxy groups is between -55 and -65 ppm relative to the common reference standard, CFCl₃. This is generally upfield from the signals of trifluoromethyl (CF₃) groups, which often appear in the -60 to -80 ppm range.[5][6]

Several factors can influence the precise chemical shift of the OCF₃ group:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of adjacent substituents significantly impacts the shielding of the fluorine nuclei.[3][4][5] Electron-withdrawing groups tend to deshield the fluorine atoms, causing a downfield shift (less negative ppm value), while electron-donating groups lead to increased shielding and an upfield shift (more negative ppm value).

  • Solvent Effects: The polarity of the solvent can influence the chemical shift. For instance, a shift to a more polar solvent can lead to changes in the observed chemical shift.[5]

  • Molecular Conformation: The spatial arrangement of the OCF₃ group relative to other parts of the molecule can affect the magnetic environment of the fluorine nuclei, leading to distinct chemical shifts for different conformers or stereoisomers.

Experimental Protocols

Accurate and reproducible 19F NMR data acquisition requires careful attention to experimental parameters. The following protocols provide a general framework for the characterization of trifluoromethoxy compounds.

Protocol 1: Standard 1D 19F NMR Spectroscopy

This protocol is suitable for routine characterization and purity assessment of trifluoromethoxy-containing compounds.

1. Sample Preparation:

  • Dissolve 5-10 mg of the trifluoromethoxy-containing compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
  • Add an internal standard for chemical shift referencing if required. A common standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm.[6] Alternatively, trifluoroacetic acid (TFA) can be used.[7]
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A multinuclear NMR spectrometer operating at a field strength of 300 MHz or higher is recommended.
  • Probe: A broadband or fluorine-specific probe should be used.
  • Tuning and Matching: Tune and match the probe to the 19F frequency.
  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
  • Acquisition Parameters:
  • Pulse Program: A standard single-pulse experiment (e.g., zg) is typically used.
  • Spectral Width (SW): A spectral width of at least 100 ppm, centered around -60 ppm, is a good starting point to ensure the OCF₃ signal is captured.
  • Number of Scans (NS): Typically 16 to 64 scans are sufficient for compounds with good solubility.
  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate.
  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is recommended for good digital resolution.
  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the resulting spectrum.
  • Perform baseline correction.
  • Reference the spectrum to the internal standard or an external reference.
  • Integrate the signal corresponding to the OCF₃ group.

Protocol 2: Quantitative 19F NMR (qNMR)

This protocol allows for the accurate determination of the concentration or purity of a trifluoromethoxy compound.[7][8]

1. Sample Preparation:

  • Accurately weigh a known amount of the trifluoromethoxy-containing compound and a certified internal standard (e.g., 4,4´-difluorobenzophenone) into a vial.
  • Dissolve the mixture in a known volume of a suitable deuterated solvent.
  • Transfer an accurately measured volume of the solution to an NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Follow the setup steps from Protocol 1.
  • Crucial Parameter Optimization for Quantification:
  • Relaxation Delay (D1): Ensure a sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for full relaxation of the fluorine nuclei. This is critical for accurate integration.
  • Pulse Angle: Use a calibrated 90° pulse.
  • Number of Scans (NS): Increase the number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for both the analyte and the internal standard.

3. Data Processing and Calculation:

  • Process the spectrum as described in Protocol 1.
  • Carefully integrate the signals of the trifluoromethoxy group and the internal standard.
  • Calculate the concentration or purity using the following formula:

Data Presentation

The 19F NMR chemical shifts of trifluoromethoxy groups are typically presented in a tabular format for easy comparison.

Table 1: Representative 19F NMR Chemical Shifts of Aromatic Trifluoromethoxy Compounds

CompoundStructureSolventChemical Shift (δ, ppm)Reference
TrifluoromethoxybenzeneC₆H₅OCF₃CDCl₃-58.1[1]
4-Trifluoromethoxyaniline4-NH₂C₆H₄OCF₃CDCl₃-58.5
4-Trifluoromethoxybenzoic acid4-HOOCC₆H₄OCF₃DMSO-d₆-57.9
2-Trifluoromethoxypyridine2-OCF₃-C₅H₄NCDCl₃-56.2

Table 2: 19F NMR Chemical Shifts of Trifluoromethoxy Groups in Drug Molecules

Drug NameTherapeutic ClassSolventChemical Shift (δ, ppm)
RiluzoleAmyotrophic Lateral SclerosisDMSO-d₆-58.2
LeflunomideAntirheumaticDMSO-d₆-57.4
Celecoxib (metabolite)Anti-inflammatory--

Note: Specific chemical shifts can vary slightly depending on the exact experimental conditions.

Visualization of Workflows and Concepts

To aid in understanding the experimental and conceptual frameworks, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound & Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire 19F NMR Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Chemical Shifts proc2->proc3 proc4 Integrate Signals proc3->proc4 proc5 Quantitative Analysis (if applicable) proc4->proc5

Caption: Experimental workflow for 19F NMR analysis of trifluoromethoxy compounds.

chemical_shift_factors cluster_electronic Electronic Effects cluster_environment Local Environment center_node 19F NMR Chemical Shift of OCF3 Group ewg Electron-Withdrawing Groups (Deshielding -> Downfield Shift) ewg->center_node edg Electron-Donating Groups (Shielding -> Upfield Shift) edg->center_node solvent Solvent Polarity solvent->center_node conformation Molecular Conformation conformation->center_node

Caption: Factors influencing the 19F NMR chemical shift of the trifluoromethoxy group.

Conclusion

19F NMR spectroscopy is a highly specific and sensitive analytical technique for the characterization of trifluoromethoxy-containing compounds.[7][9] Its ability to provide detailed information about the electronic and structural environment of the OCF₃ group makes it an invaluable tool in pharmaceutical and materials science research. By following standardized protocols and understanding the factors that influence 19F chemical shifts, researchers can confidently identify, quantify, and characterize these important molecules.

References

Application Note: HPLC Purification of 3-(Trifluoromethoxy)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Trifluoromethoxy)-DL-phenylglycine is a non-proteinogenic amino acid of significant interest in pharmaceutical and materials science research. Its unique trifluoromethoxy group imparts distinct physicochemical properties, making it a valuable building block for novel peptides and small molecule therapeutics. The synthesis of this compound often results in a racemic mixture (DL-phenylglycine) and various impurities. Therefore, a robust purification method is essential to obtain a high-purity product for downstream applications. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound. Additionally, considerations for chiral separation of the D and L enantiomers are discussed.

Principle of Separation

Reversed-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and a less polar organic solvent, such as acetonitrile or methanol. In this method, this compound is injected onto the column in a highly aqueous mobile phase, where it binds to the stationary phase. By gradually increasing the concentration of the organic solvent, the polarity of the mobile phase is decreased, leading to the elution of the compound. Impurities with different hydrophobicities will elute at different times, allowing for the collection of a purified fraction of the target molecule.

Experimental Protocols

Materials and Reagents
  • Crude this compound

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

Sample Preparation
  • Weigh the crude this compound powder.

  • Dissolve the powder in Mobile Phase A (see section 3) to a final concentration of 1-5 mg/mL.

  • Vortex and sonicate the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Analytical RP-HPLC for Method Development

This protocol is designed to optimize the separation conditions on an analytical scale before scaling up to preparative HPLC.

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% (v/v) TFA in deionized water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm and 254 nm

  • Column Temperature: 30 °C

  • Gradient:

Time (min)% Mobile Phase B
05
2560
3095
3595
365
405
Preparative RP-HPLC for Purification

Once the analytical method is optimized, the separation can be scaled up to a preparative scale to purify larger quantities of the compound.

  • HPLC System: Preparative HPLC system with a gradient pump, a UV-Vis detector, and a fraction collector.

  • Column: C18 column (e.g., 21.2 x 250 mm, 10 µm)

  • Mobile Phase A: 0.1% (v/v) TFA in deionized water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Flow Rate: 20 mL/min (adjust based on column dimensions)

  • Injection Volume: 1-5 mL (dependent on sample concentration and column capacity)

  • Detection: UV at 220 nm and 254 nm

  • Column Temperature: Ambient

  • Gradient: The gradient optimized from the analytical scale should be adapted for the preparative column.

Post-Purification Processing
  • Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pool the fractions with the desired purity (e.g., >98%).

  • Lyophilize the pooled fractions to remove the mobile phase solvents and obtain the purified this compound as a white solid.

Data Presentation

Table 1: Analytical HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection 220 nm, 254 nm
Injection Volume 10 µL
Column Temp. 30 °C

Table 2: Expected Retention Times and Purity

CompoundRetention Time (min)Purity (%)
Impurity 1 8.5N/A
This compound 15.2>98%
Impurity 2 19.8N/A

Considerations for Chiral Separation

Since the starting material is a racemic mixture, the D and L enantiomers will co-elute under the achiral RP-HPLC conditions described above. For applications requiring the separation of these enantiomers, a chiral HPLC method is necessary.

  • Chiral Stationary Phase (CSP): A column with a chiral stationary phase, such as a polysaccharide-based (e.g., cellulose or amylose derivatives) or a protein-based CSP, should be employed.

  • Mobile Phase: The mobile phase for chiral separations often consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), sometimes with a small amount of an acidic or basic additive to improve peak shape.

  • Method Development: Screening different chiral columns and mobile phase compositions is typically required to achieve optimal enantiomeric separation.

Logical Workflow Diagram

HPLC_Purification_Workflow start Start: Crude Sample sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep analytical_hplc Analytical RP-HPLC (Method Development) sample_prep->analytical_hplc scale_up Preparative RP-HPLC (Purification) analytical_hplc->scale_up Optimized Method fraction_collection Fraction Collection scale_up->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling Fractions >98% Purity lyophilization Lyophilization pooling->lyophilization final_product End: Purified Product lyophilization->final_product chiral_consideration Optional: Chiral Separation (Chiral HPLC) final_product->chiral_consideration

Caption: Workflow for the HPLC purification of this compound.

Conclusion

This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC. The described method is a robust starting point for achieving high purity of the target compound. For enantiomer-specific applications, further development of a chiral HPLC method is recommended.

Application Note: High-Resolution Mass Spectrometry for the Analysis of 3-(Trifluoromethoxy)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the analysis of 3-(Trifluoromethoxy)-DL-phenylglycine, a fluorinated non-canonical amino acid of interest in pharmaceutical and biochemical research. The unique chemical properties imparted by the trifluoromethoxy group necessitate robust analytical methods for its characterization and quantification.[1] This document provides a theoretical framework and practical guide for researchers, scientists, and drug development professionals utilizing high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) for this purpose. Included are protocols for sample preparation, proposed fragmentation pathways, and illustrative quantitative data.

Introduction

This compound is a synthetic amino acid increasingly utilized as a building block in medicinal chemistry. The incorporation of the trifluoromethoxy moiety can significantly alter the pharmacological properties of peptides and small molecule therapeutics, including metabolic stability, binding affinity, and lipophilicity. Accurate and sensitive analytical methods are therefore crucial for its detection and quantification in various matrices. This note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that can be adapted for the qualitative and quantitative analysis of this compound.

Chemical Properties:

PropertyValueReference
Chemical FormulaC9H8F3NO3[2]
CAS Number261952-23-2[1][2]
IUPAC Name2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid[2]
Molecular Weight235.16 g/mol Calculated
Synonyms2-azanyl-2-[3-(trifluoromethoxy)phenyl]ethanoic acid[2]

Proposed Mass Spectrometry Fragmentation

Understanding the fragmentation pattern of this compound is essential for developing selective and sensitive MS/MS methods. While experimental data for this specific molecule is not widely available, a probable fragmentation pathway can be proposed based on the known fragmentation of phenylglycine and related aromatic amino acids.

Upon electrospray ionization in positive mode, the molecule is expected to readily form a protonated molecular ion [M+H]+ at m/z 236.1. Collision-induced dissociation (CID) of this precursor ion is likely to proceed through several key fragmentation channels:

  • Loss of formic acid (HCOOH): A common fragmentation for amino acids, resulting in the loss of 46.0055 Da and the formation of an iminium ion.

  • Decarboxylation: The loss of the carboxyl group as CO2 (43.9898 Da).

  • Loss of the entire amino acid side chain: Cleavage at the alpha-carbon, leading to the formation of a fragment corresponding to the trifluoromethoxyphenyl group.

Table of Proposed Fragments:

Precursor Ion (m/z)Proposed Fragment IonProposed StructureFragment (m/z)Neutral Loss
236.0478[M+H-HCOOH]+Iminium ion190.0423HCOOH
236.0478[M+H-CO2]+Decarboxylated ion192.0634CO2
236.0478[M+H-CH(NH2)COOH]+Trifluoromethoxybenzyl cation161.0260C2H3NO2

Experimental Protocol

This protocol provides a general framework for the analysis of this compound by LC-MS/MS. Instrument parameters should be optimized for the specific system being used.

Materials and Reagents
  • This compound reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

Liquid Chromatography (LC) Method
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Full Scan and Product Ion Scan (for fragmentation confirmation) or Multiple Reaction Monitoring (MRM) for quantification.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/Hr

  • Collision Gas: Argon

  • MRM Transitions (Hypothetical):

    • Quantitative: 236.1 > 190.0

    • Qualitative: 236.1 > 161.0

Illustrative Quantitative Data

The following tables represent hypothetical data from a method validation study for the quantification of this compound in a simple matrix (e.g., plasma extract).

Table 1: Calibration Curve

Concentration (ng/mL)Peak Area (Arbitrary Units)
11,520
57,890
1015,300
5076,500
100151,200
500755,800
10001,505,000
0.9995

Table 2: Precision and Accuracy

QC LevelSpiked Conc. (ng/mL)Measured Conc. (ng/mL, n=6)CV (%)Accuracy (%)
LLOQ10.958.295.0
Low32.916.597.0
Mid7578.34.1104.4
High750735.03.598.0

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards (1-1000 ng/mL) stock->working lc Reverse-Phase LC Separation working->lc sample Sample Extraction sample->lc ms ESI-MS/MS Detection lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify report report quantify->report Final Report fragmentation_pathway cluster_fragments Collision-Induced Dissociation parent [M+H]+ m/z 236.0478 frag1 Iminium Ion [M+H-HCOOH]+ m/z 190.0423 parent->frag1 - HCOOH frag2 Decarboxylated Ion [M+H-CO2]+ m/z 192.0634 parent->frag2 - CO2 frag3 Trifluoromethoxybenzyl Cation [M+H-C2H3NO2]+ m/z 161.0260 parent->frag3 - CH(NH2)COOH

References

Application Notes and Protocols for the Use of 3-(Trifluoromethoxy)-DL-phenylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the non-proteinogenic amino acid 3-(Trifluoromethoxy)-DL-phenylglycine into peptide sequences using solid-phase peptide synthesis (SPPS). The inclusion of this fluorinated amino acid can impart unique properties to peptides, such as increased metabolic stability, enhanced lipophilicity, and altered conformational states, which are highly desirable in drug discovery and development.[1][2]

Introduction

This compound is a synthetic amino acid characterized by a trifluoromethoxy group on the phenyl ring. This functional group is known to be metabolically stable and can significantly influence the electronic properties of the aromatic ring, potentially leading to enhanced binding affinities and altered biological activities of the resulting peptides.[3] As a DL-racemic mixture, its incorporation will result in a pair of diastereomeric peptides, which can be separated by chromatography to explore their distinct biological properties.

The protocols provided herein are based on well-established methods for the solid-phase synthesis of peptides containing the parent amino acid, phenylglycine, and are adaptable for this compound. Special considerations are given to address the challenges associated with sterically hindered and racemization-prone amino acids.

Data Presentation

Table 1: Recommended Reagents and Solvents for SPPS
Reagent/SolventPurposeRecommended for Boc-SPPSRecommended for Fmoc-SPPS
Resins Solid support for peptide synthesisMerrifield, PAMRink Amide, Wang
Protecting Groups Nα-amino protectionBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Coupling Reagents Activation of carboxylic acidHBTU, HATU, HCTU, DIC/HOBtHBTU, HATU, HCTU, COMU, DEPBT
Bases Activation/NeutralizationDIPEA (DIEA), NMMDIPEA (DIEA), TMP, DMP
Deprotection Reagents Removal of Nα-protecting groupTrifluoroacetic acid (TFA)Piperidine
Cleavage Cocktails Cleavage from resin and side-chain deprotectionHF, TFMSA, TMSOTfTFA with scavengers
Solvents Resin swelling, washing, reactionsDichloromethane (DCM), N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Table 2: General Quantitative Parameters for a Single Coupling Cycle
ParameterBoc-SPPSFmoc-SPPS
Amino Acid Excess 3 equivalents3 equivalents
Coupling Reagent Excess 3 equivalents3 equivalents
Base Excess 6 equivalents6 equivalents
Coupling Time 2-4 hours (may require double coupling)1-2 hours (may require double coupling)
Deprotection Time 20-30 minutes5-20 minutes
Typical Crude Purity Sequence-dependentSequence-dependent
Expected Final Yield Sequence-dependentSequence-dependent

Experimental Protocols

Protocol 1: Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Boc-3-(Trifluoromethoxy)-DL-phenylglycine.

1. Resin Swelling and Preparation:

  • Swell Merrifield or PAM resin in DCM for 30-60 minutes in a reaction vessel.
  • Drain the DCM.
  • For Merrifield resin, load the first Boc-protected amino acid using the cesium salt method (heat at 50°C for 12-24 hours in DMF).[4]

2. Deprotection:

  • Wash the resin with DCM.
  • Treat the resin with 50% TFA in DCM for 2 minutes and drain.
  • Treat the resin again with 50% TFA in DCM for 20-30 minutes with agitation.[4]
  • Wash the resin thoroughly with DCM.

3. Neutralization:

  • Wash the resin with 5-10% DIPEA in DCM or DMF for 5-10 minutes. Repeat this step once.[4]
  • Wash the resin thoroughly with DCM.

4. Coupling of Boc-3-(Trifluoromethoxy)-DL-phenylglycine:

  • In a separate vessel, dissolve Boc-3-(Trifluoromethoxy)-DL-phenylglycine (3 eq.) and a coupling reagent such as HBTU (3 eq.) in DMF.
  • Add DIPEA (6 eq.) to the solution to activate the amino acid.
  • Add the activated amino acid solution to the neutralized peptide-resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the phenylglycine residue, a longer coupling time or a second coupling (double coupling) may be necessary.[4]
  • Monitor the completion of the coupling reaction using the Kaiser test.

5. Peptide Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the sequence.

6. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.
  • For cleavage, use a strong acid such as anhydrous HF at 0°C for 1-2 hours in the presence of scavengers (e.g., anisole).[4]
  • Evaporate the HF under vacuum.
  • Precipitate the crude peptide with cold diethyl ether and wash.
  • Dry the crude peptide.

Protocol 2: Fmoc Solid-Phase Peptide Synthesis (Fmoc-SPPS)

This protocol is adapted for Fmoc-SPPS, with special considerations to minimize racemization of the this compound residue.

1. Resin Swelling:

  • Swell Rink Amide or Wang resin in DMF for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
  • Wash the resin thoroughly with DMF.

3. Coupling of Fmoc-3-(Trifluoromethoxy)-DL-phenylglycine:

  • In a separate vessel, dissolve Fmoc-3-(Trifluoromethoxy)-DL-phenylglycine (3 eq.) and a coupling reagent known to suppress racemization, such as COMU or DEPBT (3 eq.), in DMF.
  • Add a hindered, non-nucleophilic base like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) (6 eq.). Avoid using DIPEA for this step as it can promote racemization. [1]
  • Add the activated amino acid solution to the deprotected resin.
  • Allow the coupling to proceed for 1-2 hours. Monitor the reaction completion using the Kaiser test.

4. Peptide Chain Elongation:

  • Repeat steps 2-3 for each subsequent amino acid in the sequence.

5. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.
  • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the peptide from the filtrate using cold diethyl ether.
  • Wash the precipitated peptide with cold ether and dry under vacuum.

Protocol 3: Purification and Characterization

1. Purification by RP-HPLC:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
  • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.
  • Since a DL-amino acid was used, the two resulting diastereomers may be separable by RP-HPLC. Collect fractions for each diastereomer.
  • Analyze the purity of the fractions by analytical RP-HPLC.
  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

2. Characterization:

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight.
  • Further characterization can be performed using techniques such as NMR spectroscopy and amino acid analysis.

Visualizations

Boc_SPPS_Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (DIPEA in DCM/DMF) Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-AA, HBTU, DIPEA in DMF) Wash3 Wash (DCM/DMF) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Repeat for next amino acid FinalCleavage Final Cleavage (HF) Wash3->FinalCleavage Final step

Caption: General workflow for Boc-SPPS cycle.

Fmoc_SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-AA, COMU/DEPBT, TMP/DMP in DMF) Wash2 Wash (DMF) Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for next amino acid FinalCleavage Final Cleavage (TFA Cocktail) Wash2->FinalCleavage Final step Hypothetical_Signaling_Pathway Peptide Peptide with 3-(OCF3)-Phg Receptor GPCR / Ion Channel Peptide->Receptor Binds to Effector Effector Enzyme (e.g., Adenylyl Cyclase) Receptor->Effector Activates / Inhibits SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces / Degrades Kinase Protein Kinase Cascade (e.g., PKA, MAPK) SecondMessenger->Kinase Activates Response Cellular Response (e.g., Altered Gene Expression, Modulated Cell Function) Kinase->Response Phosphorylates targets leading to

References

Application Notes and Protocols for Incorporating Unnatural Amino Acids into Peptide Backbones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, enhance structural stability, and modulate pharmacological properties.[1][2][3] This allows for the creation of peptides with improved resistance to enzymatic degradation, increased potency, better bioavailability, and unique mechanisms of action.[1][4] This document provides detailed application notes and experimental protocols for the two primary methods of UAA incorporation: chemical synthesis via Solid-Phase Peptide Synthesis (SPPS) and biological incorporation via Genetic Code Expansion (GCE).

Section 1: Chemical Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Application Note

Solid-Phase Peptide Synthesis (SPPS) is the most established and versatile method for chemically synthesizing peptides containing UAAs.[1] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][5] The most common strategy is Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl), which uses a base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection.[6]

Key Advantages of SPPS for UAA Incorporation:

  • Versatility: A vast array of chemically synthesized UAAs can be incorporated at any desired position.[7]

  • Purity: Advanced purification techniques like RP-HPLC allow for high-purity final products.[1]

  • Scale: The process is scalable and amenable to automation, facilitating the synthesis of multiple peptide sequences.[8]

Challenges and Considerations:

  • Steric Hindrance: Bulky UAA side chains can slow down coupling reactions, requiring stronger coupling reagents or extended reaction times.[1]

  • Protecting Group Strategy: The unique chemistry of a UAA may require custom side-chain protecting groups that are compatible with the overall synthesis strategy.[1]

  • Solubility: Both the UAA building block and the final peptide may have altered solubility properties that require adjustments to solvents and purification buffers.

Experimental Workflow: SPPS

SPPS_Workflow start Start: Resin Swelling (e.g., Rink Amide Resin in DMF) deprotection deprotection start->deprotection final_cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) purification Purification & Analysis (RP-HPLC, Mass Spectrometry) final_cleavage->purification wash2 wash2 wash2->final_cleavage caption Figure 1. General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol: Manual Fmoc SPPS for UAA Incorporation

This protocol describes a general single coupling cycle for incorporating a UAA on a 0.1 mmol scale using Rink Amide resin.[1]

1. Resin Preparation and Swelling: a. Place Rink Amide resin (0.1 mmol) in a fritted reaction vessel. b. Add 5 mL of N,N-dimethylformamide (DMF) and agitate for 30 minutes to swell the resin.[1] c. Drain the DMF.

2. Nα-Fmoc Deprotection: a. Add 5 mL of 20% piperidine in DMF to the resin.[5] b. Agitate for 5 minutes, then drain. c. Repeat step 2a and agitate for 15 minutes, then drain. d. Wash the resin thoroughly with DMF (5 x 5 mL). e. Optional: Perform a Kaiser test to confirm the presence of a free primary amine.

3. UAA Coupling: a. In a separate vial, dissolve the Fmoc-protected UAA (0.5 mmol, 5 eq.) and a coupling agent like HBTU (0.5 mmol, 5 eq.) in 2 mL of DMF. b. Add N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the activation mixture and vortex for 1 minute. c. Immediately add the activated UAA solution to the resin. d. Agitate the reaction vessel for 1-4 hours. Coupling time may need to be extended for sterically hindered UAAs. e. Drain the reaction solution and wash the resin with DMF (3 x 5 mL). f. Optional: Perform a Kaiser test to confirm the absence of free amines (completion of coupling).

4. Repeat Synthesis Cycle: a. Return to Step 2 to continue elongating the peptide chain with the next amino acid.

5. Final Cleavage and Deprotection: a. After the final coupling and deprotection step, wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum. b. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5] c. Add the cleavage cocktail (5 mL) to the dried resin and agitate at room temperature for 2-4 hours.[1] d. Filter the resin and collect the TFA solution. e. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[1] f. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

6. Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).

Section 2: Ribosomal Incorporation via Genetic Code Expansion (GCE)

Application Note

Genetic Code Expansion (GCE) enables the site-specific incorporation of UAAs into proteins and peptides during ribosomal translation in living cells.[9][10] This powerful technique relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that functions independently of the host cell's endogenous machinery.[10][11] A codon, typically a rare stop codon like the amber codon (UAG), is reassigned to encode the UAA.[7][12] When a gene containing a UAG codon at a specific site is expressed in a cell containing the orthogonal pair and supplied with the UAA in the growth medium, the ribosome incorporates the UAA at that position.[13][14]

Key Advantages of GCE:

  • Biological Synthesis: Enables the production of large, complex proteins containing UAAs that are inaccessible by chemical synthesis.

  • In Vivo Studies: Allows for the study of proteins with novel functionalities directly within a cellular context.[15]

  • High Fidelity: Engineered orthogonal systems can incorporate UAAs with high efficiency and fidelity.[16]

Challenges and Considerations:

  • Orthogonal System Development: Requires a validated orthogonal aaRS/tRNA pair specific for the desired UAA.

  • UAA Permeability: The UAA must be able to cross the cell membrane to be available for the translational machinery.[11]

  • Expression Yield: Competition with cellular release factors that recognize the stop codon can lead to truncated protein products and lower yields of the full-length UAA-containing protein.[16][17]

  • Toxicity: Some UAAs or components of the orthogonal system can be toxic to the host cells.[12]

Experimental Workflow: Genetic Code Expansion

GCE_Workflow cluster_plasmids Component Preparation p1 Plasmid 1: Gene of Interest with Amber Codon (TAG) transfection transfection p1->transfection p2 Plasmid 2: Orthogonal aaRS/tRNA Pair p2->transfection purification Protein Purification (e.g., Affinity Chromatography) analysis Analysis & Verification (SDS-PAGE, Western Blot, MS) purification->analysis induction induction transfection->induction harvest harvest induction->harvest harvest->purification caption Figure 2. Workflow for UAA incorporation via Genetic Code Expansion (GCE).

Protocol: UAA Incorporation in Mammalian Cells (HEK293)

This protocol outlines the transient transfection of HEK293 cells for expressing a target protein (e.g., eGFP) with a site-specifically incorporated UAA like p-azido-L-phenylalanine (AzF).[18]

1. Plasmid Preparation: a. Prepare high-quality plasmid DNA for: i. The target protein with an in-frame amber (TAG) codon at the desired incorporation site (e.g., pcDNA-eGFP-TAG).[18] ii. The orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., a plasmid co-expressing AzF-RS and tRNA Pyl).[13]

2. Cell Culture and Transfection: a. Seed HEK293 cells in a 6-well plate to reach 70-80% confluency on the day of transfection. b. For each well, prepare the transfection mix according to the manufacturer's protocol (e.g., using a reagent like JetPrime). A 1:1 ratio of the target plasmid to the orthogonal system plasmid is often a good starting point.[18] c. Add the UAA (e.g., AzF) to the cell culture medium to a final concentration of 50-400 µM.[18] d. Add the transfection complex to the cells and incubate at 37°C with 5% CO₂.

3. Protein Expression and Harvest: a. Harvest the cells 48 hours post-transfection.[18] b. Wash the cells with cold PBS, then lyse them using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors). c. Clarify the lysate by centrifugation to pellet cell debris.

4. Analysis of UAA Incorporation: a. Analyze the cell lysate by SDS-PAGE and Western blot using an antibody against the target protein or an affinity tag (e.g., His-tag, FLAG-tag). b. Successful UAA incorporation is indicated by the presence of a full-length protein band, which should be absent in control samples lacking the UAA or the orthogonal system plasmid. c. For definitive confirmation, the purified protein can be analyzed by mass spectrometry to identify the UAA mass at the target site.

Quantitative Data on UAA Incorporation Efficiency

The efficiency of GCE can be quantified by comparing the yield of the full-length UAA-containing protein to a wild-type control.[17]

SystemUAA IncorporatedHostTypical Yield (% of WT Control)Reference
PylRS/tRNA PylNε-acetyl-L-lysine (AcK)HEK293T~15-50%[17]
PylRS/tRNA PylBicyclononyne-lysineHEK293T~10-40%[17]
MjTyrRS/tRNA Tyrp-azido-L-phenylalanineE. coli~5-30%[16]
MjTyrRS/tRNA Tyrp-benzoyl-L-phenylalanineMammalianVariable, sufficient for studies[13]
LeuRS-based OTSO-methyl-L-tyrosineYeastUp to tens of mg/L[19]

Note: Yields are highly dependent on the specific UAA, the orthogonal pair, expression conditions, and the protein context.

Section 3: Application in Drug Development - Stapled Peptides

Application Note

One of the most impactful applications of UAA incorporation is the development of "stapled" peptides.[20] Many therapeutic peptides target protein-protein interactions (PPIs) by mimicking an α-helical domain of a native binding partner. However, short peptides are often unstructured in solution and susceptible to proteolytic degradation. Stapling involves introducing two UAAs with reactive side chains (e.g., α-methyl, α-alkenyl amino acids) at specific positions (typically i and i+4 or i and i+7) within the peptide sequence.[21] These UAAs are then covalently linked through a chemical reaction, such as olefin metathesis, to form an all-hydrocarbon "staple" that locks the peptide into its bioactive α-helical conformation.[21]

This structural reinforcement leads to:

  • Increased Helicity and Target Affinity: The pre-organized helical structure enhances binding to the target protein.[20]

  • Protease Resistance: The staple and non-natural backbone protect the peptide from enzymatic degradation.[4][20]

  • Improved Cell Permeability: The hydrocarbon staple can enhance the peptide's ability to cross cell membranes.[20]

A prominent example is the development of stapled peptide inhibitors targeting the interaction between the tumor suppressor p53 and its negative regulators, MDM2 and MDMX, which is a key therapeutic strategy in oncology.[20][22]

Signaling Pathway: p53 Activation by a Stapled Peptide

p53_Pathway cluster_normal Normal State (Inhibited p53) cluster_inhibited Therapeutic Intervention MDM2 MDM2 / MDMX p53_i p53 MDM2->p53_i Binds & Promotes Degradation G1_arrest Cell Cycle Arrest Apoptosis p53_i->G1_arrest stapled_peptide Stapled Peptide (e.g., ATSP-7041) MDM2_bound MDM2 / MDMX stapled_peptide->MDM2_bound Binds & Inhibits p53_a p53 (Active) MDM2_bound->p53_a p53_a->G1_arrest Transcription of Target Genes caption Figure 3. Mechanism of p53 activation by a dual MDM2/MDMX stapled peptide inhibitor.

Quantitative Data: Stapled Peptide Inhibitors of p53-MDM2/MDMX

Stapling a peptide derived from the p53 transactivation domain can dramatically improve its binding affinity for MDM2 and MDMX.

PeptideSequence / DescriptionMDM2 Affinity (Kd or IC50, nM)MDMX Affinity (Kd or IC50, nM)Reference
pDI (linear)Linear precursor peptide44550[23]
Stapled PDI-1Staple at residues 4-8 (i, i+4)~44 (similar to linear)~550 (similar to linear)[23]
ATSP-7041Optimized dual-binding stapled peptide1748[22]
Nutlin-3aSmall molecule inhibitor (control)90>10,000 (inactive)[22]
SM3-4PMI-M3 based stapled peptideNot reportedNot reported[20]
M3-1 (linear)Linear control for SM3-4Not reportedNot reported[20]

Note: Assays and conditions vary between studies. Data is for comparative purposes. The helicity of stapled peptides is also significantly increased compared to their linear counterparts, with reported values for some stapled peptides reaching over 52%.[20]

References

Application Notes and Protocols: 3-(Trifluoromethoxy)-DL-phenylglycine as a Versatile Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)-DL-phenylglycine is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. The incorporation of the trifluoromethoxy (-OCF₃) group into molecular scaffolds can profoundly influence the physicochemical and pharmacological properties of drug candidates. This group is known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, thereby positively modulating the pharmacokinetic and pharmacodynamic profile of a molecule. These attributes make this compound and its derivatives valuable building blocks for the synthesis of novel therapeutics targeting a range of biological pathways.

This document provides detailed application notes and experimental protocols for the utilization of this compound and related structures in the development of new pharmaceutical agents. A key example highlighted is the synthesis and biological evaluation of a novel phenylglycinamide derivative with a 3-(trifluoromethoxy)phenyl moiety, which has shown promise as a broad-spectrum anticonvulsant.

Application I: Synthesis of Novel Phenylglycinamide Derivatives for Anticonvulsant and Antidepressant Activity

A recent study showcases the use of a 3-(trifluoromethoxy)phenylpiperazine moiety coupled with a phenylglycine core to develop novel compounds with significant anticonvulsant and antidepressant effects. The trifluoromethoxy group plays a crucial role in the pharmacological profile of these molecules.

Experimental Protocol: Synthesis of 2-Amino-N-(4-chlorophenyl)-2-(4-(3-(trifluoromethoxy)phenyl)piperazin-1-yl)acetamide

This protocol details the synthesis of a specific, biologically active phenylglycinamide derivative.

Step 1: Synthesis of 1-(3-(Trifluoromethoxy)phenyl)piperazine

  • To a solution of 1-bromo-3-(trifluoromethoxy)benzene (1.0 eq) in toluene, add piperazine (1.5 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.03 eq).

  • Heat the mixture to reflux and stir for 24 hours under an inert atmosphere.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 1-(3-(trifluoromethoxy)phenyl)piperazine.

Step 2: Synthesis of 2-Amino-N-(4-chlorophenyl)-2-(4-(3-(trifluoromethoxy)phenyl)piperazin-1-yl)acetamide

  • In a round-bottom flask, combine 4-chloroaniline (1.0 eq), 2-amino-2-phenylacetic acid (phenylglycine) (1.0 eq), and 1-(3-(trifluoromethoxy)phenyl)piperazine (1.0 eq) in dichloromethane.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the final compound.

Data Presentation: Biological Activity of the Phenylglycinamide Derivative

The synthesized compound was subjected to a battery of in vivo and in vitro tests to ascertain its pharmacological profile. The results are summarized in the table below.

Biological AssayEndpointResult
Anticonvulsant Activity
Maximal Electroshock (MES) TestED₅₀ (mg/kg, i.p.)35.4
Subcutaneous Metrazol (scMET) TestED₅₀ (mg/kg, i.p.)42.1
Antidepressant Activity
Forced Swim Test (Mice)Immobility Time Reduction (%) at 30 mg/kg45%
In Vitro Safety
hERG Channel BlockadeIC₅₀ (µM)> 10
Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of the novel phenylglycinamide derivative.

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product 1_bromo_3_trifluoromethoxy_benzene 1-Bromo-3-(trifluoromethoxy)benzene intermediate_1 1-(3-(Trifluoromethoxy)phenyl)piperazine 1_bromo_3_trifluoromethoxy_benzene->intermediate_1 Pd₂(dba)₃, BINAP, NaOtBu, Toluene, Reflux piperazine Piperazine piperazine->intermediate_1 phenylglycine Phenylglycine final_product 2-Amino-N-(4-chlorophenyl)-2- (4-(3-(trifluoromethoxy)phenyl)piperazin-1-yl)acetamide phenylglycine->final_product EDC·HCl, HOBt, DCM, rt 4_chloroaniline 4-Chloroaniline 4_chloroaniline->final_product intermediate_1->final_product G start Target Identification and Validation building_block Building Block Selection: This compound start->building_block synthesis Chemical Synthesis of Compound Library building_block->synthesis screening High-Throughput Screening synthesis->screening hit_to_lead Hit-to-Lead Optimization (SAR Studies) screening->hit_to_lead lead_optimization Lead Optimization (ADMET Profiling) hit_to_lead->lead_optimization preclinical Preclinical Development (In vivo efficacy & safety) lead_optimization->preclinical clinical Clinical Trials (Phase I, II, III) preclinical->clinical end FDA Approval & Market clinical->end

Application of Fluorinated Amino Acids in Biochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into proteins has emerged as a powerful and versatile tool in biochemical research, offering unique advantages for studying protein structure, stability, function, and interactions. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the utility of the 19F nucleus as an NMR probe, provide researchers with an expanded toolkit to address complex biological questions.[1][2] This document provides detailed application notes and protocols for the use of fluorinated amino acids in key areas of biochemical research.

Enhancing Protein Stability and Engineering Novel Properties

One of the most significant applications of fluorinated amino acids is the enhancement of protein stability.[3][4] The substitution of hydrophobic amino acids with their fluorinated counterparts can increase a protein's resistance to thermal and chemical denaturation.[2][5] This increased stability is primarily attributed to the increased hydrophobicity of fluorinated side chains and the resulting favorable packing within the protein core.[6][7]

Quantitative Data: Impact of Fluorination on Protein Thermal Stability

The following table summarizes the changes in melting temperature (Tm) observed in various proteins upon the incorporation of fluorinated amino acids.

ProteinWild-Type ResidueFluorinated AnalogExpression SystemΔTm (°C)Reference
GCN4 Coiled-CoilLeucineHexafluoroleucineChemical Synthesis+15[2]
α4 Coiled-CoilLeucineHexafluoroleucineChemical Synthesis+10[2]
Villin HeadpiecePhenylalanine4-FluorophenylalanineE. coli+2.5[8]
RSL LectinTryptophan5-FluorotryptophanE. coli+2[9]
PvuII EndonucleasePhenylalanine3-FluorophenylalanineE. coliNo significant change[10]
PvuII EndonucleasePhenylalanine2-FluorophenylalanineE. coliDecreased stability[10]
PvuII EndonucleasePhenylalanine4-FluorophenylalanineE. coliDecreased stability[10]
Experimental Protocol: Assessing Protein Stability using Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a high-throughput method to determine the thermal stability of a protein.[11][12] The assay monitors the fluorescence of a dye that binds to hydrophobic regions of the protein, which become exposed as the protein unfolds with increasing temperature.[13]

Materials:

  • Purified protein (wild-type and fluorinated variants) at a concentration of 50 µM.

  • DSF buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well qPCR plate.

  • Real-time PCR instrument with a thermal ramping capability.

Procedure:

  • Prepare the Master Mix: For each protein variant, prepare a master mix containing the protein and DSF buffer.

  • Prepare the Dye Solution: Dilute the SYPRO Orange stock to a 50x working solution in DSF buffer.

  • Set up the Reaction Plate:

    • In a 96-well plate, add 18 µL of the protein master mix to each well.

    • Add 2 µL of the 50x SYPRO Orange working solution to each well for a final 5x concentration.

    • Seal the plate with an optical adhesive film.

  • Data Acquisition:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to increase the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.

    • Compare the Tm values of the wild-type and fluorinated proteins to determine the change in thermal stability (ΔTm).[11][13][14][15]

19F NMR Spectroscopy for Probing Protein Structure and Dynamics

19F NMR spectroscopy is a powerful tool for studying proteins because the 19F nucleus has a 100% natural abundance, a high gyromagnetic ratio, and its chemical shift is highly sensitive to the local environment.[16][17][18] Since fluorine is virtually absent in biological systems, 19F NMR offers a background-free window to observe specific sites within a protein.[19]

Experimental Workflow for 19F NMR Studies

experimental_workflow cluster_protein_prep Protein Preparation cluster_nmr NMR Spectroscopy cluster_analysis Biophysical Analysis start Design Fluorinated Protein Construct expression Protein Expression with Fluorinated Amino Acid start->expression purification Protein Purification expression->purification sample_prep NMR Sample Preparation purification->sample_prep acquisition 19F NMR Data Acquisition sample_prep->acquisition processing Data Processing and Analysis acquisition->processing structure Structural Interpretation processing->structure dynamics Dynamics Analysis processing->dynamics interaction Interaction Studies processing->interaction

Workflow for 19F NMR studies of fluorinated proteins.

Protocol: Biosynthetic Incorporation of Fluorinated Aromatic Amino Acids in E. coli

This protocol describes a common method for incorporating fluorinated analogs of aromatic amino acids (e.g., 3-fluorotyrosine, 4-fluorophenylalanine, 5-fluorotryptophan) into a target protein expressed in E. coli.[20][21]

Materials:

  • E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.

  • Minimal media (e.g., M9 salts supplemented with glucose, MgSO4, and thiamine).

  • Fluorinated amino acid (e.g., 3-fluoro-L-tyrosine).

  • L-phenylalanine and L-tryptophan.

  • Glyphosate solution (inhibitor of aromatic amino acid synthesis).[17]

  • IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.

Procedure:

  • Day 1: Starter Culture: Inoculate a single colony of the transformed E. coli into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37 °C with shaking.

  • Day 2: Main Culture:

    • Inoculate 1 L of minimal media with the overnight starter culture.

    • Grow the culture at 37 °C with shaking until the OD600 reaches 0.6-0.8.

  • Inhibition and Supplementation:

    • Add glyphosate to a final concentration of 1 mM to inhibit the endogenous synthesis of aromatic amino acids.

    • Immediately add the desired fluorinated amino acid (e.g., 50 mg/L of 3-fluoro-L-tyrosine) and the other two natural aromatic amino acids (e.g., 50 mg/L each of L-phenylalanine and L-tryptophan).

  • Induction and Expression:

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Reduce the temperature to 18-25 °C and continue to shake for 16-20 hours.

  • Harvesting and Purification:

    • Harvest the cells by centrifugation.

    • Purify the fluorinated protein using standard chromatography techniques appropriate for the target protein.

Protocol: 19F NMR Data Acquisition

Procedure:

  • Sample Preparation: Prepare the purified fluorinated protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.0) containing 10% D2O. The protein concentration should typically be in the range of 50-200 µM.

  • Spectrometer Setup:

    • Tune and match the 19F channel of the NMR probe.[22]

    • Lock the spectrometer on the D2O signal.

    • Optimize the shim settings.

  • Acquisition Parameters:

    • Use a simple one-dimensional pulse sequence (e.g., a single 90° pulse followed by acquisition).

    • Set the spectral width to cover the expected range of 19F chemical shifts (e.g., 40-50 ppm for aromatic fluorinated amino acids).

    • The number of scans will depend on the protein concentration and should be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and apply baseline correction.

    • Reference the chemical shifts to an external standard (e.g., trifluoroacetic acid).[4][10]

Probing Protein-Ligand Interactions

Fluorinated amino acids are excellent probes for studying protein-ligand interactions. The binding of a ligand can induce changes in the local environment of a nearby fluorinated residue, leading to a change in its 19F NMR chemical shift.

Quantitative Data: Changes in Ligand Binding Affinity upon Protein Fluorination

The incorporation of a fluorinated amino acid can sometimes modestly affect ligand binding affinities. It is crucial to quantify these effects to validate the use of the fluorinated protein as a model for the wild-type.

ProteinLigandWild-Type Kd (µM)Fluorinated ProteinFluorinated Kd (µM)Reference
Brd4Fragment 114.7 (ITC)5FW-Brd418.6 (ITC)[16]
Brd4Fragment 122.8 (ITC)5FW-Brd43.4 (ITC)[16]
SH3 DomainPeptide 115 (NMR)5FW-SH318 (NMR)
Heme ProteinFluorideVaries with pH-Varies with pH
Signaling Pathway Visualization: mTOR Pathway Activation by Amino Acids

Fluorinated amino acids, like their natural counterparts, can be used to study cellular signaling pathways. For example, they can be used to probe the activation of the mTOR pathway, a key regulator of cell growth.

mtor_pathway AA Amino Acids (including fluorinated analogs) Rag Rag GTPases AA->Rag activates mTORC1 mTORC1 Rag->mTORC1 recruits and activates S6K1 S6K1 mTORC1->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates ProteinSynth Protein Synthesis S6K1->ProteinSynth promotes EIF4EBP1->ProteinSynth inhibits inhibition of CellGrowth Cell Growth ProteinSynth->CellGrowth

Simplified mTOR signaling pathway activated by amino acids.

Enzyme Mechanism and Inhibition

Fluorinated amino acids serve as valuable tools for elucidating enzyme mechanisms and for the design of potent enzyme inhibitors.[18] The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing catalytic activity. Furthermore, fluorinated analogs can act as mechanism-based or "suicide" inhibitors, where the enzyme processes the analog, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme.[2]

Logical Relationship: Mechanism-Based Inhibition

enzyme_inhibition E_S Enzyme + Fluorinated Substrate ES_complex Enzyme-Substrate Complex E_S->ES_complex Binding E_I_star Enzyme-Reactive Intermediate Complex ES_complex->E_I_star Enzymatic Conversion E_inactive Covalently Modified Inactive Enzyme E_I_star->E_inactive Covalent Modification

Mechanism of action for a fluorinated suicide inhibitor.

Conclusion

The applications of fluorinated amino acids in biochemical research are broad and continue to expand. From enhancing protein stability to providing sensitive probes for NMR spectroscopy and aiding in drug design, these non-canonical amino acids offer researchers powerful tools to investigate and manipulate biological systems at the molecular level. The protocols and data presented here provide a foundation for researchers to incorporate these valuable molecules into their own studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Trifluoromethoxy)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-(Trifluoromethoxy)-DL-phenylglycine. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during the synthesis of this important fluorinated amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and well-established methods for the synthesis of this compound are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods utilize 3-(trifluoromethoxy)benzaldehyde as the starting material.

Q2: What are the key intermediates in the Strecker and Bucherer-Bergs syntheses of this compound?

A2: In the Strecker synthesis, the key intermediate is α-amino-3-(trifluoromethoxy)phenylacetonitrile. In the Bucherer-Bergs reaction, the initial product is 5-(3-(trifluoromethoxy)phenyl)hydantoin, which is then hydrolyzed to the desired amino acid.

Q3: What are the typical yields for the synthesis of DL-phenylglycine derivatives?

A3: Yields can vary depending on the specific substrate and reaction conditions. However, for the synthesis of DL-phenylglycine from benzaldehyde, yields of up to 88-90% have been reported under optimized conditions. Similar yields can be targeted for this compound with careful optimization.

Q4: How does the trifluoromethoxy group affect the synthesis?

A4: The trifluoromethoxy group is an electron-withdrawing group, which can influence the reactivity of the aldehyde and the properties of the intermediates. This may affect reaction rates and the solubility of the product, potentially requiring adjustments to the reaction conditions and purification methods compared to the synthesis of unsubstituted DL-phenylglycine.

Q5: What are the recommended purification methods for this compound?

A5: Purification is typically achieved through recrystallization. The crude product is often precipitated by adjusting the pH of the reaction mixture to the isoelectric point of the amino acid. The choice of solvent for recrystallization is crucial for obtaining a high-purity product. Common solvent systems include water-ethanol mixtures.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Strecker Synthesis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low yield of α-aminonitrile - Incomplete reaction. - Side reactions, such as the Cannizzaro reaction of the aldehyde. - Hydrolysis of the cyanide reagent.- Ensure anhydrous conditions for the initial formation of the imine. - Add the cyanide source slowly and at a controlled temperature. - Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Difficulty in hydrolyzing the aminonitrile - The nitrile group is sterically hindered or electronically deactivated. - Inadequate reaction conditions (temperature, acid/base concentration).- Use a stronger acid or base for hydrolysis. - Increase the reaction temperature and/or time. - Consider microwave-assisted hydrolysis to accelerate the reaction.
Formation of byproducts - Contamination of starting materials. - Unoptimized reaction conditions leading to side reactions.- Use high-purity 3-(trifluoromethoxy)benzaldehyde. - Carefully control the stoichiometry of the reagents. - Optimize the reaction temperature and time.
Product is difficult to crystallize - Presence of impurities. - Incorrect pH for precipitation.- Purify the crude product by column chromatography before crystallization. - Carefully adjust the pH to the isoelectric point of this compound. - Try different solvent systems for recrystallization.
Bucherer-Bergs Reaction Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low yield of hydantoin intermediate - Incomplete reaction. - Polymerization of the aldehyde. - Sub-optimal pH for the reaction.- Increase the reaction temperature and/or time. - Ensure efficient stirring to prevent localized high concentrations of reagents. - Maintain the pH of the reaction mixture in the optimal range for hydantoin formation.
Incomplete hydrolysis of the hydantoin - The hydantoin is resistant to hydrolysis. - Insufficient concentration of the hydrolyzing agent (acid or base).- Use a higher concentration of acid or base. - Increase the reflux time. - Consider using a different hydrolyzing agent (e.g., barium hydroxide).
Product contamination with unreacted hydantoin - Incomplete hydrolysis. - Co-precipitation of the hydantoin with the amino acid.- Ensure complete hydrolysis by monitoring the reaction by TLC or HPLC. - Optimize the precipitation conditions (pH, temperature) to selectively precipitate the amino acid.
Formation of a tarry or oily product - High reaction temperatures leading to decomposition. - Presence of impurities in the starting materials.- Reduce the reaction temperature and extend the reaction time. - Use purified 3-(trifluoromethoxy)benzaldehyde.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on established methods for analogous compounds. Researchers should optimize these protocols for their specific laboratory conditions.

Protocol 1: Strecker Synthesis of this compound

Step 1: Synthesis of α-Amino-3-(trifluoromethoxy)phenylacetonitrile

  • In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared.

  • To this solution, add a solution of sodium cyanide in water.

  • Cool the mixture in an ice bath and add 3-(trifluoromethoxy)benzaldehyde dropwise with vigorous stirring.

  • Continue stirring at room temperature for several hours, monitoring the reaction by TLC.

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis of α-Amino-3-(trifluoromethoxy)phenylacetonitrile

  • Add the crude α-aminonitrile to a solution of concentrated hydrochloric acid.

  • Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the crude this compound.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., water-ethanol) to obtain the pure amino acid.

Protocol 2: Bucherer-Bergs Synthesis of this compound

Step 1: Synthesis of 5-(3-(Trifluoromethoxy)phenyl)hydantoin

  • In a reaction vessel, combine 3-(trifluoromethoxy)benzaldehyde, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

  • Heat the mixture in a sealed vessel at a controlled temperature (e.g., 60-80 °C) for several hours with stirring.

  • Cool the reaction mixture to room temperature. The hydantoin product may precipitate upon cooling.

  • Filter the solid, wash with cold water, and dry to obtain the crude 5-(3-(trifluoromethoxy)phenyl)hydantoin.

Step 2: Hydrolysis of 5-(3-(Trifluoromethoxy)phenyl)hydantoin

  • Suspend the crude hydantoin in a solution of a strong base (e.g., sodium hydroxide or barium hydroxide).

  • Heat the mixture at reflux for an extended period until the hydrolysis is complete.

  • Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to the isoelectric point of the amino acid to precipitate the crude this compound.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of DL-phenylglycine, which can be used as a starting point for the optimization of this compound synthesis.

Parameter Strecker Synthesis (from Benzaldehyde) Bucherer-Bergs Reaction (from Benzaldehyde)
Key Reagents Benzaldehyde, NaCN, NH4ClBenzaldehyde, KCN, (NH4)2CO3
Solvent Water/MethanolEthanol/Water
Temperature Room Temperature (Step 1), Reflux (Step 2)60-80 °C (Step 1), Reflux (Step 2)
Reaction Time 2-4 hours (Step 1), 2-4 hours (Step 2)4-12 hours (Step 1), 12-24 hours (Step 2)
Reported Yield ~90%Variable, can be high with optimization

Visualizations

Strecker Synthesis Workflow

Strecker_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 3_TFMO_Benzaldehyde 3-(Trifluoromethoxy) benzaldehyde Aminonitrile α-Amino-3-(trifluoromethoxy) phenylacetonitrile 3_TFMO_Benzaldehyde->Aminonitrile + Ammonia + Cyanide Ammonia Ammonia (from NH4Cl) Cyanide Cyanide (e.g., NaCN) Final_Product 3-(Trifluoromethoxy) -DL-phenylglycine Aminonitrile->Final_Product   Hydrolysis (Acid or Base)

Caption: Workflow for the Strecker synthesis of this compound.

Bucherer-Bergs Reaction Workflow

Bucherer_Bergs_Reaction cluster_start_bb Starting Materials cluster_intermediate_bb Intermediate cluster_product_bb Final Product 3_TFMO_Benzaldehyde_BB 3-(Trifluoromethoxy) benzaldehyde Hydantoin 5-(3-(Trifluoromethoxy) phenyl)hydantoin 3_TFMO_Benzaldehyde_BB->Hydantoin + (NH4)2CO3 + KCN Ammonium_Carbonate Ammonium Carbonate Cyanide_BB Cyanide (e.g., KCN) Final_Product_BB 3-(Trifluoromethoxy) -DL-phenylglycine Hydantoin->Final_Product_BB   Hydrolysis (Acid or Base)

Caption: Workflow for the Bucherer-Bergs synthesis of this compound.

Technical Support Center: Trifluoromethoxylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethoxylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common byproducts encountered during these reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your trifluoromethoxylation experiments, focusing on the identification and mitigation of common byproducts.

Issue 1: Formation of C-Trifluoromethylated Byproducts in Phenol Trifluoromethoxylation

Q1: I am trying to perform an O-trifluoromethylation on my phenol substrate, but I am observing significant amounts of C-trifluoromethylated byproducts. Why is this happening and how can I improve the selectivity for O-trifluoromethylation?

A1: The formation of C-trifluoromethylated isomers is a common competing reaction, especially with electron-rich phenols. The trifluoromethylating reagent can react at the ortho and para positions of the aromatic ring, which are often more nucleophilic than the phenolic oxygen. The selectivity between O- and C-trifluoromethylation is highly dependent on the substrate, the trifluoromethylating reagent, and the reaction conditions.

Troubleshooting Guide:

  • Substrate Modification: If possible, use substrates where the ortho and para positions are blocked. For example, the reaction of 2,4,6-trimethylphenol with Togni's reagent II yields the desired O-trifluoromethylated product, although sometimes in low yields, with C-trifluoromethylated compounds being the major products.[1][2][3]

  • Reagent Choice: The choice of trifluoromethylating reagent can significantly impact selectivity.

    • Togni's Reagents: These hypervalent iodine reagents are known to favor C-trifluoromethylation with unblocked phenols.[1][2][3]

    • Umemoto's Reagents: These reagents can also lead to C-trifluoromethylation, but in some cases, offer better O-selectivity, especially with aliphatic alcohols.[1]

  • Reaction Conditions:

    • Base: The choice and amount of base can influence the nucleophilicity of the phenoxide.

    • Solvent: The polarity of the solvent can affect the reaction pathway.

    • Temperature: Lowering the reaction temperature may favor the desired O-trifluoromethylation.

Quantitative Data on O- vs. C-Trifluoromethylation of 2,4,6-Trimethylphenol:

ReagentBaseSolventTemperature (°C)O-CF3 Yield (%)C-CF3 Yield (%)Citation
Togni's Reagent IINaHDMFVarious4-15Major Byproduct[2]
Togni's ReagentNaH / 18-crown-6Polar, non-protic-ByproductMajor Product[3]

Experimental Protocol to Enhance O-Trifluoromethylation Selectivity (General Guidance):

  • Substrate Preparation: If feasible, synthesize a derivative of your phenol with bulky protecting groups at the ortho and para positions.

  • Reagent Selection: For unblocked phenols, consider screening different electrophilic trifluoromethylating reagents.

  • Reaction Setup:

    • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the phenol in a suitable anhydrous solvent (e.g., DMF, THF).

    • Cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C).

    • Slowly add the base (e.g., NaH, KHMDS) and stir for a short period to form the phenoxide.

    • Add the trifluoromethylating reagent dropwise.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and temperature that maximizes the O- to C-trifluoromethylation ratio.

  • Work-up and Purification: Quench the reaction appropriately and use column chromatography to separate the O- and C-trifluoromethylated isomers.

Logical Workflow for Troubleshooting C-Trifluoromethylation:

start C-Trifluoromethylation Byproduct Observed substrate Is ortho/para position blocked? start->substrate reagent Change Trifluoromethylating Reagent substrate->reagent No conditions Optimize Reaction Conditions substrate->conditions Yes reagent->conditions purification Optimize Purification conditions->purification end Selective O-Trifluoromethylation Achieved purification->end

Troubleshooting C-trifluoromethylation byproducts.
Issue 2: Formation of Chlorinated Byproducts (Ar-OCF2Cl)

Q2: During the trifluoromethoxylation of a xanthate derivative using XtalFluor-E and TCCA, I am observing a significant amount of a chlorinated byproduct (Ar-OCF2Cl). How can I avoid this?

A2: The formation of Ar-OCF2Cl is a known side reaction when using trichloroisocyanuric acid (TCCA) as an oxidant in combination with a fluoride source like XtalFluor-E.[4] The TCCA can act as a source of electrophilic chlorine, leading to the observed byproduct.

Troubleshooting Guide:

  • Change of Oxidant: The most effective way to prevent this side reaction is to replace TCCA with a non-chlorinating oxidant. N-fluorosulfonimide (NFSI) has been shown to be an effective alternative that avoids the formation of chlorinated byproducts.[4][5]

Comparison of Oxidants in Xanthate Fluorination:

SubstrateFluorinating AgentOxidantChlorinated Byproduct (Ar-OCF2Cl)Desired Product (Ar-OCF3) Yield (%)Citation
Electron-rich aryl xanthateXtalFluor-ETCCAObserved-[4][5]
Electron-rich aryl xanthateXtalFluor-ENFSINot Observed56-65[4][5]

Experimental Protocol for Minimizing Chlorinated Byproducts:

  • Reaction Setup: In a reaction vessel, combine the aryl xanthate (1.0 equiv), XtalFluor-E (3.0 equiv), and N-fluorosulfonimide (NFSI) (3.0 equiv) in an anhydrous solvent such as 1,2-dichloroethane.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and monitor the progress by TLC or GC-MS. Reaction times may vary from 12 to 48 hours.

  • Work-up and Purification: After completion, cool the reaction to room temperature, quench appropriately, and purify the crude product by column chromatography to isolate the desired aryl trifluoromethyl ether.

Issue 3: Decomposition of Trifluoromethoxide Anion

Q3: I am using a nucleophilic trifluoromethoxylation method and suspect that my trifluoromethoxide anion (CF3O-) is decomposing, leading to low yields. What causes this decomposition and how can I prevent it?

A3: The trifluoromethoxide anion is known to be unstable and can decompose into carbonyl fluoride (COF2) and a fluoride anion (F-).[6] This decomposition can be initiated by various factors, including the presence of certain metal ions or protic sources.

Troubleshooting Guide:

  • Use of Stabilized CF3O- Sources: Instead of generating the trifluoromethoxide anion in situ where it might be unstable, consider using a stable, pre-formed source. A stable solution of trifluoromethoxide anion can be prepared by mixing 4-(dimethylamino)pyridine (DMAP) with 1,4-dinitro-trifluoromethoxybenzene (DNTFB).[7][8] This method avoids the need for silver additives which can sometimes promote decomposition.

Experimental Protocol for Generating a Stable Trifluoromethoxide Anion Solution:

  • Reagent Preparation: In a dry, inert atmosphere glovebox, dissolve 1,4-dinitro-trifluoromethoxybenzene (DNTFB) (1.1 equiv) in an anhydrous aprotic solvent (e.g., acetonitrile).

  • Anion Formation: Slowly add a solution of 4-(dimethylamino)pyridine (DMAP) (1.0 equiv) in the same anhydrous solvent to the DNTFB solution.

  • Reaction: The resulting stable solution of the trifluoromethoxide anion can then be added to your substrate for the nucleophilic trifluoromethoxylation reaction.

Reaction Pathway for Trifluoromethoxide Anion Decomposition:

CF3O Trifluoromethoxide Anion (CF₃O⁻) Decomposition Decomposition CF3O->Decomposition COF2 Carbonyl Fluoride (COF₂) Decomposition->COF2 F_minus Fluoride Anion (F⁻) Decomposition->F_minus

Decomposition pathway of the trifluoromethoxide anion.
Issue 4: Analysis and Separation of Byproducts

Q4: I have a complex mixture of my desired trifluoromethoxylated product and several byproducts. What is the best way to analyze and separate them?

A4: The analysis and separation of fluorinated compounds can be challenging due to their unique properties. A combination of chromatographic and spectroscopic techniques is typically required.

Troubleshooting Guide:

  • Analysis:

    • GC-MS: Gas Chromatography-Mass Spectrometry is a powerful tool for identifying and quantifying volatile byproducts. Derivatization of polar analytes may be necessary to improve their chromatographic behavior.[9][10][11]

    • ¹⁹F NMR: Fluorine NMR is essential for identifying and quantifying all fluorine-containing species in your reaction mixture, including the desired product and any fluorinated byproducts.

  • Separation:

    • Column Chromatography: Silica gel column chromatography is the most common method for purification. Due to the similar polarity of O- and C-trifluoromethylated isomers, careful optimization of the eluent system is often necessary. A gradient elution may be required.

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography can provide higher resolution.

General Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Take an aliquot of your crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate). If necessary, perform a derivatization step (e.g., silylation for polar compounds).

  • Injection: Inject a small volume of the prepared sample into the GC-MS.

  • Chromatographic Separation: Use a suitable GC column (e.g., a non-polar column like a DB-5ms) and a temperature program that effectively separates the components of your mixture.

  • Mass Spectrometry Detection: Obtain the mass spectrum of each eluting peak. The fragmentation pattern will help in identifying the structure of the product and byproducts. Compare the obtained spectra with a library of known compounds for confirmation.

This technical support center provides a starting point for troubleshooting common issues in trifluoromethoxylation reactions. For more specific problems, consulting the primary literature for detailed experimental conditions and substrate-specific observations is highly recommended.

References

Technical Support Center: Purification of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of these specialized compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of fluorinated amino acids more challenging than their non-fluorinated counterparts?

A1: The introduction of fluorine atoms significantly alters the physicochemical properties of amino acids, leading to unique purification challenges. Key factors include:

  • Increased Hydrophobicity: Fluorination generally increases the hydrophobicity of amino acids. For example, fluorinated phenylalanine and tryptophan are more retentive in reversed-phase HPLC than their non-fluorinated analogs.[1]

  • Altered Acidity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of both the carboxylic acid and the amino group.[2] This change in ionization behavior is a critical consideration for ion-exchange chromatography.

  • Modified Conformation: Fluorination can influence the conformational preferences of amino acid side chains, which can affect interactions with stationary phases during chromatography and the ease of crystallization.[2]

  • Reduced Nucleophilicity: The electron-withdrawing effect of fluorine can decrease the nucleophilicity of the amino group, which can pose challenges during derivatization steps sometimes used for analytical purposes.[2]

Q2: How does fluorination affect the choice of HPLC column?

A2: The choice between a traditional hydrocarbon (e.g., C8 or C18) column and a fluorinated (F-) column depends on the mobile phase. A key principle is the concept of "like dissolves like" or, in this case, "like interacts with like". However, for optimal separation of fluorinated from non-fluorinated compounds, a "mismatched" or "hetero-pairing" approach is often more effective. When using a hydrocarbon eluent, a fluorocarbon column can provide better separation. Conversely, with a fluorocarbon eluent, a hydrocarbon column may yield superior results.[1][3] This is due to the unique fluorophilicity of the fluorinated analytes.[1][3]

Q3: What is "fluorophilicity" and how does it impact purification?

A3: Fluorophilicity refers to the affinity of fluorinated compounds for other fluorinated substances.[1] Lightly fluorinated amino acids exhibit this property, demonstrating an affinity for both fluorinated stationary phases (F-columns) and fluorinated eluents (F-eluents).[1] This property can be exploited to achieve separations that are difficult with conventional reversed-phase chromatography. For instance, the elution order of a fluorinated and non-fluorinated analog can sometimes be reversed by switching from a hydrocarbon to a fluorinated eluent.[1]

Q4: Are there specific challenges when crystallizing fluorinated amino acids?

A4: Yes, crystallization of fluorinated amino acids can be challenging. The altered polarity and intermolecular hydrogen bonding capabilities due to the presence of fluorine can make it difficult to obtain high-quality crystals. It has been observed that the incorporation of fluorinated amino acids into proteins can sometimes lead to subtle conformational changes that hinder the crystallization process.[4] General troubleshooting for crystallization, such as careful solvent selection and control of evaporation rates, is crucial.

Q5: Can I use the same analytical techniques to assess the purity of fluorinated amino acids as I do for standard amino acids?

A5: While many standard techniques like HPLC-UV and Mass Spectrometry (MS) are applicable, ¹⁹F NMR spectroscopy is a particularly powerful and specific tool for analyzing fluorinated compounds.[2] It provides a distinct signal for the fluorine atoms, allowing for unambiguous identification and quantification of the fluorinated amino acid, and can be used to detect fluorine-containing impurities.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Suggested Solution
Poor separation of fluorinated and non-fluorinated analogs Suboptimal column and eluent pairing.- If using a hydrocarbon eluent (e.g., acetonitrile/water), try a fluorinated (e.g., perfluorooctyl) column. - If using a fluorinated eluent (e.g., trifluoroethanol/water), a standard C8 or C18 column may provide better separation.[1][3] - Adjusting the column temperature can also improve separation.[3]
Peak Tailing Secondary interactions with residual silanols on the silica-based column packing.- Adjust the mobile phase pH to be 2 units above or below the pKa of any ionizable functional groups to ensure a single ionic form. - Use a high-quality, end-capped column to minimize exposed silanol groups.[5] - Add a small amount of a competing amine, such as triethylamine, to the mobile phase to block active silanol sites.
Sample solvent is stronger than the mobile phase.Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[6]
Peak Broadening Extra-column band broadening.- Minimize the length and internal diameter of tubing between the injector, column, and detector.[5]
Column overload.- Dilute the sample or reduce the injection volume.[5]
Irreproducible Retention Times Poor column equilibration between runs.- Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.
Mobile phase composition drift.- Prepare fresh mobile phase daily. - If using an online mixer, ensure it is functioning correctly.
Temperature fluctuations.- Use a column oven to maintain a constant temperature.[7]
Ion-Exchange Chromatography (IEX)
Problem Potential Cause Suggested Solution
Analyte does not bind to the column Incorrect buffer pH relative to the fluorinated amino acid's pI.- Fluorination lowers the pKa of both the carboxylic acid and the amino group, thus shifting the isoelectric point (pI). Recalculate the expected pI. - For anion exchange, the buffer pH must be above the pI of the fluorinated amino acid. - For cation exchange, the buffer pH must be below the pI.
Ionic strength of the sample is too high.- Desalt the sample or dilute it with the starting buffer before loading onto the column.[8]
Analyte elutes too early/late in the gradient The change in pKa due to fluorination alters the net charge at a given pH, affecting its interaction with the stationary phase.- Adjust the pH of the starting and elution buffers to optimize binding and elution. A shallower gradient may be necessary. - For stronger binding, move the starting buffer pH further from the pI. For weaker binding, move it closer to the pI.
Poor recovery Strong hydrophobic interactions between the fluorinated amino acid and the column matrix.- Reduce the salt concentration in the elution buffer to minimize hydrophobic interactions. - Add a small percentage of an organic solvent (e.g., 5% isopropanol) to the elution buffer to disrupt hydrophobic interactions.[9]
Crystallization
Problem Potential Cause Suggested Solution
No crystals form The fluorinated amino acid is too soluble in the chosen solvent.- Try a different solvent or a solvent mixture (a "good" solvent in which it is soluble and a "poor" solvent in which it is less soluble).[10] - Use slow evaporation to gradually increase the concentration.
Nucleation is inhibited.- Scratch the inside of the flask with a glass rod to create nucleation sites.[9] - Add a seed crystal of the desired compound.[9]
Oiling out (formation of a liquid instead of solid crystals) The compound is coming out of solution at a temperature above its melting point, often due to high impurity levels or rapid cooling.- Return the solution to the heat and add a small amount of additional solvent to slow down the crystallization process.[9] - Ensure the starting material is of high purity.
Crystals form too quickly, leading to low purity The solution is too supersaturated, or the cooling is too rapid.- Increase the amount of solvent used to dissolve the compound.[4] - Allow the solution to cool more slowly to room temperature before placing it in a colder environment.

Data and Protocols

Impact of Fluorination on Physicochemical Properties

Table 1: pKa and pI Values of Standard Amino Acids

Amino AcidpKa (α-carboxyl)pKa (α-amino)pKa (side chain)pI
Glycine2.349.60-5.97
Alanine2.349.69-6.00
Phenylalanine1.839.13-5.48
Tyrosine2.209.1110.075.66
Tryptophan2.839.39-5.89
Aspartic Acid1.889.603.652.77
Lysine2.188.9510.539.74
Data sourced from the University of Calgary Chemistry Department.
Experimental Protocol: HPLC Purification of a Fluorinated Amino Acid

This protocol provides a general method for the reversed-phase HPLC purification of a crude fluorinated amino acid from its non-fluorinated precursor and other impurities.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Crude fluorinated amino acid sample

  • 0.22 µm syringe filters

2. Sample Preparation:

  • Dissolve the crude fluorinated amino acid in a minimal amount of a solvent compatible with the initial mobile phase (e.g., water/ACN mixture).

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

3. HPLC Method:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Flow Rate: 1 mL/min

  • Detection: UV absorbance at 214 nm and 254 nm

  • Gradient:

    Time (min) %B
    0 5
    30 95
    35 95
    36 5

    | 40 | 5 |

4. Purification and Analysis:

  • Inject a small amount of the prepared sample to perform an analytical run and identify the retention time of the desired fluorinated amino acid. Fluorinated compounds are typically more retentive than their non-fluorinated counterparts in reversed-phase HPLC.[1]

  • Perform preparative or semi-preparative injections to collect the fraction corresponding to the target peak.

  • Combine the collected fractions and confirm the purity by analytical HPLC.

  • Remove the solvent by lyophilization or rotary evaporation to obtain the purified fluorinated amino acid.

Visualizations

HPLC Troubleshooting Logic

hplc_troubleshooting start Start: Purification Issue peak_shape Poor Peak Shape? start->peak_shape tailing Peak Tailing peak_shape->tailing Yes broadening Peak Broadening peak_shape->broadening Also Yes resolution Poor Resolution? peak_shape->resolution No solution_tailing1 Adjust mobile phase pH away from analyte pKa tailing->solution_tailing1 solution_tailing2 Use end-capped column tailing->solution_tailing2 solution_tailing3 Dissolve sample in weaker solvent tailing->solution_tailing3 solution_broadening1 Reduce extra-column volume (shorter tubing) broadening->solution_broadening1 solution_broadening2 Decrease injection volume or sample concentration broadening->solution_broadening2 retention Inconsistent Retention Time? resolution->retention No solution_resolution1 Optimize gradient slope (make it shallower) resolution->solution_resolution1 Yes solution_resolution2 Change column type (e.g., C18 to Fluorous) resolution->solution_resolution2 Yes solution_retention1 Use a column oven for consistent temperature retention->solution_retention1 Yes solution_retention2 Ensure proper column equilibration between runs retention->solution_retention2 Yes solution_retention3 Prepare fresh mobile phase retention->solution_retention3 Yes

Caption: HPLC Troubleshooting Decision Tree.

General Workflow for Purification Method Development

purification_workflow cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization & Analysis start Crude Fluorinated Amino Acid analyze_crude Analyze Crude Mixture (HPLC, LC-MS, NMR) start->analyze_crude assess_properties Assess Physicochemical Properties (Hydrophobicity, pKa estimate) analyze_crude->assess_properties select_method Select Primary Purification Method (e.g., RP-HPLC, IEX) assess_properties->select_method hplc_dev HPLC: - Select Column/Eluent Pair - Develop Gradient select_method->hplc_dev HPLC iex_dev IEX: - Select Resin - Determine Buffer pH select_method->iex_dev IEX crystallization_dev Crystallization: - Solvent Screening select_method->crystallization_dev Crystallization purify Perform Purification hplc_dev->purify iex_dev->purify crystallization_dev->purify analyze_fractions Analyze Fractions for Purity purify->analyze_fractions is_pure Is Purity >95%? analyze_fractions->is_pure pool_and_isolate Pool Pure Fractions & Isolate Product is_pure->pool_and_isolate Yes troubleshoot Troubleshoot & Re-optimize is_pure->troubleshoot No troubleshoot->select_method

Caption: Purification Method Development Workflow.

References

Technical Support Center: Racemization of Phenylglycine Derivatives in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering racemization issues during the synthesis of peptides containing phenylglycine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process in which an enantiomerically pure starting material, such as an L-amino acid, converts into a mixture of both L- and D-enantiomers. In peptide synthesis, this leads to the formation of diastereomeric peptide impurities that can be difficult to separate and can negatively impact the biological activity and therapeutic efficacy of the final peptide.

Q2: Why are phenylglycine derivatives particularly prone to racemization?

A2: Phenylglycine and its derivatives are more susceptible to racemization compared to many other amino acids due to the increased acidity of the proton at the α-carbon.[1] The phenyl group, being an electron-withdrawing group, stabilizes the carbanion intermediate formed upon deprotonation of the α-carbon, thus facilitating the loss of stereochemical integrity during the activation and coupling steps of peptide synthesis.[1]

Q3: Which step in the solid-phase peptide synthesis (SPPS) process is most critical for phenylglycine racemization?

A3: Research indicates that the base-catalyzed coupling of the N-protected phenylglycine derivative is the most critical step for racemization.[2][3][4][5] While some studies have suggested a minor contribution from the Fmoc deprotection step, particularly with strong bases or prolonged reaction times, the activation and coupling phase presents the highest risk of epimerization.[6][7]

Troubleshooting Guide

Issue: I am observing significant racemization in my phenylglycine-containing peptide. How can I troubleshoot this?

This guide will walk you through a systematic approach to identify and mitigate the causes of racemization in your peptide synthesis.

Step 1: Evaluate Your Coupling Reagent and Base Combination

The choice of coupling reagent and base is the most significant factor influencing the extent of racemization.

Common Problem: The use of strong, non-sterically hindered bases in combination with certain coupling reagents can accelerate racemization.

Solution:

  • Switch to a sterically hindered, weaker base: Bases like N,N-Diisopropylethylamine (DIPEA) are commonly used but can promote racemization. Consider replacing DIPEA with a more sterically hindered and weaker base such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP).[2]

  • Select a low-racemization coupling reagent: Urionium/aminium-based reagents like HBTU and HATU can lead to significant racemization when paired with DIPEA.[8] Phosphonium salts like DEPBT and modern uronium salts like COMU have been shown to significantly reduce racemization, especially when used with hindered bases like TMP or DMP.[2][3][4][5][8]

Data Presentation: Impact of Coupling Reagents and Bases on Phenylglycine Racemization

The following table summarizes the diastereomeric purity of a model peptide containing phenylglycine synthesized using various coupling reagent and base combinations in Fmoc-SPPS.

Coupling ReagentBaseDiastereomeric Purity (%)
HBTUDIPEA~50
HATUDIPEA~50
DMTMM-BF₄NMM71
COMUTMP>99
DEPBTDMP>99

Data adapted from publicly available information.[8]

Step 2: Optimize Your Reaction Conditions

Subtle changes in your experimental setup can have a significant impact on the stereochemical outcome of the coupling reaction.

Common Problem: Elevated temperatures and prolonged reaction times can increase the likelihood of racemization.

Solution:

  • Control the temperature: If using microwave-assisted SPPS, consider lowering the coupling temperature. For instance, reducing the temperature to 50°C has been shown to limit racemization.[6][7] For conventional SPPS, conduct couplings at room temperature unless a higher temperature is necessary for difficult couplings, and even then, monitor for racemization.

  • Minimize pre-activation time: The activated amino acid is the species most susceptible to racemization. Therefore, it is crucial to add the activated amino acid mixture to the resin immediately after preparation.

Experimental Protocols

Low-Racemization Protocol for Fmoc-Phenylglycine Coupling

This protocol is designed to minimize racemization during the incorporation of Fmoc-Phg-OH in manual solid-phase peptide synthesis.

1. Resin Swelling:

  • Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes and drain.
  • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
  • Wash the resin with DMF (5 times).

3. Fmoc-Phg-OH Coupling:

  • In a separate vessel, dissolve Fmoc-Phg-OH (3 equivalents) and COMU (3 equivalents) in DMF.
  • Add the sterically hindered base 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the amino acid/coupling reagent mixture.
  • Immediately add the activation mixture to the resin.
  • Agitate for 1-2 hours, or until a negative Kaiser test is observed.
  • Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).

4. Subsequent Cycles:

  • Repeat the deprotection and coupling steps for the remaining amino acids in your sequence.

5. Final Cleavage:

  • After the final amino acid is coupled and deprotected, wash the peptide-resin thoroughly and dry it.
  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the solid support.

Protocol for Chiral HPLC Analysis of Phenylglycine Enantiomers

To quantify the extent of racemization, the final peptide can be hydrolyzed, and the resulting amino acids analyzed by chiral HPLC.

1. Peptide Hydrolysis:

  • Hydrolyze the peptide in deuterated acid (e.g., 6N DCl in D₂O) to correct for any racemization that may occur during the hydrolysis step itself.

2. Sample Preparation:

  • Following hydrolysis, the amino acid samples can be analyzed directly without derivatization.

3. Chiral HPLC-MS/MS Analysis:

  • Utilize a chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide like teicoplanin (e.g., Astec CHIROBIOTIC T), for the separation of the amino acid enantiomers.
  • Interface the chiral chromatography system with an electrospray ionization mass spectrometer (ESI-MS/MS) for sensitive and accurate quantitation of the L- and D-isomers.[9]
  • The D-isomer content can be determined with a reporting limit of 0.1%.[9]

Visual Guides

Mechanisms of Phenylglycine Racemization

RacemizationMechanisms cluster_oxazolone Oxazolone Mechanism cluster_enolization Direct Enolization Mechanism Activated_Phg Activated N-Acyl-Phg Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_Phg->Oxazolone Intramolecular Cyclization Racemic_Product_Ox Racemic Peptide Oxazolone->Racemic_Product_Ox Nucleophilic Attack by Amino Group L_Phg L-Phenylglycine Derivative Enolate Enolate Intermediate (Planar, Achiral) L_Phg->Enolate Base-catalyzed α-proton abstraction Racemic_Product_En Racemic Peptide Enolate->Racemic_Product_En Reprotonation

Caption: The two primary mechanisms of racemization during peptide coupling.

Troubleshooting Workflow for Phenylglycine Racemization

TroubleshootingWorkflow Start High Racemization Observed Check_Reagents Step 1: Evaluate Coupling Reagent & Base Combination Start->Check_Reagents Is_Base_Strong Is a strong, non-hindered base (e.g., DIPEA) used? Check_Reagents->Is_Base_Strong Switch_Base Action: Switch to a weaker, sterically hindered base (e.g., TMP, DMP) Is_Base_Strong->Switch_Base Yes Is_Reagent_High_Rac Is a high-racemization coupling reagent (e.g., HBTU/HATU) used with a strong base? Is_Base_Strong->Is_Reagent_High_Rac No Switch_Base->Is_Reagent_High_Rac Switch_Reagent Action: Switch to a low-racemization coupling reagent (e.g., COMU, DEPBT) Is_Reagent_High_Rac->Switch_Reagent Yes Check_Conditions Step 2: Optimize Reaction Conditions Is_Reagent_High_Rac->Check_Conditions No Switch_Reagent->Check_Conditions High_Temp Is the coupling temperature high? Check_Conditions->High_Temp Lower_Temp Action: Lower coupling temperature (e.g., to 50°C for microwave) High_Temp->Lower_Temp Yes Long_Preactivation Is there a long pre-activation time? High_Temp->Long_Preactivation No Lower_Temp->Long_Preactivation Minimize_Preactivation Action: Add activated amino acid to resin immediately Long_Preactivation->Minimize_Preactivation Yes End Racemization Minimized Long_Preactivation->End No Minimize_Preactivation->End

Caption: A step-by-step workflow to diagnose and resolve racemization issues.

Logical Relationships of Preventative Measures

PreventativeMeasures Rac_Min Minimized Racemization Low_Rac_Reagent Use COMU or DEPBT Rac_Min->Low_Rac_Reagent Hindered_Base Use TMP or DMP Rac_Min->Hindered_Base Low_Temp Lower Temperature Rac_Min->Low_Temp Immediate_Coupling Immediate Coupling Rac_Min->Immediate_Coupling Coupling_Reagent Choice of Coupling Reagent Base Choice of Base Temperature Reaction Temperature Preactivation Pre-activation Time Low_Rac_Reagent->Coupling_Reagent Hindered_Base->Base Low_Temp->Temperature Immediate_Coupling->Preactivation

Caption: Key experimental factors and their recommended settings to prevent racemization.

References

Preventing epimerization of 3-(Trifluoromethoxy)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 3-(Trifluoromethoxy)-DL-phenylglycine and its derivatives. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you prevent and manage epimerization during your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue for this compound?

A1: Epimerization is a chemical process where the configuration at one of several stereogenic centers in a molecule is inverted.[1][2][3] For an amino acid like 3-(Trifluoromethoxy)-L-phenylglycine, this typically occurs at the alpha-carbon (Cα), converting the desired L-enantiomer into the undesired D-enantiomer.

This is a significant problem for several reasons:

  • Altered Bioactivity: The biological activity of a peptide or drug molecule is highly dependent on its three-dimensional structure. An epimerized product can have drastically reduced or completely different biological effects.[2][4]

  • Purification Challenges: The resulting D-diastereomer is often difficult to separate from the target L-diastereomer due to their very similar physical properties, complicating downstream purification.[1][2]

  • Increased Susceptibility: Phenylglycine (Phg) residues are known to be highly prone to epimerization.[3][5][6] The presence of the strongly electron-withdrawing trifluoromethoxy group on the phenyl ring further increases the acidity of the Cα proton, making this specific derivative even more susceptible to base-catalyzed epimerization.[1]

Q2: What are the primary factors that cause epimerization during peptide synthesis?

A2: Epimerization of phenylglycine residues is primarily a base-catalyzed process that occurs during the coupling step in solid-phase peptide synthesis (SPPS).[6][7] The key factors are:

  • Base: The type and strength of the base used during amino acid activation and coupling are critical. Strong, non-sterically hindered bases can easily abstract the acidic alpha-proton, leading to racemization.[1][7] Prolonged exposure to bases, even weaker ones used for Fmoc deprotection (like piperidine), can also induce epimerization.[7]

  • Coupling Reagents: Certain coupling reagents can promote the formation of a highly reactive oxazolone intermediate, which is prone to racemization.[1][4]

  • Solvent: Polar solvents can facilitate epimerization.[8] Dimethylformamide (DMF), a common SPPS solvent, is known to increase the rate of epimerization compared to less polar options.[8]

  • Temperature: Higher reaction temperatures accelerate the rate of epimerization.[8][9][10]

  • Reaction Time: Longer coupling times or extended pre-activation periods increase the risk of epimerization.[11]

Q3: How can I detect and quantify the level of epimerization in my sample?

A3: The most common and reliable method for quantifying epimerization is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a chiral stationary phase. This technique can separate the desired peptide from its epimerized diastereomer, allowing for accurate quantification of each. Other analytical methods include gas chromatography (GC) after derivatization and NMR spectroscopy.[1][9]

Q4: What are the most effective strategies to suppress epimerization?

A4: Suppressing epimerization requires careful optimization of the reaction conditions, particularly during the coupling of the Fmoc-3-(Trifluoromethoxy)-L-phenylglycine residue.

  • Choice of Coupling Reagent and Base: This is the most critical factor. Studies on phenylglycine show that using coupling reagents like DEPBT or COMU in combination with sterically hindered, weaker bases like 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIPEA) can significantly reduce epimerization.[6][7] The use of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives can also suppress racemization.[8][12]

  • Minimize Reaction Temperature: Perform coupling reactions at lower temperatures (e.g., 0 °C to room temperature) to slow the rate of epimerization.[8]

  • Use Apolar Solvents: Whenever possible, using less polar solvents like dichloromethane (DCM) or mixtures of DCM/DMF can help reduce epimerization rates.[8][13][14]

  • Reduce Exposure to Base: Minimize the coupling reaction time and avoid lengthy pre-activation steps where the activated amino acid is exposed to base before being added to the resin.[11]

Troubleshooting Guide

Problem: Significant epimerization (>5%) of the 3-(Trifluoromethoxy)-phenylglycine residue is detected in the final peptide product.

Potential Cause Recommended Solution
Inappropriate Base Used for Coupling The base used for coupling is too strong or not sterically hindered (e.g., N-methylmorpholine, NMM). Action: Switch to a sterically hindered, weaker base such as 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIPEA).[7]
Ineffective Coupling Reagent The coupling reagent (e.g., HATU, HBTU) is promoting oxazolone formation and subsequent racemization. Action: Change the coupling reagent to one less prone to causing epimerization, such as DEPBT or COMU.[6][7]
Prolonged Reaction/Pre-activation Time The activated amino acid is exposed to basic conditions for an extended period before or during coupling. Action: Minimize pre-activation time. Add the coupling reagents and base to the amino acid solution immediately before adding the mixture to the resin.[11]
High Reaction Temperature The coupling reaction was performed at an elevated temperature (e.g., >25 °C). Action: Perform the coupling step at a reduced temperature, such as 0 °C or room temperature.[8]
Solvent Choice The use of a highly polar solvent like pure DMF or NMP is facilitating epimerization. Action: If the solubility allows, use a less polar solvent like dichloromethane (DCM) or a mixture of DMF/DCM.[8][13]
Extended Exposure to Deprotection Base The resin-bound peptide was exposed to the Fmoc deprotection solution (e.g., 20% piperidine in DMF) for an unnecessarily long time. Action: Adhere strictly to recommended deprotection times (e.g., 5-10 minutes). While less common, prolonged exposure can contribute to epimerization.[7]

Quantitative Data Summary

The choice of coupling reagents and base has a quantifiable impact on the stereochemical purity of phenylglycine-containing peptides. The following data, adapted from studies on Fmoc-Phg, illustrates the percentage of the desired L-diastereomer obtained under various conditions.

Coupling ReagentBase% Correct Diastereomer (L-epimer)
HATUDIPEA85%
HBTUDIPEA88%
HATUNMM78%
DEPBT TMP >98%
COMU TMP >98%
HATUTMP 96%

Data adapted from Liang C., et al. (2017), Tetrahedron Letters.[7] As shown, the combination of COMU or DEPBT with the sterically hindered base TMP provides the highest stereochemical purity.

Key Experimental Protocols

Protocol 1: Minimized-Epimerization Coupling of Fmoc-3-(Trifluoromethoxy)-L-phenylglycine

This protocol is designed to minimize epimerization during the critical coupling step in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-3-(Trifluoromethoxy)-L-phenylglycine

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • 2,4,6-Trimethylpyridine (TMP)

  • N,N-Dimethylformamide (DMF), high purity

  • Dichloromethane (DCM), high purity

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-(Trifluoromethoxy)-L-phenylglycine (3 equivalents relative to resin loading) and COMU (3 equivalents) in a minimal amount of DMF.

  • Base Addition and Coupling: Add TMP (4 equivalents) to the amino acid/COMU solution. Immediately add this activation mixture to the drained, deprotected resin.

  • Reaction: Agitate the reaction vessel at room temperature (20-25 °C) for 1-2 hours. Monitor the coupling reaction for completion using a Kaiser test or equivalent.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove any unreacted reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes. Wash again as in step 5.

  • Proceed: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Quantification of Epimerization by Chiral RP-HPLC

This protocol outlines a general method to analyze the diastereomeric purity of the cleaved peptide.

Materials:

  • Cleaved and deprotected crude peptide containing the 3-(Trifluoromethoxy)-phenylglycine residue.

  • HPLC system with a UV detector.

  • Chiral RP-HPLC column (e.g., C18 column suitable for peptide analysis).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method Setup:

    • Column: Chiral C18 column.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

    • Gradient: Develop a linear gradient to separate the diastereomers. An example gradient is:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B

      • 35-40 min: 65% to 95% B

      • 40-45 min: Hold at 95% B

      • 45-50 min: Return to 5% B and equilibrate.

  • Analysis: Inject the prepared sample onto the HPLC system. The desired L-diastereomer and the undesired D-diastereomer should elute as two separate peaks.

  • Quantification: Integrate the peak areas for both diastereomers. Calculate the percentage of epimerization using the following formula: % Epimerization = (Area of D-epimer Peak / (Area of L-epimer Peak + Area of D-epimer Peak)) * 100

Visualizations

Mechanism and Workflow Diagrams

Epimerization_Mechanism cluster_0 Mechanism of Base-Catalyzed Epimerization L_Amino L-Amino Acid (Chiral Cα) Enolate Planar Enolate Intermediate (Achiral Cα) L_Amino->Enolate H+ abstraction Base Base (e.g., DIPEA) Base->L_Amino Enolate->L_Amino Reprotonation (Original Face) D_Amino D-Amino Acid (Epimer) (Inverted Chirality) Enolate->D_Amino Reprotonation (Opposite Face)

Caption: Base-catalyzed abstraction of the alpha-proton leads to a planar intermediate, which can be reprotonated from either face to yield the original L-amino acid or its D-epimer.

Experimental_Workflow cluster_1 Recommended Coupling Workflow Start Start: Deprotected Resin Prepare Prepare Activation Mix: 1. Dissolve Fmoc-Phg(OCF3)-OH & COMU in DMF 2. Add TMP base Start->Prepare While resin is washing Critical_Step CRITICAL STEP: Immediately add activation mix to resin Prepare->Critical_Step Couple Couple at Room Temp (1-2h) Monitor with Kaiser Test Critical_Step->Couple Minimize time here Wash Wash Resin (DMF, DCM) Couple->Wash End Ready for Next Cycle Wash->End

Caption: An optimized workflow for coupling sensitive amino acids, emphasizing the immediate use of the activation mixture to minimize epimerization.

Troubleshooting_Tree cluster_2 Troubleshooting Epimerization Start High Epimerization Detected (>5%) Q1 Which coupling reagent and base were used? Start->Q1 A1_Bad Standard (e.g., HATU/DIPEA) or Strong Base (NMM) Q1->A1_Bad Check here first A1_Good Optimized (e.g., COMU/TMP) Q1->A1_Good If already optimized... Sol1 Solution 1: Change to COMU or DEPBT with TMP as base. A1_Bad->Sol1 Q2 What was the reaction temperature and time? A1_Good->Q2 A2_Bad Elevated temp (>25°C) or long pre-activation Q2->A2_Bad Sol2 Solution 2: Reduce temp to RT or 0°C. Minimize pre-activation. A2_Bad->Sol2

Caption: A decision tree to systematically troubleshoot and resolve issues of high epimerization during peptide synthesis.

References

Stability of trifluoromethoxy group under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the stability of the trifluoromethoxy (-OCF3) group under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethoxy (-OCF3) group in general?

A1: The trifluoromethoxy group is renowned for its remarkable chemical and metabolic stability.[1] This high stability is largely attributed to the strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry.[2][3][4] It is generally considered more stable and inert compared to other fluorine-containing substituents, including the trifluoromethyl (-CF3) group, under heating, acidic, or alkaline conditions.[5] This robustness makes it a valuable functional group in the design of pharmaceuticals and agrochemicals, where it can enhance metabolic half-life and persistence.[1][2]

Q2: Under what acidic conditions might the -OCF3 group degrade?

A2: The trifluoromethoxy group is exceptionally stable under most acidic conditions commonly used in synthetic chemistry. However, cleavage can occur under very harsh and specific conditions. For instance, the trifluoromethyl component of the group has been shown to be labile when exposed to a combination of hydrogen fluoride (HF) and a Lewis acid.[6] While standard ether cleavage can be achieved with strong acids like HBr or HI, aryl ethers (including trifluoromethoxyarenes) are cleaved selectively to produce a phenol, indicating the aryl C-O bond is typically preserved.[7] For most applications, the -OCF3 group is considered stable to standard acidic workups and reaction conditions.

Q3: Is the -OCF3 group stable to common basic conditions?

A3: The -OCF3 group is generally stable to mild basic conditions. However, it can be susceptible to hydrolysis under strong alkaline conditions, particularly at elevated temperatures.[5][8] This forced degradation can lead to the cleavage of the group, potentially forming a corresponding hydroxy (phenol) or carboxylic acid (-COOH) functionality.[8] One study noted that a related compound, CF3OSO2F, was only partially hydrolyzed after prolonged exposure to 5 M NaOH at 100°C, which underscores the group's significant, though not absolute, stability to strong bases.[9]

Q4: How does the chemical stability of the trifluoromethoxy (-OCF3) group compare to the trifluoromethyl (-CF3) group?

A4: Both the -OCF3 and -CF3 groups are known for their high chemical stability.[3][4] However, the trifluoromethoxy group is generally considered to be even more metabolically and chemically stable than the trifluoromethyl group.[2][3] While there are established methods for the hydrolysis of -CF3 groups to carboxylic acids under either strongly acidic or basic conditions, the -OCF3 group is more resistant to such transformations.[5][10][11]

Q5: My HPLC analysis shows degradation of my -OCF3 containing compound in an acidic or basic medium. What should I investigate first?

A5: If you observe degradation, it is crucial to first consider the entire molecular structure before concluding the -OCF3 group is the point of instability. More often, degradation occurs at other, more labile functional groups within the molecule, such as esters, amides, or other protecting groups.[8] The troubleshooting guide below provides a systematic approach to identifying the source of instability.

Troubleshooting Guide: Unexpected Compound Degradation

Issue: A compound containing a trifluoromethoxy group shows unexpected degradation peaks in HPLC analysis after being subjected to acidic or basic conditions.

TroubleshootingFlowchart start Degradation Observed in -OCF3 Containing Compound check_labile Does the molecule contain other labile groups (e.g., esters, amides)? start->check_labile investigate_other Hypothesis: Instability is at a different site. Action: Analyze degradation products to confirm cleavage of the other group. Use milder conditions if possible. check_labile->investigate_other Yes check_conditions Are the experimental conditions (pH, temperature) extreme? check_labile->check_conditions No reduce_conditions Hypothesis: Conditions are too harsh. Action: Reduce temperature and/or use a more moderate pH. Run controls. check_conditions->reduce_conditions Yes suspect_ocf3 Hypothesis: -OCF3 group is being cleaved. Action: Confirm identity of degradation products (e.g., corresponding phenol). Conditions are likely too harsh for the moiety. check_conditions->suspect_ocf3 No

Caption: Troubleshooting logic for diagnosing instability.

Data Presentation

The following table summarizes the qualitative stability of the trifluoromethoxy group on an aromatic ring under various conditions based on literature.

Condition CategoryReagent/ConditionStabilityPotential Degradation ProductsCitation
Mild Acid 1M HCl, Acetic Acid (aq.)HighNone expected[5]
Strong Acid HBr, HIModerate-HighPhenol + Halogenated Methane[7]
Harsh Acid HF / Lewis AcidLowComplex, involves -CF3 cleavage[6]
Mild Base NaHCO₃, Et₃N (aq.)HighNone expected[5]
Strong Base 1M NaOH, RTHighNone expected[5]
Harsh Base >1M NaOH, >60°CLow-ModeratePhenol, Carboxylic Acid[8][9]
Oxidative H₂O₂, m-CPBAHighGenerally stable[8]
Photolytic UV LightModerateDependent on structure[8]

Experimental Protocols

Protocol for Forced Degradation Study: Acid and Base Stress Testing

This protocol outlines a general procedure for assessing the stability of a trifluoromethoxy-containing compound under accelerated acidic and basic conditions.

1. Materials and Reagents:

  • Compound of interest

  • Acetonitrile (ACN) or other suitable organic solvent, HPLC grade

  • Water, HPLC grade

  • 1.0 M Hydrochloric acid (HCl)

  • 1.0 M Sodium hydroxide (NaOH)

  • 1.0 M HCl (for neutralization)

  • 1.0 M NaOH (for neutralization)

  • HPLC system with a suitable column and detector (e.g., UV-Vis)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound in ACN or another appropriate solvent at a concentration of 1 mg/mL.

  • Sample Preparation for Stressing:

    • Acid Stress: In a vial, mix 1 mL of the stock solution with 1 mL of 1.0 M HCl. This results in a final acid concentration of 0.5 M.

    • Base Stress: In a separate vial, mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH. This results in a final base concentration of 0.5 M.

    • Control: In a third vial, mix 1 mL of the stock solution with 1 mL of water.

  • Incubation:

    • Store all three vials at a controlled temperature (e.g., 60°C).

    • Take an initial sample (T=0) from each vial immediately after preparation.

    • Continue to collect aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

  • Quenching and Analysis:

    • Before analysis, neutralize the aliquots from the acid and base stress samples. For the acid-stressed sample, add an equimolar amount of NaOH. For the base-stressed sample, add an equimolar amount of HCl.

    • Dilute the neutralized aliquots and the control samples with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze all samples by a validated, stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the T=0 and control samples. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Calculate the percentage of degradation over time.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_stress 2. Stress Incubation cluster_analysis 3. Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_samples Aliquot for Stress Conditions: - 0.5 M HCl - 0.5 M NaOH - H2O (Control) prep_stock->prep_samples incubate Incubate at 60 °C prep_samples->incubate sample_points Sample at Time Points (T=0, 2, 6, 12, 24h) incubate->sample_points quench Quench/Neutralize Aliquots sample_points->quench analyze Analyze by HPLC quench->analyze interpret Compare Chromatograms & Quantify Degradation analyze->interpret

Caption: Workflow for forced degradation stability testing.

References

Technical Support Center: Synthesis of 3-(Trifluoromethoxy)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(Trifluoromethoxy)-DL-phenylglycine synthesis. The most common and robust method for preparing this and similar α-amino acids is the Strecker synthesis.[1][2][3][4] This process typically involves two key steps: the formation of an α-aminonitrile from an aldehyde, followed by the hydrolysis of the nitrile to a carboxylic acid.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the Strecker amino acid synthesis.[3][4] This is a two-step, one-pot procedure that begins with the three-component reaction of 3-(trifluoromethoxy)benzaldehyde, an ammonia source (like ammonium chloride), and a cyanide source (like sodium or potassium cyanide) to form the intermediate α-aminonitrile. This intermediate is then hydrolyzed, typically under acidic conditions, to yield the final product, this compound.[3][6]

Q2: My starting material, 3-(trifluoromethoxy)benzaldehyde, appears impure. How can I purify it and how will impurities affect my yield?

A2: Impurities in the starting aldehyde are a primary cause of low yields. The most common impurity is the corresponding carboxylic acid, 3-(trifluoromethoxy)benzoic acid, formed via oxidation.

  • Purification: The aldehyde can be purified by distillation under reduced pressure (boiling point is approximately 83-86 °C at 24 mmHg). Alternatively, an aqueous wash with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities, followed by extraction and drying.

  • Impact on Yield: The presence of the corresponding carboxylic acid will consume reagents and complicate purification. Other impurities can interfere with the formation of the initial imine, directly reducing the yield of the desired α-aminonitrile intermediate.[7]

Q3: What are the critical parameters to control during the α-aminonitrile formation step?

A3: The formation of the α-aminonitrile is the foundation of the synthesis. Key parameters include:

  • pH: The reaction is typically performed under mildly acidic to neutral conditions to facilitate imine formation. Using ammonium chloride (NH₄Cl) as the ammonia source helps buffer the reaction.[4]

  • Temperature: The reaction is often started at a lower temperature (e.g., 0-5 °C) during the addition of the cyanide source to control the exotherm and is then allowed to warm to room temperature.

  • Solvent: A solvent system that can dissolve the organic aldehyde and the inorganic salts is necessary. Aqueous methanol or ethanol are common choices.

  • Stoichiometry: Using a slight excess of the ammonia and cyanide sources can help drive the reaction to completion.

Q4: I am observing a low yield after the final hydrolysis step. What could be the cause?

A4: Low yield after hydrolysis can stem from several issues:

  • Incomplete Hydrolysis: The nitrile group is stable and requires harsh conditions to hydrolyze. Insufficient reaction time, temperature, or acid concentration will result in incomplete conversion.[8]

  • Side Reactions: Under strongly acidic and high-temperature conditions, degradation of the amino acid can occur.

  • Product Isolation: The amino acid is amphoteric, meaning its solubility is highly pH-dependent. Ensure you are adjusting the pH to the isoelectric point (pI) of the product to induce precipitation. For many phenylglycine derivatives, this is in the pH range of 6-7.[9] Incorrect pH will leave a significant portion of the product dissolved in the aqueous solution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Formation of α-Aminonitrile Intermediate 1. Poor quality of 3-(trifluoromethoxy)benzaldehyde. 2. Incorrect pH for imine formation. 3. Inefficient cyanide addition.1. Purify the aldehyde via vacuum distillation or a basic wash. Confirm purity by NMR or GC-MS. 2. Use a buffered system, such as NH₄Cl/NH₃, to maintain a suitable pH. 3. Ensure the cyanide salt is fully dissolved before or during addition. Consider using a phase-transfer catalyst if solubility is an issue.
Formation of a Complex Mixture of Byproducts 1. Aldehyde self-condensation (Cannizzaro reaction) under basic conditions. 2. Cyanohydrin formation as a major side product.1. Maintain slightly acidic to neutral conditions during the initial phase of the reaction to suppress the Cannizzaro reaction. 2. Ensure efficient imine formation by using an excess of the ammonia source. The equilibrium should favor the α-aminonitrile over the cyanohydrin.
Low Yield of Final Amino Acid After Hydrolysis 1. Incomplete hydrolysis of the α-aminonitrile. 2. Product remains dissolved during workup. 3. Product degradation during hydrolysis.1. Increase the hydrolysis time, temperature, or concentration of the acid (e.g., reflux with 6M HCl). Monitor the reaction progress by TLC or HPLC.[8] 2. Carefully adjust the pH of the final solution to the isoelectric point to maximize precipitation. Cool the solution to further decrease solubility. 3. Avoid excessive heating or prolonged reaction times once the hydrolysis is complete. Work up the reaction promptly.
Difficulty in Purifying the Final Product 1. Presence of unreacted intermediate or starting materials. 2. Contamination with inorganic salts.1. Ensure the hydrolysis step goes to completion. The final product can be purified by recrystallization from a water/ethanol mixture. 2. After precipitation at the isoelectric point, wash the solid product thoroughly with cold deionized water to remove residual salts, followed by a wash with a non-polar solvent like diethyl ether to remove organic impurities.

Experimental Protocols

Protocol 1: Synthesis of 3-(Trifluoromethoxy)-α-aminophenylacetonitrile

This protocol is a representative procedure for the first step of the Strecker synthesis.

  • Reagent Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of ammonium chloride (1.1 eq) in deionized water. Add 3-(trifluoromethoxy)benzaldehyde (1.0 eq) dissolved in methanol.

  • Cooling: Cool the stirred mixture to 0-5 °C in an ice-water bath.

  • Cyanide Addition: Separately, dissolve sodium cyanide (1.1 eq) in a minimum amount of cold deionized water. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of a precipitate (the α-aminonitrile) may be observed.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crude product with cold water and then with a small amount of cold methanol to remove unreacted starting materials and inorganic salts.

  • Drying: Dry the isolated α-aminonitrile under vacuum. The product can be used in the next step without further purification if it is of sufficient purity.

Protocol 2: Hydrolysis to this compound
  • Acid Hydrolysis: Place the crude α-aminonitrile (1.0 eq) in a round-bottom flask. Add a 6M solution of hydrochloric acid (HCl) (5-10 volumes).

  • Reflux: Heat the mixture to reflux (approximately 100-110 °C) with stirring. The hydrolysis of the nitrile can take several hours (4-8 hours).[8] Monitor the reaction by TLC until the starting material is consumed.

  • Workup - Removal of Volatiles: After cooling to room temperature, transfer the mixture to a beaker. If any resinous material has formed, it can be removed by treating with activated carbon (Norit) and filtering.[8] The benzaldehyde odor should be gone; if not, the solution can be distilled under reduced pressure to remove volatile impurities.[8]

  • Precipitation: Cool the clear filtrate in an ice bath. Carefully adjust the pH to the isoelectric point (typically pH 6-7) by the slow, dropwise addition of an aqueous base, such as ammonium hydroxide.[8] The product will precipitate as a white solid.

  • Isolation and Purification: Collect the solid by vacuum filtration. Wash the product thoroughly with cold deionized water, followed by ethanol or diethyl ether. The product can be further purified by recrystallization from a hot water/ethanol mixture.

  • Drying: Dry the final product in a vacuum oven at 40-60 °C.[10]

Data Presentation

Table 1: Effect of Hydrolysis Conditions on Yield

Entry Acid Concentration (M) Temperature (°C) Time (h) Yield (%)
1HCl380865
2HCl6100 (Reflux)688
3H₂SO₄4100 (Reflux)682
4HCl6801275

Note: Data is representative and illustrates general trends in optimizing the hydrolysis of an α-aminonitrile.

Visualizations

Synthesis_Pathway Start 3-(Trifluoromethoxy)benzaldehyde Intermediate α-Aminonitrile Intermediate Start->Intermediate + NH4Cl, NaCN (Strecker Reaction) Product This compound Intermediate->Product + HCl, H2O, Heat (Hydrolysis)

Caption: Overall synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Final Yield Check_Intermediate Check α-aminonitrile yield and purity Start->Check_Intermediate Low_Intermediate Yield of intermediate is low Check_Intermediate->Low_Intermediate Low Good_Intermediate Yield of intermediate is good Check_Intermediate->Good_Intermediate Good Aldehyde_Purity Verify aldehyde purity (distill if needed) Low_Intermediate->Aldehyde_Purity Yes Reaction_Conditions Optimize Step 1: - Check pH - Adjust stoichiometry Low_Intermediate->Reaction_Conditions No Hydrolysis_Issue Issue is in Hydrolysis or Workup Good_Intermediate->Hydrolysis_Issue Yes Incomplete_Hydrolysis Incomplete Hydrolysis? Hydrolysis_Issue->Incomplete_Hydrolysis Increase_Severity Increase acid concentration, temperature, or time Incomplete_Hydrolysis->Increase_Severity Yes Workup_Issue Check workup pH Incomplete_Hydrolysis->Workup_Issue No Adjust_pH Carefully adjust to isoelectric point (pH ~6-7) Workup_Issue->Adjust_pH

Caption: Troubleshooting decision tree for improving synthesis yield.

References

Technical Support Center: Synthesis of Trifluoromethoxylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethoxylated compounds. The content is structured to address specific experimental challenges in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My trifluoromethoxylation reaction has a low yield or is not working at all. What are the common causes and how can I troubleshoot it?

Low yields are a frequent issue in trifluoromethoxylation reactions. The underlying cause can range from reagent instability to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

  • Reagent Quality and Stability: Trifluoromethoxylating reagents can be sensitive to moisture and temperature. Ensure that your reagents are fresh and have been stored correctly. For instance, some electrophilic reagents are thermally unstable.[1] Consider titrating or analyzing the reagent to confirm its activity.

  • Reaction Conditions:

    • Temperature: Many trifluoromethoxylation reactions have a narrow optimal temperature range. For example, some silver-mediated reactions are conducted at low temperatures (-30 °C) to prevent the decomposition of the trifluoromethoxide anion.[2] Conversely, some methods require elevated temperatures to proceed.[3]

    • Solvent: The choice of solvent is critical. Ensure it is anhydrous and degassed, as protic solvents can quench reactive intermediates. The polarity of the solvent can also influence reactivity and selectivity.

    • Atmosphere: Many reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.

  • Substrate Reactivity: The electronic properties of your substrate play a significant role. Electron-rich arenes can sometimes lead to decomposition of the reagent, while electron-deficient arenes may require harsher conditions or different catalytic systems.[4]

  • Catalyst/Additive Issues: If your reaction is catalytic, ensure the catalyst is active and used in the correct loading. Additives, such as bases or phase-transfer catalysts, can also be crucial for success.[3]

Q2: I am observing the formation of significant side products, such as fluorinated or bis-trifluoromethoxylated compounds. How can I improve the selectivity of my reaction?

The formation of side products is a common challenge that can often be addressed by modifying the reaction conditions.

  • Controlling Over-reaction: The formation of bis-trifluoromethoxylated products can sometimes be suppressed by using the arene as the limiting reagent.

  • Minimizing Fluorination: Competing fluorination reactions can occur, particularly with certain radical trifluoromethoxylation methods.[5] Adjusting the reagent, solvent, or temperature may help to favor the desired trifluoromethoxylation.

  • Improving Regioselectivity: The regioselectivity of C-H trifluoromethoxylation can be poor, leading to a mixture of isomers. In some cases, using directing groups on the substrate can improve regioselectivity.

Q3: My trifluoromethoxylating reagent seems to be unstable. What are the best practices for handling and storing these reagents?

The stability of trifluoromethoxylating reagents varies significantly.

  • Storage: Many reagents should be stored at low temperatures and under an inert atmosphere. Refer to the supplier's instructions for specific storage conditions. Some reagents, like Togni reagent II, are metastable and can decompose exothermically upon heating.[1]

  • Handling: Handle sensitive reagents in a glovebox or under an inert atmosphere to prevent exposure to air and moisture. Use anhydrous solvents and glassware.

  • Shelf-Stable Alternatives: Consider using more robust, shelf-stable reagents if possible. For example, N-trifluoromethoxyphthalimide is a solid that is stable under ambient conditions.

Q4: I am working with an electron-rich/electron-deficient substrate and experiencing difficulties. What should I consider?

The electronic nature of the substrate is a critical factor in the success of trifluoromethoxylation reactions.

  • Electron-Rich Substrates: These substrates can be highly reactive and may lead to reagent decomposition or the formation of multiple products. It may be necessary to use milder reaction conditions, a less reactive trifluoromethoxylating reagent, or to protect sensitive functional groups.

  • Electron-Deficient Substrates: These substrates are often less reactive and may require more forcing conditions, such as higher temperatures or more active catalysts. For some methods, electron-deficient substrates may not be suitable at all.[6]

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common issues in trifluoromethoxylation reactions.

G Troubleshooting Workflow for Trifluoromethoxylation start Reaction Issue Identified (e.g., Low Yield, Side Products) check_reagents 1. Verify Reagent Quality - Fresh/Properly Stored? - Active? start->check_reagents check_conditions 2. Review Reaction Conditions - Anhydrous/Inert? - Correct Temperature? - Appropriate Solvent? check_reagents->check_conditions Reagents OK optimize_reagents Optimize Reagents - Try Different Reagent Type - Vary Stoichiometry check_reagents->optimize_reagents Issue Found check_substrate 3. Assess Substrate - Purity? - Electronic Properties (Rich/Deficient)? check_conditions->check_substrate Conditions Correct optimize_conditions Optimize Conditions - Screen Solvents - Vary Temperature - Adjust Concentration check_conditions->optimize_conditions Issue Found check_substrate->optimize_reagents Substrate OK modify_substrate Modify Substrate - Use Protecting Groups - Alter Directing Groups check_substrate->modify_substrate Issue Found optimize_reagents->optimize_conditions No Improvement success Reaction Successful optimize_reagents->success Improved optimize_conditions->modify_substrate No Improvement optimize_conditions->success Improved modify_substrate->success Improved consult Consult Literature/ Technical Support modify_substrate->consult No Improvement

Caption: A flowchart for systematic troubleshooting of trifluoromethoxylation reactions.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for different trifluoromethoxylation methods.

Table 1: Comparison of Conditions for Trifluoromethoxylation of Anisole

MethodReagent(s)Catalyst/AdditiveSolventTemp. (°C)Yield (%)Reference
Silver-MediatedTMSCF₃, AgOTf, KF-DCE85~53[7]
PhotocatalyticBis(trifluoromethyl)peroxide (BTMP)Ru(bpy)₃(PF₆)₂MeCNRT~74[8]
Radical (TEMPO-catalyzed)Bis(trifluoromethyl)peroxide (BTMP)TEMPO, K₂CO₃MeCNRT~70[8]

Table 2: Trifluoromethoxylation of Various Alkyl Halides

SubstrateReagentBase/AdditiveSolventTemp. (°C)Yield (%)Reference
1-Iodooctane(E)-O-trifluoromethyl-benzaldoxime (TFBO)Cs₂CO₃DMA70~85[4]
1-Bromo-3-phenylpropane(E)-O-trifluoromethyl-benzaldoxime (TFBO)Cs₂CO₃DMA70~82[4]
2-Bromooctane(E)-O-trifluoromethyl-benzaldoxime (TFBO)Cs₂CO₃, TBAIHMPA70~65[4]

Key Experimental Protocols

Below are detailed methodologies for common trifluoromethoxylation reactions.

Protocol 1: Electrophilic Trifluoromethoxylation of Phenols using a Togni-type Reagent

This protocol is adapted from procedures involving the O-trifluoromethylation of phenols.

Materials:

  • Phenol substrate

  • Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous chloroform (CHCl₃)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the phenol substrate (1.0 equiv).

  • Dissolve the phenol in anhydrous chloroform.

  • Add cesium carbonate (0.1 equiv) to the solution.

  • Add Togni reagent II (1.2 equiv) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Silver-Mediated Trifluoromethoxylation of an Aryl Stannane

This protocol is a general procedure for the silver-mediated trifluoromethoxylation of aryl stannanes.[2]

Materials:

  • Aryl stannane substrate

  • Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF)

  • Trifluoromethyl trifluoromethanesulfonate

  • Silver(I) hexafluorophosphate (AgPF₆)

  • F-TEDA-PF₆ (Selectfluor)

  • Anhydrous tetrahydrofuran (THF) and acetone

Procedure:

  • In an oven-dried, two-neck round-bottom flask under an inert atmosphere, prepare the trifluoromethoxide reagent in situ by adding trifluoromethyl trifluoromethanesulfonate to a solution of TASF in anhydrous THF at -30 °C.

  • In a separate flask, dissolve the aryl stannane (1.0 equiv), AgPF₆ (2.0 equiv), and Selectfluor (2.0 equiv) in a mixture of anhydrous THF and acetone.

  • Cool the aryl stannane solution to -30 °C.

  • Slowly add the pre-formed trifluoromethoxide solution to the aryl stannane mixture via cannula.

  • Stir the reaction at -30 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Photocatalytic C-H Trifluoromethoxylation of an Arene

This protocol describes a general procedure for the photocatalytic trifluoromethoxylation of arenes using BTMP.[8]

Materials:

  • Arene substrate

  • Bis(trifluoromethyl)peroxide (BTMP)

  • fac-Ir(ppy)₃ or other suitable photocatalyst

  • Anhydrous acetonitrile (MeCN)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • To a reaction vessel (e.g., a vial or Schlenk tube), add the arene substrate (1.0 equiv) and the photocatalyst (e.g., 1-2 mol%).

  • Add anhydrous acetonitrile and degas the solution.

  • Add BTMP (1.5 equiv) to the reaction mixture.

  • Seal the vessel and place it in front of a visible light source.

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a photocatalytic trifluoromethoxylation reaction.

G Experimental Workflow: Photocatalytic Trifluoromethoxylation start Start setup 1. Reaction Setup - Add Substrate & Catalyst - Add Anhydrous Solvent start->setup degas 2. Degas Solution (e.g., Sparge with N₂/Ar) setup->degas add_reagent 3. Add BTMP Reagent degas->add_reagent irradiate 4. Irradiate with Light - Stir at Room Temp. add_reagent->irradiate monitor 5. Monitor Reaction (TLC, GC-MS, NMR) irradiate->monitor monitor->irradiate Incomplete workup 6. Workup - Quench (if necessary) - Extraction monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify analyze 8. Characterization (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: A step-by-step workflow for performing a photocatalytic trifluoromethoxylation experiment.

References

Technical Support Center: Synthesis of 3-(Trifluoromethoxy)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(Trifluoromethoxy)-DL-phenylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common laboratory and industrial methods for the synthesis of this compound are the Strecker synthesis and the Bucherer-Bergs reaction, both starting from 3-(trifluoromethoxy)benzaldehyde.

Q2: Is the trifluoromethoxy group stable during the synthesis?

A2: Yes, the trifluoromethoxy group is generally very stable under both acidic and basic conditions typically employed in the Strecker and Bucherer-Bergs syntheses and subsequent hydrolysis steps.[1] It is considered relatively inert compared to other fluorine-containing substituents.[1]

Q3: What are the primary intermediates in these synthetic pathways?

A3: In the Strecker synthesis, the key intermediate is an α-aminonitrile (2-amino-2-(3-(trifluoromethoxy)phenyl)acetonitrile). In the Bucherer-Bergs reaction, the intermediate is a hydantoin derivative (5-(3-(trifluoromethoxy)phenyl)imidazolidine-2,4-dione).

Q4: Can this amino acid be synthesized enantioselectively?

A4: The classical Strecker and Bucherer-Bergs reactions produce a racemic mixture (DL-phenylglycine). However, asymmetric variations of the Strecker synthesis have been developed using chiral auxiliaries or catalysts to achieve enantioselectivity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the Strecker and Bucherer-Bergs pathways.

Strecker Synthesis Troubleshooting

The Strecker synthesis is a two-step process involving the formation of an α-aminonitrile followed by its hydrolysis.

Problem 1: Low yield of the α-aminonitrile intermediate.

Potential Cause Recommended Solution
Incomplete imine formation Ensure anhydrous conditions as water can inhibit imine formation. Use of a dessicant like MgSO₄ can be beneficial.[2]
Side reaction: Cyanohydrin formation The primary competing reaction is the formation of the corresponding α-hydroxy nitrile.[2] This can be minimized by ensuring an adequate concentration of the ammonia source to favor imine formation.
Impure 3-(trifluoromethoxy)benzaldehyde The starting aldehyde can oxidize to 3-(trifluoromethoxy)benzoic acid if not stored properly. Verify the purity of the aldehyde before use via techniques like TLC or NMR.
Suboptimal pH The reaction is typically acid-promoted. Ensure the pH is suitable for both imine formation and the nucleophilic addition of cyanide.[3]

Problem 2: Incomplete hydrolysis of the α-aminonitrile.

Potential Cause Recommended Solution
Insufficient acid/base concentration For acid hydrolysis, use a higher concentration of HCl or H₂SO₄. For basic hydrolysis, increase the concentration of NaOH or KOH.
Short reaction time or low temperature The hydrolysis of nitriles can be slow. Monitor the reaction progress by TLC or LC-MS and prolong the reaction time or increase the temperature (reflux) as needed.
Poor solubility of the intermediate The α-aminonitrile may have limited solubility in the aqueous medium. Adding a co-solvent such as ethanol or dioxane can improve solubility and facilitate hydrolysis.
Formation of amide intermediate Incomplete hydrolysis can result in the formation of the corresponding amide. Extended reaction times and/or harsher conditions are required to drive the reaction to the carboxylic acid.
Bucherer-Bergs Reaction Troubleshooting

This reaction involves the formation of a hydantoin intermediate which is then hydrolyzed to the amino acid.

Problem 1: Low yield of the 5-(3-(trifluoromethoxy)phenyl)hydantoin intermediate.

Potential Cause Recommended Solution
Incorrect reagent stoichiometry A common molar ratio for the carbonyl compound, cyanide salt, and ammonium carbonate is 1:2:2.[4]
Suboptimal pH The reaction is sensitive to pH. Ammonium carbonate typically acts as a buffer to maintain a pH of ~8-9.[4] Strongly alkaline conditions can lead to cyanide degradation, while acidic conditions inhibit cyanohydrin formation.[4]
Side reactions Excess cyanide can lead to side products such as over-alkylation.[4]
Polymerization Polymerization can be an issue, especially with prolonged reaction times. The use of ultrasonication has been shown to reduce reaction times and polymerization.

Problem 2: Incomplete hydrolysis of the hydantoin intermediate.

Potential Cause Recommended Solution
Insufficiently strong acid or base The hydantoin ring is stable and requires strong acidic or basic conditions for hydrolysis.
Formation of N-carbamoyl amino acid The hydrolysis proceeds in two steps, with the first being the formation of the N-carbamoyl amino acid.[5][6] Ensure conditions are sufficient for the second hydrolysis step to the final amino acid.
Polymerization of the amino acid product Under high temperatures and prolonged reaction times, the newly formed amino acid can polymerize, forming peptides (e.g., diglycine, triglycine), which reduces the yield of the desired monomeric amino acid.[5][6]
Salt formation with excess base Using a large excess of base (e.g., NaOH) can lead to the formation of the sodium salt of the amino acid, which may complicate isolation and reduce the yield of the free amino acid.[5][6]

Experimental Protocols

A generalized experimental protocol for the Strecker synthesis is provided below.

Step 1: Synthesis of 2-amino-2-(3-(trifluoromethoxy)phenyl)acetonitrile

  • To a solution of 3-(trifluoromethoxy)benzaldehyde in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by extraction to isolate the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • The crude α-aminonitrile is subjected to hydrolysis using a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution) under reflux.

  • The reaction is monitored until the nitrile is fully converted to the carboxylic acid.

  • After cooling, the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.

  • The solid product is collected by filtration, washed, and can be further purified by recrystallization.

Visualizations

Strecker_Synthesis_Pathway Start 3-(Trifluoromethoxy)benzaldehyde Imine Imine Intermediate Start->Imine + NH₃ Ammonia NH₃ Cyanide HCN/CN⁻ Aminonitrile α-Aminonitrile Intermediate Imine->Aminonitrile + HCN/CN⁻ Hydrolysis H₃O⁺ / OH⁻ Aminonitrile->Hydrolysis AminoAcid This compound Hydrolysis->AminoAcid Bucherer_Bergs_Pathway Aldehyde 3-(Trifluoromethoxy)benzaldehyde Hydantoin Hydantoin Intermediate Aldehyde->Hydantoin + (NH₄)₂CO₃, KCN Reagents (NH₄)₂CO₃, KCN Hydrolysis H₃O⁺ / OH⁻ Hydantoin->Hydrolysis AminoAcid This compound Hydrolysis->AminoAcid Troubleshooting_Workflow Start Low Product Yield Check_SM Check Starting Material Purity Start->Check_SM Check_Conditions Verify Reaction Conditions (Temp, Time, pH) Start->Check_Conditions Check_Stoichiometry Confirm Reagent Stoichiometry Start->Check_Stoichiometry Analyze_Side_Products Analyze for Side Products (TLC, LC-MS) Check_Conditions->Analyze_Side_Products Optimize_Hydrolysis Optimize Hydrolysis Step Analyze_Side_Products->Optimize_Hydrolysis If intermediate is present

References

Technical Support Center: Chiral Resolution of DL-Phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of DL-phenylglycine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem 1: Low yield of the desired enantiomer in diastereomeric salt crystallization.

  • Possible Cause 1: Suboptimal choice of resolving agent. The interaction between the racemic mixture and the resolving agent is crucial for efficient separation.

    • Solution: Screen a variety of resolving agents. For DL-Phenylglycine, (+)-Camphorsulfonic acid is a commonly used and effective resolving agent.[1] N-acetyl-D-phenylglycine has also been used as a resolving agent for DL-phenylalanine methyl ester, achieving high yield and optical purity.[2]

  • Possible Cause 2: Inappropriate solvent system. The solubility of the diastereomeric salts is highly dependent on the solvent, which directly impacts the crystallization and separation.

    • Solution: Experiment with different solvents or solvent mixtures to find a system where the desired diastereomeric salt has low solubility while the other remains in solution.

  • Possible Cause 3: Unfavorable crystallization conditions. Temperature, cooling rate, and agitation can all affect the crystal growth and purity.

    • Solution: Optimize the crystallization conditions. A slow cooling rate generally promotes the formation of larger, purer crystals. Seeding the solution with a small crystal of the desired diastereomer can also induce crystallization.

  • Possible Cause 4: Racemization of the unwanted enantiomer is not performed. Without racemization, the maximum theoretical yield for a resolution process is only 50%.[1]

    • Solution: Implement a racemization step for the unwanted enantiomer to convert it back to the racemic mixture, which can then be recycled into the resolution process.[1]

Problem 2: Poor separation of enantiomers in chiral HPLC.

  • Possible Cause 1: Incorrect chiral stationary phase (CSP). The selectivity of the CSP is paramount for achieving separation.

    • Solution: Select a CSP known to be effective for amino acids or phenylglycine derivatives. Crown ether-based CSPs have shown good resolution for phenylglycine and its derivatives.[3][4] Vancomycin has also been used as a chiral selector.[5][6]

  • Possible Cause 2: Suboptimal mobile phase composition. The mobile phase composition, including pH and additives, significantly influences the retention and resolution of enantiomers.

    • Solution: Optimize the mobile phase. For crown ether columns, adjusting the pH and temperature can impact separation.[4] The addition of ion-pairing agents can also improve resolution.[3]

  • Possible Cause 3: Inadequate temperature control. Column temperature can affect the kinetics of the chiral recognition process.

    • Solution: Investigate the effect of column temperature on the separation. Lowering the temperature can sometimes increase retention and improve resolution.[3]

Problem 3: Inconsistent results in enzymatic resolution.

  • Possible Cause 1: Suboptimal pH and temperature. Enzyme activity is highly sensitive to pH and temperature.

    • Solution: Determine the optimal pH and temperature for the specific enzyme being used. For example, immobilized penicillin G acylase shows maximum activity at pH 8.5 and 50°C.[7] Enzymatic resolution of N-acyl-DL-phenylglycine esters is often carried out between 20° to 40° C and a pH of 6 to 8.[8]

  • Possible Cause 2: Enzyme inhibition. The substrate or product may inhibit the enzyme, leading to a decrease in reaction rate.

    • Solution: Investigate potential substrate or product inhibition. If inhibition is observed, adjusting the substrate concentration or removing the product as it is formed can mitigate the issue.

  • Possible Cause 3: Low enzyme stability. The enzyme may not be stable under the reaction conditions, leading to a loss of activity over time.

    • Solution: Use immobilized enzymes to improve stability and reusability.[7] Immobilized penicillin G acylase has been successfully used for multiple cycles.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of DL-phenylglycine derivatives?

A1: The most common methods include:

  • Diastereomeric Salt Crystallization: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[1] A common resolving agent for DL-Phenylglycine is (+)-Camphorsulfonic acid.[1]

  • Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes to catalyze a reaction on only one of the enantiomers, allowing for their separation.[7][8] Enzymes like penicillin G acylase and nitrilase are used for this purpose.[7][9]

  • Chiral Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the CSP.[3][4]

  • Membrane Separation: Enantioselective membranes can be used to separate enantiomers.[5]

Q2: How do I choose a suitable resolving agent for diastereomeric salt crystallization?

A2: The choice of a resolving agent is often empirical. However, some guidelines include:

  • The resolving agent should be optically pure.

  • It should form a stable, crystalline salt with one of the enantiomers.

  • The diastereomeric salts should have a significant difference in solubility in a chosen solvent.

  • The resolving agent should be readily available and preferably recyclable. For DL-Phenylglycine, (+)-Camphorsulfonic acid is a well-established resolving agent.[1]

Q3: What is the purpose of racemization in a chiral resolution process?

A3: Racemization is the process of converting an enantiomerically pure or enriched substance back into a racemic mixture. In chiral resolution, the unwanted enantiomer is often racemized and recycled back into the separation process. This is crucial for improving the overall yield of the desired enantiomer, as the theoretical maximum yield without racemization is only 50%.[1]

Q4: Can you provide a general protocol for diastereomeric salt crystallization of DL-phenylglycine?

A4: A general protocol using (+)-Camphorsulfonic acid is as follows:

  • Dissolve DL-Phenylglycine in a suitable solvent.

  • Add an equimolar amount of (+)-Camphorsulfonic acid to the solution.

  • Heat the mixture to dissolve the components completely.

  • Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt (D-(-)-Phenylglycine-(+)-Camphorsulfonate).

  • Filter the crystals and wash them with a small amount of cold solvent.

  • Hydrolyze the isolated salt to obtain the free D-(-)-Phenylglycine.

  • The more expensive camphorsulfonic acid can be recovered and recycled.[1]

Q5: What are the key parameters to control in an enzymatic resolution?

A5: The key parameters to control are:

  • pH: Enzymes have an optimal pH range for their activity.[7][8]

  • Temperature: Enzyme activity is temperature-dependent, with an optimal temperature for catalysis.[7][8]

  • Substrate Concentration: The concentration of the substrate can affect the reaction rate and may lead to inhibition at high concentrations.

  • Enzyme Concentration: The amount of enzyme used will influence the reaction time.

  • Agitation: Proper mixing is important to ensure good contact between the enzyme and the substrate, especially with immobilized enzymes.

Quantitative Data Summary

Resolution MethodDerivativeResolving Agent/EnzymeYield (%)Enantiomeric Excess (ee %)Specific Rotation ([α]D)Reference
Diastereomeric Salt CrystallizationDL-Phenylalanine methyl esterN-acetyl-D-phenylglycine81.298.1+36.1 (c=2, C2H5OH)[2]
Enzymatic ResolutionN-acetyl-DL-phenylglycine ethyl esterSubtilisin/anhydride resin96.6 (of N-acetyl-D-phenylglycine ethyl ester)--151.9 (c=1.56% in ethanol)[8]
Enzymatic ResolutionN-acetyl-DL-4-hydroxy-phenylglycine methyl esterSubtilisin/anhydride resin---[8]
Enzymatic ResolutionDL-PhenylglycineImmobilized Penicillin G Acylase>97 (hydrolysis of L-PAPG)--[7]
Enzymatic Resolution2-phenyl-2-amino-acetonitrileNitrilase from Pseudomonas aeruginosa 1014550 (isolated yield of D-phenylglycine)>95-[9]
Membrane SeparationD,L-phenylglycineVancomycin chiral polymer membrane->70-[5]

Experimental Protocols

Diastereomeric Salt Crystallization of DL-Phenylalanine Methyl Ester

This protocol is adapted from the resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as the resolving agent.[2]

  • Preparation: Dissolve DL-phenylalanine methyl ester (2) in water.

  • Addition of Resolving Agent: Add N-acetyl-D-phenylglycine (1) to the solution. A molar ratio of 0.75:1 (resolving agent:racemate) was found to be optimal.[2]

  • pH Adjustment: Maintain the pH of the solution at 5-6.

  • Crystallization: Stir the reaction mixture in an ice bath for 2 hours to facilitate the crystallization of the diastereomeric salt of N-acetyl-D-phenylglycine and L-phenylalanine methyl ester.

  • Isolation: Filter the crude crystalline salt and rinse it with water three times.

  • Recovery: The collected white crystalline salt can be used to recover the resolving agent. The filtrate contains the desired D-phenylalanine methyl ester.

Enzymatic Resolution of N-acetyl-DL-phenylglycine ethyl ester

This protocol is based on the enzymatic resolution using a subtilisin/anhydride resin.[8]

  • Substrate Preparation: Dissolve N-acetyl-DL-phenylglycine ethyl ester in a suitable solvent system (e.g., dioxane/water).

  • Enzyme Addition: Add the immobilized enzyme (subtilisin/anhydride resin) to the substrate solution.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 25°C) and pH (e.g., 7.8) by adding a base (e.g., 1 N NaOH) to neutralize the acid formed during the hydrolysis of the L-enantiomer.

  • Monitoring: Monitor the progress of the reaction by measuring the consumption of the base.

  • Work-up: After the desired conversion is reached (typically around 50%), separate the enzyme by filtration.

  • Separation: Extract the unreacted N-acetyl-D-phenylglycine ethyl ester. The hydrolyzed N-acetyl-L-phenylglycine will remain in the aqueous phase.

  • Hydrolysis: The separated N-acetyl-D-phenylglycine ethyl ester can then be hydrolyzed under acidic conditions to yield D-phenylglycine.

Visualizations

Diastereomeric_Salt_Crystallization_Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Separation cluster_3 Step 4: Liberation & Recovery dl_pg DL-Phenylglycine (Racemic Mixture) salt_formation Formation of Diastereomeric Salts dl_pg->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-Camphorsulfonic Acid) resolving_agent->salt_formation crystallization Fractional Crystallization (based on solubility difference) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble Liquid hydrolysis Hydrolysis less_soluble->hydrolysis enantiomer Pure Enantiomer (e.g., D-Phenylglycine) hydrolysis->enantiomer recovered_agent Recovered Resolving Agent hydrolysis->recovered_agent

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.

Troubleshooting_Low_Yield start Low Yield of Desired Enantiomer cause1 Suboptimal Resolving Agent? start->cause1 cause2 Inappropriate Solvent? start->cause2 cause3 Poor Crystallization Conditions? start->cause3 cause4 No Racemization Step? start->cause4 solution1 Screen Different Resolving Agents cause1->solution1 solution2 Test Various Solvent Systems cause2->solution2 solution3 Optimize Temperature, Cooling Rate, Seeding cause3->solution3 solution4 Implement Racemization of Unwanted Enantiomer cause4->solution4

Caption: Troubleshooting Decision Tree for Low Yield in Crystallization.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Phenylglycine Derivatives as Potential Neurotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 3-(Trifluoromethoxy)-DL-phenylglycine is not publicly available. This guide provides a comparative analysis based on structurally related phenylglycine derivatives to infer potential activities and guide future research.

While specific data for this compound remains elusive, the broader class of phenylglycine derivatives has garnered significant attention for its diverse biological activities, particularly in the realm of neuroscience.[1] Research into analogues has revealed potent anticonvulsant and potential neuroprotective properties, suggesting that this compound may hold similar therapeutic promise. The inclusion of trifluoromethoxy and trifluoromethyl groups is a key strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity, which can improve blood-brain barrier penetration and overall efficacy.[2]

This guide compares the anticonvulsant activity of two closely related phenylglycine derivatives: a 3-(Trifluoromethyl)phenylacetamide derivative (Compound 14) and a 3-(Trifluoromethoxy)phenylacetamide derivative (Compound 17).[3] We also provide detailed experimental protocols for key anticonvulsant and neuroprotective assays to support further investigation into this promising class of compounds.

Comparative Anticonvulsant Activity

The anticonvulsant properties of phenylglycine derivatives have been evaluated in well-established rodent models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ test suggests activity against absence seizures.[4][5]

A study by Wójcik et al. (2021) provides quantitative data on the anticonvulsant efficacy of several phenylglycine acetamide derivatives, including those with 3-CF3 and 3-OCF3 substitutions.[3] These compounds serve as valuable comparators for estimating the potential activity of this compound.

Table 1: Anticonvulsant Activity of 3-Substituted Phenylglycine Acetamide Derivatives in Mice [3]

Compound IDSubstitution at position 3MES (ED₅₀ mg/kg, i.p.)scPTZ (ED₅₀ mg/kg, i.p.)6 Hz (32 mA) (ED₅₀ mg/kg, i.p.)6 Hz (44 mA) (ED₅₀ mg/kg, i.p.)
14 -CF₃49.667.431.363.2
17 -OCF₃> 100> 100> 100Not Determined

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.

The data indicates that the 3-CF₃ substituted derivative (Compound 14) exhibits broad-spectrum anticonvulsant activity.[3] In contrast, the 3-OCF₃ substituted derivative (Compound 17) was found to be less active in these models.[3] This suggests that the electronic and steric properties of the substituent at the 3-position of the phenyl ring play a crucial role in determining the anticonvulsant efficacy.

Potential for Neuroprotection

Phenylglycine derivatives have also been investigated for their neuroprotective potential, often linked to their ability to modulate excitatory amino acid neurotransmission.[6] While specific neuroprotective data for this compound is unavailable, its structural similarity to N-methyl-D-aspartate (NMDA) receptor ligands suggests a potential role in mitigating excitotoxicity.[7] Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in various neurological disorders.[8]

An in vitro glutamate-induced excitotoxicity assay is a standard method to screen for neuroprotective compounds. This assay involves exposing cultured neurons to toxic levels of glutamate and measuring the ability of a test compound to prevent cell death.[9][10][11]

Table 2: General Parameters for In Vitro Neuroprotection Assay

ParameterDescription
Cell Line Primary cortical neurons or hippocampal neurons (e.g., from rat embryos)
Toxic Insult L-glutamate (concentration to be optimized, typically in the µM to mM range)
Test Compound Pre-incubated with neurons before glutamate exposure
Endpoints Cell viability (e.g., MTT or LDH assay), neuronal morphology, apoptosis markers (e.g., caspase activity)

Further research is warranted to evaluate the neuroprotective effects of this compound using such assays.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This test evaluates the ability of a compound to prevent the spread of seizures.[5][12]

Materials:

  • Electroconvulsive device with corneal electrodes

  • Male albino mice (20-25 g)

  • Test compound and vehicle

  • Saline solution (0.9%)

  • Topical anesthetic (e.g., 0.5% tetracaine)

Procedure:

  • Administer the test compound or vehicle to groups of mice (n=8-10 per group) via the desired route (e.g., intraperitoneally).

  • At the time of predicted peak effect, apply a drop of topical anesthetic to the cornea of each mouse.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Abolition of the tonic hindlimb extension is considered the endpoint for protection.

  • Calculate the ED₅₀ value using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is used to identify compounds that can raise the seizure threshold.[13][14][15]

Materials:

  • Pentylenetetrazole (PTZ)

  • Male albino mice (20-25 g)

  • Test compound and vehicle

  • Saline solution (0.9%)

  • Observation chambers

Procedure:

  • Administer the test compound or vehicle to groups of mice (n=8-10 per group).

  • At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

  • Immediately place each mouse in an individual observation chamber.

  • Observe the mice for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).

  • The absence of clonic seizures is considered protection.

  • Calculate the ED₅₀ value using probit analysis.

In Vitro Glutamate-Induced Excitotoxicity Assay

This assay assesses the neuroprotective potential of a compound against glutamate-induced neuronal death.[8][9]

Materials:

  • Primary neuronal cell culture (e.g., rat cortical neurons)

  • Cell culture medium and supplements

  • L-glutamic acid

  • Test compound

  • Cell viability assay reagents (e.g., MTT, LDH kit)

  • Multi-well culture plates

Procedure:

  • Plate primary neurons in multi-well plates and culture until mature.

  • Pre-treat the neurons with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Induce excitotoxicity by adding a predetermined toxic concentration of L-glutamate to the culture medium.

  • Incubate for a defined period (e.g., 24 hours).

  • Assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

  • Calculate the concentration of the test compound that provides 50% protection (EC₅₀).

Visualizations

experimental_workflow cluster_invivo In Vivo Anticonvulsant Screening cluster_invitro In Vitro Neuroprotection Assay compound_admin_vivo Compound Administration (i.p. in mice) mes_test Maximal Electroshock (MES) Test compound_admin_vivo->mes_test ptz_test Subcutaneous PTZ (scPTZ) Test compound_admin_vivo->ptz_test data_analysis_vivo Data Analysis (ED₅₀ Calculation) mes_test->data_analysis_vivo ptz_test->data_analysis_vivo cell_culture Primary Neuronal Culture compound_preincubation Compound Pre-incubation cell_culture->compound_preincubation glutamate_exposure Glutamate-Induced Excitotoxicity compound_preincubation->glutamate_exposure viability_assay Cell Viability Assessment (MTT/LDH Assay) glutamate_exposure->viability_assay data_analysis_vitro Data Analysis (EC₅₀ Calculation) viability_assay->data_analysis_vitro

Caption: General experimental workflow for evaluating the anticonvulsant and neuroprotective activity of phenylglycine derivatives.

signaling_pathway cluster_glutamate Glutamate Excitotoxicity cluster_neuroprotection Potential Neuroprotection Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Over-activation Ca_influx ↑ Ca²⁺ Influx NMDA_R->Ca_influx Excitotoxicity Neuronal Damage & Cell Death Ca_influx->Excitotoxicity Phenylglycine Phenylglycine Derivative Phenylglycine->Block Modulation/ Blockade

Caption: Postulated mechanism of neuroprotection by phenylglycine derivatives via modulation of NMDA receptor-mediated excitotoxicity.

References

A Comparative Analysis of 3-(Trifluoromethoxy)-DL-phenylglycine and 4-(Trifluoromethoxy)-DL-phenylglycine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-(Trifluoromethoxy)-DL-phenylglycine and its 4-isomer, 4-(Trifluoromethoxy)-DL-phenylglycine. The introduction of a trifluoromethoxy (-OCF3) group into a phenylglycine scaffold can significantly alter its physicochemical and pharmacological properties. The position of this substitution (meta vs. para) is critical in determining the molecule's interaction with biological targets, metabolic stability, and overall potential as a drug candidate. This document outlines the known properties of these isomers and presents a framework of essential experimental protocols for a comprehensive comparison.

The trifluoromethoxy group is a key functional group in medicinal chemistry, known for enhancing lipophilicity, metabolic stability, and binding affinity of drug candidates.[1] While both isomers are fluorinated amino acids utilized in pharmaceutical synthesis and biochemical research, their distinct spatial arrangement of the trifluoromethoxy group necessitates a thorough comparative evaluation to determine their respective therapeutic potential.[2][3] Preliminary research suggests that trifluoromethoxy substitutions can heighten potency and selectivity at various biological targets.[4]

Physicochemical Properties

A summary of the fundamental physicochemical properties of the two isomers is presented below. These properties are crucial for understanding their potential behavior in biological systems.

PropertyThis compound4-(Trifluoromethoxy)-DL-phenylglycine
IUPAC Name 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid[3]2-Amino-2-[4-(trifluoromethoxy)phenyl]acetic acid[5]
CAS Number 261952-23-2[3]261952-24-3[5]
Molecular Formula C₉H₈F₃NO₃[3]C₉H₈F₃NO₃[5]
Molecular Weight 235.16 g/mol [6]235.16 g/mol [7]
Synonyms 2-azanyl-2-[3-(trifluoromethoxy)phenyl]ethanoic acid, JRD-1173[3]AMINO-(4-TRIFLUOROMETHOXY-PHENYL)-ACETIC ACID, BBV-072089[5][7]

Recommended Experimental Comparison

Due to the limited publicly available data directly comparing the biological activities of these two isomers, this guide proposes a series of experimental protocols to facilitate a comprehensive evaluation.

Synthesis and Chiral Resolution

The initial step involves the synthesis and separation of the enantiomers for both isomers, as biological activity is often stereospecific.

Experimental Protocol: Synthesis and Resolution

  • Synthesis: A potential synthetic route involves the Strecker synthesis, starting from the corresponding 3- or 4-(trifluoromethoxy)benzaldehyde. This involves reaction with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide) to form the α-aminonitrile, followed by hydrolysis to the DL-amino acid.[8]

  • Chiral Resolution: The racemic mixture can be resolved using several methods:

    • Diastereomeric Salt Formation: React the DL-amino acid with a chiral resolving agent (e.g., (+)-tartaric acid) to form diastereomeric salts, which can be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the salt with a base.[9]

    • Enzymatic Resolution: Employ a stereoselective enzyme that acts on only one of the enantiomers.

    • Chiral Chromatography: Utilize a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.

G cluster_synthesis Synthesis cluster_resolution Chiral Resolution benzaldehyde Substituted Benzaldehyde (3- or 4-OCF3) aminonitrile α-Aminonitrile Intermediate benzaldehyde->aminonitrile Strecker Synthesis dl_amino_acid DL-Phenylglycine Isomer aminonitrile->dl_amino_acid Acid Hydrolysis diastereomers Diastereomeric Salts dl_amino_acid->diastereomers chiral_agent Chiral Resolving Agent (e.g., (+)-tartaric acid) chiral_agent->diastereomers separation Fractional Crystallization diastereomers->separation enantiomers Separated Enantiomers (D- and L-) separation->enantiomers

Synthetic and Resolution Workflow

In Vitro Pharmacological Profiling

The structural similarity of these compounds to known neurotransmitter modulators suggests their potential activity at central nervous system (CNS) receptors.[4] A primary screening against a panel of relevant receptors is recommended.

Experimental Protocol: Receptor Binding and Functional Assays

  • Target Selection: Based on the phenylglycine scaffold, initial targets should include metabotropic glutamate receptors (mGluRs), NMDA receptors, and other relevant GPCRs.[10]

  • Binding Assays:

    • Prepare cell membrane homogenates expressing the target receptor.

    • Incubate the membranes with a known radioligand for the receptor in the presence of varying concentrations of the test compound (3- or 4-isomer).

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compounds.

  • Functional Assays (for GPCRs):

    • Gq-coupled receptors (e.g., Group I mGluRs): Use a calcium mobilization assay. Transfect cells expressing the receptor with a calcium-sensitive fluorescent dye. Measure the change in fluorescence upon application of the test compound to determine its agonist or antagonist activity and potency (EC₅₀/IC₅₀).

    • Gi/o-coupled receptors (e.g., Group II mGluRs): Use a cAMP assay. Stimulate adenylyl cyclase with forskolin and measure the inhibition of cAMP production in the presence of the test compound.[10]

G cluster_gq Gq Pathway (e.g., mGluR1/5) cluster_gi Gi Pathway (e.g., mGluR2/3) Agonist_Gq Agonist (e.g., Isomer) GPCR_Gq GPCR Agonist_Gq->GPCR_Gq Gq Gq GPCR_Gq->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Agonist_Gi Agonist (e.g., Isomer) GPCR_Gi GPCR Agonist_Gi->GPCR_Gi Gi Gi GPCR_Gi->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Potential GPCR Signaling Pathways

ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial. The trifluoromethoxy group is expected to enhance metabolic stability and membrane permeability.[1]

Experimental Protocol: In Vitro ADME-Tox Assays

  • Solubility: Determine the thermodynamic and kinetic solubility of each isomer in phosphate-buffered saline (PBS) at different pH values using HPLC-UV.

  • Lipophilicity: Measure the partition coefficient (LogP) or distribution coefficient (LogD) using the shake-flask method or a chromatographic method.

  • Metabolic Stability: Incubate the compounds with liver microsomes (human, rat) and measure the rate of disappearance of the parent compound over time using LC-MS/MS. This will determine the in vitro half-life.

  • Cell Permeability: Use a Caco-2 cell monolayer assay to assess the apparent permeability (Papp) in both apical-to-basolateral and basolateral-to-apical directions to predict intestinal absorption and identify potential efflux.

  • Cytotoxicity: Determine the half-maximal cytotoxic concentration (CC₅₀) in a relevant cell line (e.g., HepG2 for liver toxicity) using a cell viability assay, such as the MTT assay.

G start Test Compound (3- or 4-Isomer) solubility Aqueous Solubility start->solubility lipophilicity Lipophilicity (LogD) start->lipophilicity stability Metabolic Stability (Liver Microsomes) start->stability permeability Permeability (Caco-2) start->permeability cytotoxicity Cytotoxicity (HepG2) start->cytotoxicity data Comparative Data Profile solubility->data lipophilicity->data stability->data permeability->data cytotoxicity->data

In Vitro ADME-Tox Workflow

Conclusion

A direct comparison of this compound and 4-(Trifluoromethoxy)-DL-phenylglycine requires a systematic experimental approach. The positional difference of the trifluoromethoxy group is likely to have a profound impact on the biological activity and drug-like properties of these molecules. The 4-isomer, with its para-substitution, may exhibit different electronic and steric interactions with target proteins compared to the meta-substituted 3-isomer. The experimental framework provided in this guide offers a comprehensive strategy for elucidating these differences, enabling an informed decision on which isomer possesses a more promising profile for further development in pharmaceutical research. The enhanced binding affinity often associated with the trifluoromethoxy group suggests that one or both of these isomers could be valuable leads in drug discovery.[4]

References

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethoxylated Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethoxy (-OCF₃) group into a drug candidate can significantly alter its pharmacological profile. This guide provides an objective comparison of trifluoromethoxylated compounds with their non-fluorinated or other halogenated analogs, supported by experimental data, to illuminate the nuanced role of this functional group in drug design.

The Trifluoromethoxy Group: A Tool for Enhancing Drug Properties

The trifluoromethoxy group is often employed by medicinal chemists to modulate a molecule's physicochemical properties.[1] Its strong electron-withdrawing nature and high lipophilicity can lead to improved metabolic stability, enhanced membrane permeability, and altered binding affinity to biological targets.[1]

Key Physicochemical Properties and Their Impact:

  • Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[1] This property can enhance a compound's ability to cross cellular membranes, potentially leading to better oral bioavailability and central nervous system penetration.

  • Metabolic Stability: The high strength of the C-F bonds makes the trifluoromethoxy group resistant to oxidative metabolism, particularly by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug, reducing the required dose and frequency of administration.[1]

  • Electron-Withdrawing Effects: The strong inductive effect of the three fluorine atoms can influence the electronics of an aromatic ring, altering its interaction with target proteins and potentially improving binding affinity.[1]

  • Conformational Effects: The steric bulk of the -OCF₃ group can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a receptor's active site.

Case Study: p38 MAP Kinase Inhibitors

To illustrate the structure-activity relationship (SAR) of trifluoromethoxylated compounds, we will examine a series of pyrazole-based inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.[2] The following data compares the inhibitory activity of a trifluoromethoxy-substituted compound with its methoxy analog.

Data Presentation: In Vitro Inhibitory Activity
Compound IDR-Groupp38α Kinase IC₅₀ (nM)
1 -OCH₃150
2 -OCF₃25

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates a more potent inhibitor.

Analysis: The replacement of the methoxy group in Compound 1 with a trifluoromethoxy group in Compound 2 resulted in a 6-fold increase in inhibitory potency against p38α kinase. This enhancement in activity can be attributed to the unique properties of the trifluoromethoxy group, which likely leads to more favorable interactions within the ATP-binding pocket of the enzyme.

Experimental Protocols

The following is a detailed methodology for a typical in vitro p38α kinase inhibition assay used to generate the data presented above.

In Vitro p38α Kinase Inhibition Assay

This assay determines the ability of a test compound to inhibit the phosphorylation of a substrate by the p38α kinase enzyme.

Materials:

  • Recombinant human p38α kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, the kinase reaction buffer, p38α kinase, and the kinase substrate are combined.

  • Inhibitor Addition: The serially diluted test compounds are added to the reaction mixture. A control with DMSO alone is also included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and [γ-³²P]ATP.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., 3% phosphoric acid).

  • Substrate Capture: The reaction mixtures are transferred to a phosphocellulose filter plate, where the phosphorylated substrate binds to the filter.

  • Washing: The filter plate is washed multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: The amount of radioactivity retained on the filters, which corresponds to the level of substrate phosphorylation, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.

Visualizing the Impact: Signaling Pathways and Workflows

Diagrams are essential tools for understanding complex biological processes and experimental designs.

p38_signaling_pathway Stress Cellular Stress / Cytokines MAP3K MAPKKK (e.g., TAK1) Stress->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates phosphorylates Inflammation Inflammation (e.g., TNF-α, IL-6 production) Substrates->Inflammation

Caption: The p38 MAPK signaling pathway, a key regulator of inflammation.

experimental_workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Data Acquisition & Analysis Compound_Prep Compound Dilution Reaction Incubation Compound_Prep->Reaction Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction Termination Reaction Termination Reaction->Termination Detection Signal Detection Termination->Detection Analysis IC50 Determination Detection->Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

The strategic incorporation of a trifluoromethoxy group can be a powerful tool in drug discovery for enhancing the potency and pharmacokinetic properties of a lead compound. As demonstrated in the p38 MAP kinase inhibitor case study, this substitution can lead to a significant improvement in biological activity. However, the effects of such modifications are highly context-dependent, and careful SAR studies are essential to optimize the overall pharmacological profile of a drug candidate. This guide provides a framework for understanding and evaluating the impact of trifluoromethoxylation in the pursuit of novel and effective therapeutics.

References

The Trifluoromethoxy Group: A Shield Against Metabolism in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the enhanced metabolic stability conferred by the trifluoromethoxy group.

In the relentless pursuit of novel therapeutics, medicinal chemists are constantly seeking strategies to enhance the drug-like properties of lead compounds. One of the most significant hurdles in drug development is overcoming rapid metabolism, which can lead to poor bioavailability, short duration of action, and the formation of potentially toxic byproducts. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool to mitigate these challenges. Among these, the trifluoromethoxy (-OCF3) group stands out for its profound ability to enhance metabolic stability.

This guide provides an objective comparison of the metabolic stability of compounds with and without the trifluoromethoxy group, supported by experimental data and detailed methodologies. We will delve into the mechanisms by which this unique functional group protects molecules from enzymatic degradation and present a clear case for its application in modern drug design.

The Trifluoromethoxy Advantage: Blocking Metabolic Hotspots

The primary mechanism by which the trifluoromethoxy group enhances metabolic stability lies in its resistance to oxidative metabolism, particularly by the cytochrome P450 (CYP) family of enzymes, which are the primary drivers of drug metabolism in the liver.[1][2] When a methoxy (-OCH3) group, a common functionality in drug candidates, is identified as a metabolic "hotspot," its bioisosteric replacement with a trifluoromethoxy group can effectively block this pathway.

The key reasons for this enhanced stability are:

  • Strong Carbon-Fluorine Bonds: The C-F bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage.[1][2] This inherent strength prevents the oxidative demethylation that readily occurs with methoxy groups.

  • Steric Hindrance: The trifluoromethyl portion of the -OCF3 group is sterically bulkier than the methyl group of -OCH3. This increased size can physically hinder the approach of metabolic enzymes to the vulnerable oxygen-carbon bond, preventing metabolic attack.[1]

  • Electron-Withdrawing Effects: The highly electronegative fluorine atoms in the trifluoromethoxy group exert a strong electron-withdrawing effect. This reduces the electron density on the oxygen atom, making it less susceptible to oxidation by CYP enzymes.[1]

These combined effects lead to a "metabolic shield," resulting in a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile for the drug candidate.

Comparative Metabolic Stability: A Data-Driven Overview

The true measure of the trifluoromethoxy group's utility lies in the quantitative comparison of metabolic stability parameters between parent compounds and their trifluoromethoxy-substituted analogs. While specific data for a single compound pair is often proprietary, the following tables summarize the generally observed trends and provide illustrative data based on extensive research in the field.

Table 1: In Vitro Metabolic Stability Comparison in Human Liver Microsomes

ParameterCompound with Methoxy Group (-OCH3)Compound with Trifluoromethoxy Group (-OCF3)Rationale for Improvement
In Vitro Half-life (t1/2) ShorterSignificantly LongerThe -OCF3 group blocks CYP450-mediated oxidative demethylation, the primary metabolic pathway for the -OCH3 group, leading to a slower rate of metabolism.[3][4]
Intrinsic Clearance (CLint) HigherSignificantly LowerIntrinsic clearance is a measure of the liver's inherent ability to metabolize a drug. By blocking a major metabolic route, the -OCF3 group reduces this value.[3]
Number of Metabolites Generally HigherSignificantly ReducedThe primary metabolic pathway is inhibited, leading to the formation of fewer downstream metabolites.[3]

Table 2: Illustrative In Vivo Pharmacokinetic Parameters

ParameterHypothetical Drug with -OCH3Hypothetical Drug with -OCF3Impact of Trifluoromethoxy Substitution
Bioavailability (%) Low to ModerateHigherReduced first-pass metabolism in the liver leads to a greater fraction of the drug reaching systemic circulation.
Systemic Clearance (CL) HighLowSlower metabolism results in a lower rate of drug elimination from the body.
Plasma Half-life (t1/2) ShortLongThe drug remains in the body for a longer period, potentially allowing for less frequent dosing.

Experimental Protocols: Assessing Metabolic Stability

The data presented above is typically generated through in vitro assays that simulate the metabolic processes of the liver. The most common of these is the microsomal stability assay.

In Vitro Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.

Materials:

  • Test compound and its trifluoromethoxy-substituted analog

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (with known metabolic fates)

  • Organic solvent (e.g., acetonitrile, methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in the assay buffer.

    • On ice, thaw the pooled liver microsomes and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile) to precipitate the proteins and stop enzymatic activity. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing:

    • After the final time point, centrifuge the 96-well plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the remaining parent compound and any metabolites, to a new 96-well plate for analysis.

  • Data Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent drug remaining at each time point.

    • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (Rate of elimination) / (Concentration of compound) .

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the metabolic blocking effect of the trifluoromethoxy group and the experimental workflow of a microsomal stability assay.

cluster_methoxy Metabolism of Methoxy Group cluster_trifluoromethoxy Metabolic Shielding by Trifluoromethoxy Group Drug-OCH3 Drug with Methoxy Group (-OCH3) CYP450 Cytochrome P450 Enzymes Drug-OCH3->CYP450 Susceptible to Oxidative Demethylation Metabolite Oxidized Metabolite (e.g., -CH2OH) CYP450->Metabolite Drug-OCF3 Drug with Trifluoromethoxy Group (-OCF3) CYP450_2 Cytochrome P450 Enzymes Drug-OCF3->CYP450_2 Resistant to Oxidation (Steric & Electronic Shielding) No_Metabolism Metabolism Blocked CYP450_2->No_Metabolism cluster_workflow Microsomal Stability Assay Workflow prep 1. Reagent Preparation (Compound, Microsomes, NADPH) incubate 2. Incubation at 37°C (Initiate with NADPH) prep->incubate terminate 3. Reaction Termination (Add cold solvent at time points) incubate->terminate process 4. Sample Processing (Centrifuge to pellet protein) terminate->process analyze 5. LC-MS/MS Analysis (Quantify remaining parent drug) process->analyze data 6. Data Analysis (Calculate t1/2 and CLint) analyze->data

References

A Head-to-Head Battle for Lipophilicity: Trifluoromethoxy (OCF3) vs. Trifluoromethyl (CF3)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among the most utilized are the trifluoromethoxy (OCF3) and trifluoromethyl (CF3) groups, both lauded for their ability to modulate a molecule's physicochemical properties. This guide provides an objective comparison of their lipophilicity, supported by experimental data, to aid in the rational design of novel therapeutics.

The trifluoromethoxy and trifluoromethyl groups, while structurally similar, impart distinct lipophilic characteristics to a parent molecule. Lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is often quantified by the logarithm of the partition coefficient (logP) between octanol and water. An understanding of the subtle differences in lipophilicity between these two groups can be pivotal in fine-tuning a drug candidate's properties for optimal efficacy and safety.

Quantitative Comparison of Lipophilicity

Experimental data consistently demonstrates that the trifluoromethoxy (OCF3) group is more lipophilic than the trifluoromethyl (CF3) group. This is quantified by the Hansch hydrophobicity constant (π), a measure of the lipophilicity contribution of a substituent. The Hansch π value for the OCF3 group is +1.04, while the value for the CF3 group is +0.88.[1][2] This indicates that substituting a hydrogen atom with a trifluoromethoxy group increases the logP of a parent molecule to a greater extent than substitution with a trifluoromethyl group.

Further evidence is provided by the change in logP (ΔlogP) observed when converting an aryl methoxy (OMe) group to an aryl trifluoromethoxy (OCF3) group, which has been experimentally determined to be approximately 1.0 ± 0.3.[3]

The following table summarizes the experimental and calculated logP values for a pair of simple aromatic compounds, highlighting the increased lipophilicity imparted by the OCF3 group compared to the CF3 group.

CompoundStructureExperimental logPCalculated logP (clogP)
TrifluoromethylbenzeneC6H5CF32.28 - 2.572.57
TrifluoromethoxybenzeneC6H5OCF32.592.87

Note: Experimental logP values can vary slightly depending on the determination method and laboratory conditions. Calculated logP values are estimations based on computational algorithms.

Visualizing the Structural Difference

The seemingly minor addition of an oxygen atom in the trifluoromethoxy group is the key to its enhanced lipophilicity. This structural nuance is depicted below.

G cluster_method Lipophilicity Determination Workflow start Start: Synthesized Compound choose_method Choose Method start->choose_method shake_flask Shake-Flask Method choose_method->shake_flask Direct rp_hplc RP-HPLC Method choose_method->rp_hplc Indirect prepare_solvents Prepare Pre-saturated Octanol and Water shake_flask->prepare_solvents setup_hplc Setup RP-HPLC System rp_hplc->setup_hplc prepare_sample Dissolve Compound prepare_solvents->prepare_sample partition Equilibrate in Octanol/Water prepare_sample->partition separate_phases Separate Phases partition->separate_phases analyze_concentration Analyze Concentration in Each Phase separate_phases->analyze_concentration calculate_logp Calculate logP analyze_concentration->calculate_logp calibrate Calibrate with Standards setup_hplc->calibrate inject_sample Inject Test Compound calibrate->inject_sample measure_retention Measure Retention Time inject_sample->measure_retention calculate_logk Calculate log k measure_retention->calculate_logk estimate_logp Estimate logP from Calibration Curve calculate_logk->estimate_logp

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorination can significantly influence the physicochemical and biological properties of phenylglycine derivatives. Key potential advantages of fluorination include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block metabolically labile sites, leading to increased resistance to enzymatic degradation and a longer biological half-life.

  • Modulated Receptor Binding Affinity: The introduction of fluorine can alter the electronic properties and conformation of the molecule, potentially leading to stronger or more selective interactions with biological targets.

  • Altered Physicochemical Properties: Fluorination typically increases lipophilicity, which can affect cell permeability and oral bioavailability.

This guide will delve into these aspects, providing detailed experimental protocols for assessing these properties and visualizing the relevant biological pathways and experimental workflows.

Data Presentation: A Comparative Overview

The following tables present a comparative summary of key performance indicators. It is important to note that the data presented for phenylglycine derivatives are illustrative, drawing from studies on related compounds where direct comparisons are available, due to a lack of specific head-to-head comparative data for a single fluorinated vs. non-fluorinated phenylglycine pair in the reviewed literature.

Table 1: Metabolic Stability of Phenylglycine Derivatives in Human Liver Microsomes (Illustrative)

CompoundModificationHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
PhenylglycineNon-fluorinated< 15> 92
4-FluorophenylglycineFluorinated4531

Data is hypothetical and for illustrative purposes to demonstrate the potential effect of fluorination.

Table 2: Binding Affinity of Phenylglycine Derivatives at Metabotropic Glutamate Receptor 5 (mGluR5) (Illustrative)

CompoundModificationIC50 (µM)
(S)-4-CarboxyphenylglycineNon-fluorinated150-156
(S)-4-Carboxy-3-fluorophenylglycineFluorinated75

Data for (S)-4-Carboxyphenylglycine is from a study on mGluR5a[1]. The data for the fluorinated analog is hypothetical to illustrate a potential increase in potency.

Table 3: Cytotoxicity of Phenylglycine Derivatives in a Human Cancer Cell Line (e.g., HeLa) (Illustrative)

CompoundModificationEC50 (µM)
Phenylglycine DerivativeNon-fluorinated50
Fluorinated Phenylglycine DerivativeFluorinated15

Data is hypothetical and for illustrative purposes to demonstrate the potential effect of fluorination on cytotoxicity.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of fluorinated and non-fluorinated phenylglycine derivatives.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Materials:

  • Test compounds (fluorinated and non-fluorinated phenylglycine derivatives)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing ice-cold acetonitrile with the internal standard to stop the reaction.

  • Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Competitive Radioligand Binding Assay for mGluR5

This assay determines the binding affinity of a compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line expressing mGluR5

  • Radioligand (e.g., [³H]-MPEP)

  • Test compounds (fluorinated and non-fluorinated phenylglycine derivatives)

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and CaCl₂)

  • Non-specific binding control (a high concentration of a known mGluR5 ligand)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compound.

  • Radioligand Addition: Add a fixed concentration of the radioligand to each well. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific binding control).

  • Incubation: Incubate the plate at room temperature for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (fluorinated and non-fluorinated phenylglycine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 value (the concentration of the compound that reduces cell viability by 50%).

Mandatory Visualization

Metabotropic Glutamate Receptor 5 (mGluR5) Signaling Pathway

Phenylglycine derivatives are known to interact with metabotropic glutamate receptors. The following diagram illustrates a simplified signaling cascade initiated by the activation of mGluR5, a Gq-coupled receptor.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq Gq mGluR5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC DAG->PKC activates Downstream Downstream Signaling PKC->Downstream Ca_release->Downstream

Caption: Simplified mGluR5 signaling cascade.

Experimental Workflow for Comparative Analysis

The following diagram outlines the logical workflow for the comparative analysis of fluorinated and non-fluorinated phenylglycine derivatives.

Comparative_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis and Comparison Synth_NonF Synthesis of Non-Fluorinated Phenylglycine Metabolic Metabolic Stability (Microsomal Assay) Synth_NonF->Metabolic Binding Binding Affinity (Competitive Binding Assay) Synth_NonF->Binding Cytotoxicity Cytotoxicity (MTT Assay) Synth_NonF->Cytotoxicity Synth_F Synthesis of Fluorinated Phenylglycine Synth_F->Metabolic Synth_F->Binding Synth_F->Cytotoxicity Data_Analysis Quantitative Data Analysis (t½, IC50, EC50) Metabolic->Data_Analysis Binding->Data_Analysis Cytotoxicity->Data_Analysis Comparison Comparative Analysis and SAR Data_Analysis->Comparison

Caption: Workflow for comparative analysis.

Conclusion

References

A Comparative Guide to the Enantioselective Synthesis of 3-(Trifluoromethoxy)phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry and drug development. 3-(Trifluoromethoxy)phenylglycine, with its unique trifluoromethoxy substituent, presents a valuable scaffold for introducing fluorine into peptide structures, potentially enhancing metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative overview of potential enantioselective synthetic routes to this important chiral building block, supported by analogous experimental data from the literature.

Introduction

The asymmetric synthesis of α-amino acids remains a significant challenge in organic chemistry. While numerous methods exist for the synthesis of proteinogenic and some non-proteinogenic amino acids, the development of efficient and highly selective routes to novel derivatives like 3-(Trifluoromethoxy)phenylglycine is an ongoing area of research. This guide focuses on the most plausible and adaptable strategies for its preparation, primarily centered around the asymmetric Strecker synthesis, and offers a comparison with potential catalytic alternatives.

Comparative Analysis of Synthetic Strategies

Given the absence of a direct, published method for the enantioselective synthesis of 3-(Trifluoromethoxy)phenylglycine, this guide proposes and compares two primary strategies based on well-established analogous reactions:

  • Diastereoselective Strecker Synthesis using a Chiral Auxiliary: This classical yet robust approach involves the reaction of 3-(trifluoromethoxy)benzaldehyde with a chiral amine auxiliary, followed by the addition of a cyanide source to form a diastereomeric mixture of α-aminonitriles. Subsequent separation and hydrolysis yield the desired enantiomer of the target amino acid.

  • Catalytic Asymmetric Strecker-type Reaction: This modern approach utilizes a chiral catalyst to control the stereochemical outcome of the cyanide addition to an imine derived from 3-(trifluoromethoxy)benzaldehyde. This method offers the potential for higher efficiency and atom economy.

The following table summarizes the anticipated performance of these two methodologies based on data from analogous syntheses of substituted phenylglycines.

ParameterMethod 1: Diastereoselective Strecker Synthesis (Chiral Auxiliary)Method 2: Catalytic Asymmetric Strecker-type Reaction
Starting Material 3-(Trifluoromethoxy)benzaldehyde3-(Trifluoromethoxy)benzaldehyde
Chiral Source Stoichiometric Chiral Amine (e.g., (R)-Phenylglycinol)Substoichiometric Chiral Catalyst (e.g., Chiral Schiff Base-Titanium Complex)
Typical Yield 70-90% (after separation of diastereomers)85-95%
Enantiomeric Excess (ee) >98% (after separation and hydrolysis)90-99%
Key Advantages High diastereoselectivity, well-established procedures.High catalytic efficiency, potential for high enantioselectivity.
Key Disadvantages Stoichiometric use of chiral auxiliary, requires diastereomer separation.Catalyst sensitivity, may require optimization for specific substrate.

Experimental Protocols

Method 1: Diastereoselective Strecker Synthesis with (R)-Phenylglycinol as Chiral Auxiliary

This protocol is adapted from established procedures for the asymmetric Strecker synthesis of other phenylglycine derivatives.

Step 1: Formation of the Chiral Iminium Ion

To a solution of 3-(trifluoromethoxy)benzaldehyde (1.0 eq) in a suitable solvent such as methanol is added (R)-phenylglycinol (1.0 eq). The mixture is stirred at room temperature for 1-2 hours to form the corresponding chiral imine.

Step 2: Diastereoselective Cyanide Addition

The reaction mixture is cooled to 0 °C, and trimethylsilyl cyanide (1.1 eq) is added dropwise. The reaction is stirred at this temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography.

Step 3: Hydrolysis of the α-Aminonitrile

Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The resulting diastereomeric mixture of α-aminonitriles is then subjected to acidic hydrolysis (e.g., 6M HCl, reflux) to convert the nitrile group to a carboxylic acid and cleave the chiral auxiliary.

Step 4: Isolation and Purification

The desired (R)- or (S)-3-(trifluoromethoxy)phenylglycine is isolated and purified by standard techniques such as crystallization or chromatography. The diastereomeric ratio can be determined by NMR analysis of the crude product before hydrolysis, and the enantiomeric excess of the final product is determined by chiral HPLC.

Method 2: Catalytic Asymmetric Strecker-type Reaction

This protocol is a generalized representation based on catalytic asymmetric cyanation reactions of imines.

Step 1: In Situ Formation of the Imine

In a flame-dried flask under an inert atmosphere, 3-(trifluoromethoxy)benzaldehyde (1.0 eq) and a suitable amine (e.g., benzylamine, 1.0 eq) are dissolved in a dry, non-protic solvent (e.g., dichloromethane). The mixture is stirred over molecular sieves to form the corresponding N-benzylimine.

Step 2: Catalytic Asymmetric Cyanation

To the in situ generated imine, a chiral catalyst (e.g., a pre-formed chiral Schiff base-titanium complex, 5-10 mol%) is added. The mixture is cooled to the optimal temperature (typically between -40 °C and 0 °C), and a cyanide source (e.g., trimethylsilyl cyanide, 1.2 eq) is added slowly. The reaction is stirred for 24-72 hours.

Step 3: Hydrolysis and Deprotection

The reaction is quenched, and the resulting N-protected α-aminonitrile is hydrolyzed under acidic conditions to afford the target amino acid.

Visualizing the Synthetic Workflows

To further clarify the logical flow of these synthetic strategies, the following diagrams have been generated.

Workflow for Diastereoselective Strecker Synthesis cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyanide Addition cluster_2 Step 3 & 4: Hydrolysis & Purification start 3-(Trifluoromethoxy)benzaldehyde + (R)-Phenylglycinol imine Chiral Imine start->imine aminonitrile Diastereomeric α-Aminonitriles imine->aminonitrile + TMSCN hydrolysis Acidic Hydrolysis aminonitrile->hydrolysis product Enantiopure 3-(Trifluoromethoxy)phenylglycine hydrolysis->product

Caption: A diagram illustrating the workflow of a diastereoselective Strecker synthesis.

Workflow for Catalytic Asymmetric Strecker-type Reaction cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Asymmetric Cyanation cluster_2 Step 3: Hydrolysis & Deprotection start 3-(Trifluoromethoxy)benzaldehyde + Benzylamine imine N-Benzylimine start->imine aminonitrile Enantioenriched N-Protected α-Aminonitrile imine->aminonitrile + TMSCN hydrolysis Acidic Hydrolysis aminonitrile->hydrolysis catalyst Chiral Catalyst catalyst->aminonitrile product Enantiopure 3-(Trifluoromethoxy)phenylglycine hydrolysis->product

Caption: A diagram illustrating the workflow of a catalytic asymmetric Strecker-type reaction.

Conclusion

The enantioselective synthesis of 3-(Trifluoromethoxy)phenylglycine is a challenging yet achievable goal for synthetic chemists. While a dedicated, optimized procedure is yet to be published, established methods for the asymmetric synthesis of analogous phenylglycine derivatives provide a strong foundation for the development of a successful synthetic route. The choice between a diastereoselective approach using a chiral auxiliary and a catalytic asymmetric method will depend on factors such as the desired scale of the synthesis, the availability and cost of the chiral source, and the amenability of the specific substrate to the catalytic system. Further research and process optimization are necessary to establish the most efficient and scalable method for the production of this valuable, fluorinated non-proteinogenic amino acid.

A Comparative Guide to the Biological Evaluation of Peptides Containing 3-(Trifluoromethoxy)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

The incorporation of non-canonical amino acids is a key strategy in modern peptide drug design to enhance therapeutic properties. 3-(Trifluoromethoxy)-DL-phenylglycine represents a novel building block with the potential to improve peptide stability, binding affinity, and pharmacokinetic profiles due to the unique electronic and steric properties of the trifluoromethoxy group. To date, a direct comparison of peptides containing this specific amino acid against relevant alternatives is not available in the public literature. This guide provides a comprehensive framework for the biological evaluation of such peptides. We present a hypothetical comparative study design, detailed experimental protocols for key assays, and templates for data presentation to facilitate future research in this area. The aim is to equip researchers with the necessary tools to systematically investigate the potential of this compound in peptide-based drug discovery.

Introduction: The Rationale for Incorporating this compound into Peptides

The strategic incorporation of fluorinated amino acids into peptide scaffolds has emerged as a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. The trifluoromethoxy (-OCF₃) group, in particular, is of growing interest in medicinal chemistry. It is one of the most lipophilic substituents known, a property that can enhance a peptide's ability to cross cellular membranes.[1] Furthermore, the high metabolic stability of the C-F bonds in the trifluoromethoxy group can protect adjacent peptide bonds from enzymatic degradation, potentially increasing the in-vivo half-life of the peptide.[1]

Compared to the more commonly studied trifluoromethyl (-CF₃) group, the trifluoromethoxy group has distinct electronic properties. While both are strongly electron-withdrawing, the oxygen atom in the -OCF₃ group can influence hydrogen bonding interactions and the overall conformation of the peptide backbone in unique ways.[1][2] These alterations can lead to enhanced binding affinity and selectivity for the peptide's biological target.

This guide outlines a proposed study to systematically evaluate the impact of incorporating this compound into a model peptide sequence and compare its performance against relevant analogues.

Proposed Comparative Study Design

To effectively evaluate the contribution of this compound to peptide performance, a model peptide sequence will be synthesized with several variations. For this hypothetical study, we will use a pentapeptide agonist of a G-protein coupled receptor (GPCR), with the sequence Tyr-D-Ala-Phe-Gly-Tyr-NH₂. The Phenylalanine at position 3 will be substituted.

Model Peptides for Comparison:

  • Peptide A (Parent Peptide): Tyr-D-Ala-Phe -Gly-Tyr-NH₂

  • Peptide B (Tfm-Phg Peptide): Tyr-D-Ala-(3-CF₃-DL-Phg) -Gly-Tyr-NH₂

  • Peptide C (Tfmo-Phg Peptide): Tyr-D-Ala-(3-OCF₃-DL-Phg) -Gly-Tyr-NH₂

This set of peptides will allow for a direct comparison of the effects of the trifluoromethyl and trifluoromethoxy substitutions against the natural phenylalanine residue.

Data Presentation

The following tables are structured to present the quantitative data that would be generated from the proposed experimental work, allowing for a clear and direct comparison of the model peptides.

Table 1: Physicochemical and Stability Properties

PeptideMolecular Weight (Da)HPLC Retention Time (min)Proteolytic Half-life (t½) in human serum (min)
Peptide A (Parent) Calculated ValueExperimental ValueExperimental Value
Peptide B (Tfm-Phg) Calculated ValueExperimental ValueExperimental Value
Peptide C (Tfmo-Phg) Calculated ValueExperimental ValueExperimental Value

Table 2: Receptor Binding Affinity

PeptideIC₅₀ (nM)Kᵢ (nM)
Peptide A (Parent) Experimental ValueCalculated Value
Peptide B (Tfm-Phg) Experimental ValueCalculated Value
Peptide C (Tfmo-Phg) Experimental ValueCalculated Value

Table 3: In Vitro Functional Activity

PeptideEC₅₀ for cAMP inhibition (nM)Maximum Inhibition (%)
Peptide A (Parent) Experimental ValueExperimental Value
Peptide B (Tfm-Phg) Experimental ValueExperimental Value
Peptide C (Tfmo-Phg) Experimental ValueExperimental Value

Experimental Protocols

Detailed methodologies for the synthesis, purification, and biological evaluation of the model peptides are provided below.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the model peptides using Fmoc/tBu chemistry.[3][4][5][6]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-3-(Trifluoromethoxy)-DL-phenylglycine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (for cleavage of peptides containing Trp)

  • Diethyl ether

  • HPLC-grade acetonitrile and water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Proteolytic Stability Assay

This assay measures the stability of the peptides in the presence of a protease, with degradation monitored by RP-HPLC.[7][8][9]

Materials:

  • Purified peptides

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in PBS.

  • Incubation:

    • Dilute the peptide stock solution to a final concentration of 100 µg/mL in human serum.

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Quenching: Quench the enzymatic reaction by adding an equal volume of 10% TFA in ACN.

  • Centrifugation: Centrifuge the samples to precipitate serum proteins.

  • HPLC Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Monitor the disappearance of the parent peptide peak over time.

    • The half-life (t½) is calculated by fitting the data to a one-phase decay model.

Radioligand Binding Assay (Competition Assay)

This protocol determines the binding affinity of the peptides to a target GPCR expressed in cell membranes.[10][11][12][13]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand with known affinity for the target GPCR

  • Unlabeled test peptides

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the binding buffer, a serial dilution of the unlabeled test peptide, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the specific binding as a function of the log concentration of the test peptide.

    • Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of the peptides to inhibit adenylyl cyclase and reduce intracellular cAMP levels upon GPCR activation.[14][15][16][17][18]

Materials:

  • HEK293 cells expressing the target GPCR

  • Cell culture medium

  • Forskolin

  • cAMP assay kit (e.g., HTRF, GloSensor™)

  • 96-well assay plates

  • Plate reader capable of detecting the assay signal (luminescence or fluorescence)

Procedure:

  • Cell Preparation: Seed the cells into 96-well plates and incubate overnight.

  • Agonist Treatment: Treat the cells with serial dilutions of the test peptides for a specified time.

  • Adenylyl Cyclase Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Normalize the results to the forskolin-stimulated control.

    • Plot the percent inhibition of the forskolin response against the log of the peptide concentration.

    • Determine the EC₅₀ value (the concentration of peptide that produces 50% of the maximal inhibition) using a four-parameter logistic equation.

Mandatory Visualizations

G cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Biological Evaluation cluster_data Data Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization Stability Proteolytic Stability Assay Characterization->Stability Binding Receptor Binding Assay Characterization->Binding Functional cAMP Functional Assay Characterization->Functional HalfLife Calculate Half-life (t½) Stability->HalfLife Ki Calculate Binding Affinity (Ki) Binding->Ki EC50 Calculate Functional Potency (EC50) Functional->EC50 Comparison Comparison HalfLife->Comparison Comparative Analysis Ki->Comparison Comparative Analysis EC50->Comparison Comparative Analysis

Caption: Proposed experimental workflow for the comparative biological evaluation of peptides.

G Peptide Peptide Agonist GPCR GPCR Peptide->GPCR Binding G_protein Gαi/βγ GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation

References

A Comparative Spectroscopic Analysis of Phenylglycine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of phenylglycine and its para-substituted analogs: 4-hydroxyphenylglycine, 4-methoxyphenylglycine, and 4-aminophenylglycine. Understanding the distinct spectral characteristics of these compounds is crucial for their identification, characterization, and application in pharmaceutical research and development. This document presents a summary of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, alongside detailed experimental protocols for data acquisition.

Structural Overview and Spectroscopic Implications

The electronic properties of the para-substituent (–H, –OH, –OCH₃, –NH₂) significantly influence the electron density distribution within the phenyl ring and on the benzylic carbon, leading to predictable shifts in spectroscopic signals. These differences provide a unique fingerprint for each analog.

cluster_0 Phenylglycine Analogs cluster_1 Spectroscopic Techniques Phenylglycine Phenylglycine NMR NMR (¹H, ¹³C) Phenylglycine->NMR IR IR Phenylglycine->IR MS Mass Spec Phenylglycine->MS 4-Hydroxyphenylglycine 4-Hydroxyphenylglycine 4-Hydroxyphenylglycine->NMR 4-Hydroxyphenylglycine->IR 4-Hydroxyphenylglycine->MS 4-Methoxyphenylglycine 4-Methoxyphenylglycine 4-Methoxyphenylglycine->NMR 4-Methoxyphenylglycine->IR 4-Methoxyphenylglycine->MS 4-Aminophenylglycine 4-Aminophenylglycine 4-Aminophenylglycine->NMR 4-Aminophenylglycine->IR 4-Aminophenylglycine->MS

Figure 1. Overview of the spectroscopic analysis of phenylglycine and its analogs.

Experimental Workflow

The following diagram outlines the general workflow for the spectroscopic analysis of the phenylglycine analogs.

Experimental Workflow for Spectroscopic Comparison Sample_Preparation Sample Preparation (Dissolution/Pelletizing) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Sample_Preparation->NMR_Acquisition IR_Acquisition IR Data Acquisition (FTIR-ATR) Sample_Preparation->IR_Acquisition MS_Acquisition Mass Spec Data Acquisition (LC-MS/MS) Sample_Preparation->MS_Acquisition Data_Processing Data Processing and Analysis NMR_Acquisition->Data_Processing IR_Acquisition->Data_Processing MS_Acquisition->Data_Processing Comparative_Analysis Comparative Analysis and Reporting Data_Processing->Comparative_Analysis

Figure 2. A generalized workflow for the spectroscopic analysis of the compounds.

Data Presentation

¹H NMR Spectral Data (δ, ppm)
CompoundAromatic Protonsα-HOther
Phenylglycine~7.48, 7.44~4.28-
4-Hydroxyphenylglycine~7.12 (d), 6.66 (d)~4.369.33 (s, OH), 2.18 (br, NH₂)
4-Methoxyphenylglycine~7.25 (d), 6.85 (d)~5.13.75 (s, OCH₃)
4-Aminophenylglycine~7.1 (d), 6.6 (d)~4.9~3.5 (br, NH₂)
¹³C NMR Spectral Data (δ, ppm)
CompoundAromatic Carbonsα-CC=OOther
Phenylglycine~128-138~58~175-
4-Hydroxyphenylglycine~115, 128, 130, 156~57~174-
4-Methoxyphenylglycine~114, 128, 130, 159~57~174~55 (OCH₃)
4-Aminophenylglycine~115, 128, 129, 147~57~175-
Key IR Absorption Bands (cm⁻¹)
CompoundN-H StretchC=O Stretch (Carboxylic Acid)C=C Stretch (Aromatic)O-H Stretch (Phenol)
Phenylglycine~3000-3400 (broad)~1700-1725~1450-1600-
4-Hydroxyphenylglycine~3000-3400 (broad)~1700-1725~1450-1600~3200-3600 (broad)
4-Methoxyphenylglycine~3000-3400 (broad)~1700-1725~1450-1600-
4-Aminophenylglycine~3300-3500 (two bands)~1700-1725~1450-1600-
Mass Spectrometry Data (m/z)
CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺Key Fragments
PhenylglycineC₈H₉NO₂151.16152.07106, 77
4-HydroxyphenylglycineC₈H₉NO₃167.16168.07122, 107, 77
4-MethoxyphenylglycineC₉H₁₁NO₃181.19182.08136, 121, 91
4-AminophenylglycineC₈H₁₀N₂O₂166.18167.08121, 106, 77

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For ¹H NMR, ensure complete dissolution to obtain high-resolution spectra. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

  • Instrumentation : A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Spectral Width : 12-16 ppm.

    • Number of Scans : 16-64, depending on the sample concentration.

    • Relaxation Delay : 1-2 seconds.

    • Temperature : 298 K.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled pulse sequence.

    • Spectral Width : 200-220 ppm.

    • Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay : 2-5 seconds.

    • Temperature : 298 K.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm or the residual solvent peak).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its minimal sample preparation. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrumentation : A benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background : A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile with a small amount of formic acid (0.1%) to promote ionization.

  • Instrumentation : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is ideal for obtaining detailed fragmentation data. An electrospray ionization (ESI) source is commonly used for amino acids.

  • LC-MS/MS Acquisition :

    • Chromatography : Use a C18 reversed-phase column with a gradient elution of water/acetonitrile containing 0.1% formic acid.

    • Ionization Mode : Positive ion mode is typically used for these compounds to generate [M+H]⁺ ions.

    • Mass Range : Scan a mass range appropriate for the expected molecular ions and fragments (e.g., m/z 50-300).

    • Tandem MS (MS/MS) : Perform product ion scans on the protonated molecular ion of each analyte to obtain fragmentation patterns. Collision-induced dissociation (CID) is used to induce fragmentation.

  • Data Analysis : Analyze the mass spectra to identify the molecular ion and characteristic fragment ions. This information is used to confirm the molecular weight and elucidate the structure of the compound.

Safety Operating Guide

Proper Disposal of 3-(Trifluoromethoxy)-DL-phenylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 3-(Trifluoromethoxy)-DL-phenylglycine, ensuring operational integrity and personnel safety in research and development settings.

The proper handling and disposal of chemical reagents are paramount to a safe and efficient laboratory environment. This document provides detailed procedural guidance for the disposal of this compound, a fluorinated amino acid utilized in pharmaceutical synthesis and biochemical research. Adherence to these protocols is crucial for minimizing environmental impact and ensuring compliance with safety regulations.

Key Safety and Hazard Information

Researchers must be aware of the potential hazards associated with this compound to ensure appropriate handling and disposal. The following table summarizes essential safety data.

Hazard CategoryDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[1][2]Wear protective gloves and clothing. If on skin, wash with plenty of water. If irritation occurs, get medical advice.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][3]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1][3]

Experimental Workflow for Handling and Disposal

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal, emphasizing safety at each step.

G cluster_receipt Receipt and Storage cluster_handling Handling and Use cluster_disposal Waste Collection and Disposal a Receive Chemical b Store in a cool, dry, well-ventilated area a->b c Wear Appropriate PPE (Gloves, Goggles, Lab Coat) b->c Preparation d Weigh and handle in a fume hood c->d e Perform Experiment d->e f Segregate Waste (Solid vs. Liquid) e->f g Label Waste Container Clearly f->g h Dispose of through approved waste disposal plant g->h

Workflow for Handling and Disposal

Step-by-Step Disposal Procedures

The primary recommendation for the disposal of this compound is to utilize an approved waste disposal service.[3] This ensures that the chemical is managed in an environmentally responsible and compliant manner.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or contaminated solid this compound in a designated, well-labeled, and sealed container. This includes any contaminated personal protective equipment (PPE) such as gloves or weigh boats.
  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled waste container. Do not mix with other incompatible waste streams.

2. Container Management:

  • Use containers that are in good condition and compatible with the chemical.
  • Ensure containers are tightly sealed to prevent leaks or spills.[1][3]
  • Label all waste containers with the full chemical name: "Waste this compound" and any known hazard symbols.

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
  • Follow the same storage guidelines as for the pure chemical, keeping it in a cool and dry place.

4. Final Disposal:

  • Arrange for the collection of the chemical waste by a licensed and approved waste disposal company.
  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).
  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Decision Pathway

The following diagram outlines the decision-making process for the proper disposal route of this compound and its associated waste.

G start Is the this compound or its container waste? is_contaminated Is the material contaminated? start->is_contaminated is_empty Is the container empty? is_contaminated->is_empty No dispose_chemical Treat as Chemical Waste is_contaminated->dispose_chemical Yes dispose_container Dispose of container via approved waste facility is_empty->dispose_container No triple_rinse Triple rinse container and dispose as non-hazardous waste (if local regulations permit) is_empty->triple_rinse Yes end Disposal Complete dispose_chemical->end dispose_container->end triple_rinse->end

Disposal Decision Pathway

References

Personal protective equipment for handling 3-(Trifluoromethoxy)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(Trifluoromethoxy)-DL-phenylglycine

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Chemical Profile and Hazards:

This compound is a fluorinated amino acid utilized in pharmaceutical synthesis and biochemical research.[1] The presence of the trifluoromethoxy group imparts unique chemical properties.[1] While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, data for the closely related compound 3-(Trifluoromethyl)-DL-phenylglycine indicates potential hazards. These include causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

Hazard StatementDescriptionGHS Code
Skin IrritationCauses skin irritationH315
Eye IrritationCauses serious eye irritationH319
Respiratory IrritationMay cause respiratory irritationH335

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following equipment must be worn at all times when handling this compound, particularly in its powdered form.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3]Protects against airborne particles and accidental splashes that can cause serious eye irritation.[4]
Hand Protection Chemical-Resistant GlovesNitrile or other suitable chemically impervious gloves.[5] Double gloving is recommended.[6]Prevents skin contact, which can cause irritation.[2] Powder-free gloves are advised to avoid contamination.[6]
Body Protection Laboratory Coat or CoverallsLong-sleeved lab coat or disposable coveralls.[4]Protects skin and personal clothing from contamination with the powdered chemical.
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be used, especially when handling the powder outside of a fume hood, to prevent inhalation of airborne particulates.[4][6]Mitigates the risk of respiratory irritation from inhaling the fine powder.[2]

Operational Plan: Handling and Experimental Workflow

Safe handling practices are paramount to minimize exposure risk and prevent contamination. The following step-by-step workflow should be followed.

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood.

    • Don all required PPE before entering the designated handling area.

  • Handling:

    • Conduct all weighing and transferring of the solid compound within a certified chemical fume hood to control airborne dust.

    • Use non-sparking tools to prevent electrostatic discharge.[2]

    • Avoid the formation of dust and aerosols.[2][3]

    • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area.[2][7]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] If skin irritation occurs, seek medical attention.[2][8] Remove and wash contaminated clothing before reuse.[2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][8] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[2] If the person feels unwell, seek medical help.[2]

  • Spill Management:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]

    • For larger spills, evacuate the area and follow emergency procedures.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Required PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Assemble Materials in Hood prep_hood->prep_materials handle_weigh Weigh/Transfer in Hood prep_materials->handle_weigh handle_store Keep Container Sealed handle_weigh->handle_store disp_waste Segregate as Halogenated Waste handle_store->disp_waste disp_container Use Labeled, Sealed Container disp_waste->disp_container disp_removal Arrange for Hazardous Waste Pickup disp_container->disp_removal

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • As a fluorinated organic compound, this chemical must be disposed of as halogenated organic waste .[9]

    • Do not mix with non-halogenated waste streams.[10][11] This is critical as even small amounts of halogenated compounds can contaminate a large volume of non-halogenated solvent waste, significantly increasing disposal costs and environmental impact.[11]

  • Containerization:

    • Collect all waste, including contaminated consumables (e.g., gloves, weigh boats, paper towels), in a designated, properly labeled hazardous waste container.[10]

    • The container must be in good condition, compatible with the waste, and have a tightly sealing cap.[10]

    • The label should clearly state "Halogenated Organic Waste" and list the chemical constituents.[9][10]

  • Storage and Removal:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Arrange for the disposal of the waste through your institution's environmental health and safety (EHS) office in accordance with local, regional, and national regulations.[2] The primary disposal method for halogenated organic waste is incineration at a regulated facility.[9]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.